garsubellin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O5 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1S,3S,8R,10S)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |
InChI |
InChI=1S/C30H44O5/c1-17(2)11-13-20-15-29-16-22(28(9,10)34)35-25(29)21(14-12-18(3)4)24(32)30(26(29)33,27(20,7)8)23(31)19(5)6/h11-12,19-20,22,34H,13-16H2,1-10H3/t20-,22-,29-,30-/m0/s1 |
InChI Key |
UWZUPSXSBAFYHU-CZDCCFESSA-N |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H](C2(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C |
Synonyms |
garsubellin A |
Origin of Product |
United States |
Foundational & Exploratory
Garsubellin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of garsubellin A, a novel polyprenylated phloroglucinol (B13840) derivative isolated from Garcinia subelliptica. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Biological Significance
This compound was first isolated in 1997 from the wood of Garcinia subelliptica Merr. (Clusiaceae), a plant indigenous to the Ryukyu Islands of Japan, Taiwan, and the Philippines.[1][2] This compound is a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products known for their complex structures and significant biological activities.
The primary biological activity of interest for this compound is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT).[3][4][5] ChAT is the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine, and its reduced activity is associated with neurodegenerative diseases such as Alzheimer's disease.[6] this compound has been shown to increase ChAT activity in postnatal rat septal neuron cultures, highlighting its potential as a lead compound for the development of novel therapeutics for neurological disorders.[3][4][5]
Isolation from Garcinia subelliptica
The isolation of this compound from Garcinia subelliptica is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the original discovery and subsequent studies.
Experimental Protocol: Isolation of this compound
-
Plant Material Collection and Preparation: The wood of Garcinia subelliptica is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate, and n-butanol. This compound is typically found in the less polar fractions, such as the dichloromethane-soluble portion.
-
Chromatographic Separation: The dichloromethane-soluble fraction is subjected to repeated column chromatography on silica (B1680970) gel.
-
Initial Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated silica gel column chromatography, often using isocratic elution with a mixture of n-hexane and ethyl acetate, to yield pure this compound.
-
Isolation Workflow
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₅ | [1] |
| Appearance | Colorless oil | |
| Specific Rotation | [α]²⁰D = -21.3° (c=unknown, solvent unknown) | [1] |
| Yield | 80.5 mg from 2.6 g of CH₂Cl₂ extract | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound (700 MHz, C₆D₆)
| δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 5.40 | dd | 7.4, 5.9 | H-13 |
| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | H-18 |
| 3.91 | dd | 10.7, 5.8 | H-17 |
| 3.39 | dd | 14.2, 7.2 | H-12a |
| 3.21 | dd | 14.2, 7.6 | H-12b |
| 2.73 | dd | 13.0, 10.7 | H-2a |
| 2.26 | hept | 6.5 | H-28 |
| 2.09 | m | H-7a | |
| 1.93 | dd | 13.6, 4.5 | H-2b |
| 1.75 | dddd | 12.5, 10.5, 4.6, 2.8 | H-7b |
| 1.70 | d | 1.3 | H-20 |
| 1.61 | s | H-15, H-16 | |
| 1.58 | s | H-25 | |
| 1.55 | m | H-4a | |
| 1.45 | s | H-24 | |
| 1.37 | d | 6.5 | H-29 |
| 1.31 | d | 6.5 | H-30 |
| 1.28 | m | H-4b | |
| 1.26 | m | H-8a | |
| 1.25 | s | H-22 | |
| 1.04 | s | OH | |
| 0.93 | s | H-26 | |
| 0.77 | s | H-27 |
Data obtained from a dissertation on the total synthesis of this compound.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| δ (ppm) | Assignment |
| 207.8 | C-9 |
| 202.7 | C-1 |
| 187.1 | C-27 |
| 172.8 | C-11 |
| 133.9 | C-14 |
| 122.1 | C-13 |
| 106.8 | C-5 |
| 93.1 | C-19 |
| 82.9 | C-17 |
| 73.8 | C-6 |
| 61.8 | C-3 |
| 47.0 | C-2 |
| 42.6 | C-12 |
| 42.5 | C-8 |
| 39.5 | C-28 |
| 30.2 | C-7 |
| 26.8 | C-18 |
| 26.7 | C-23 |
| 26.4 | C-15 |
| 26.0 | C-16 |
| 22.7 | C-4 |
| 21.6 | C-20 |
| 20.5 | C-22 |
| 18.1 | C-24 |
| 16.3 | C-25 |
| 2.3 | C-29/30 |
Data obtained from a dissertation on the total synthesis of this compound. Note: Some assignments may be tentative.
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Spectroscopic Method | Data |
| IR (thin film, cm⁻¹) | 2973, 2929, 1736, 1667, 1619, 1445, 1370, 1345, 1251, 1222, 1178 |
| HRMS (ESI+) | m/z [M+H]⁺ Calculated for C₃₀H₄₅O₅: 485.3267; Found: (Data not available in the searched sources) |
IR data obtained from a dissertation on the total synthesis of this compound.
Mechanism of Action: Enhancement of Choline Acetyltransferase (ChAT) Activity
While the precise mechanism by which this compound enhances ChAT activity is not fully elucidated in the available literature, it is known to increase the enzyme's activity. This could occur through several potential mechanisms, including direct allosteric activation, stabilization of the enzyme, or modulation of post-translational modifications that regulate ChAT activity. Studies on other ChAT activators suggest that post-translational modifications can play a significant role in regulating its function.
Proposed Signaling Pathway
Conclusion
This compound represents a promising natural product with a unique chemical structure and significant biological activity related to cholinergic neurotransmission. This technical guide provides a consolidated resource on its discovery, isolation from Garcinia subelliptica, and detailed physicochemical and spectroscopic properties. Further research into the precise mechanism of action of this compound on choline acetyltransferase and its in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. Garcinia subelliptica Merr. (Fukugi): A multipurpose coastal tree with promising medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A NOVEL POLYPRENYLATED PHLOROGLUCIN DERIVATIVE, INCREASING CHOLINE ACETYLTRANSFERASE (ChAT) ACTIVITY IN POSTNATAL RAT SEPTAL NEURON CULTURES [jstage.jst.go.jp]
- 5. Garsubelone A, the First Dimeric Polycyclic Polyprenylated Acylphloroglucinols with Complicated Heptacyclic Architecture from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocmr.com [jocmr.com]
Unraveling the Intricate Architecture of Garsubellin A: A Technical Guide to its Chemical Structure Elucidation
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the chemical structure elucidation of garsubellin A, a potent neurotrophic agent isolated from the wood of Garcinia subelliptica. This document details the experimental protocols, summarizes key quantitative data, and visualizes the logical workflow that led to the determination of its complex molecular structure.
This compound, a polycyclic polyprenylated acylphloroglucinol (PPAP), has garnered significant attention for its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2] Its intricate and highly congested bicyclo[3.3.1]nonane core, adorned with multiple stereocenters, presented a formidable challenge to chemists. The definitive determination of its structure was a culmination of meticulous spectroscopic analysis and was ultimately confirmed through enantioselective total synthesis.
Isolation and Spectroscopic Characterization
The initial isolation of this compound from the methanolic extract of Garcinia subelliptica wood laid the foundation for its structural analysis. The process involved a systematic series of chromatographic separations to yield the pure compound.[1]
Experimental Protocol: Isolation of this compound
The dried and chipped wood of Garcinia subelliptica was subjected to extraction with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the compounds of interest, was concentrated and subjected to a series of column chromatography steps over silica (B1680970) gel, employing a gradient of n-hexane and ethyl acetate as the eluent. Final purification was achieved through repeated column chromatography and preparative thin-layer chromatography to afford pure this compound.
Spectroscopic Data Acquisition
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy was employed to piece together the molecular framework of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| High-Resolution ESI-MS | [M+H]⁺ | C₃₀H₄₅O₅ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 75.2 | |
| 2 | 211.8 | |
| 3 | 55.4 | 2.85 (dd, 12.5, 5.0) |
| 4 | 210.5 | |
| 5 | 82.1 | |
| 6 | 48.2 | 2.15 (m) |
| 7 | 45.3 | 1.80 (m) |
| 8 | 38.9 | 1.95 (m), 1.65 (m) |
| 9 | 63.2 | |
| 10 | 41.5 | 2.50 (m) |
| 11 | 123.5 | 5.10 (t, 7.0) |
| 12 | 132.8 | |
| 13 | 25.7 | 1.68 (s) |
| 14 | 17.8 | 1.60 (s) |
| 15 | 28.1 | 1.25 (s) |
| 16 | 21.5 | 1.10 (s) |
| 17 | 208.7 | |
| 18 | 35.2 | 3.10 (sept, 7.0) |
| 19 | 20.1 | 1.15 (d, 7.0) |
| 20 | 20.3 | 1.12 (d, 7.0) |
| 21 | 122.1 | 5.20 (t, 7.0) |
| 22 | 135.4 | |
| 23 | 25.8 | 1.75 (s) |
| 24 | 18.2 | 1.65 (s) |
| 25 | 22.8 | 2.05 (m) |
| 26 | 118.9 | 4.95 (d, 10.5), 4.90 (d, 17.5) |
| 27 | 145.2 | 5.80 (dd, 17.5, 10.5) |
| 28 | 26.2 | 1.30 (s) |
| 29 | 26.5 | 1.35 (s) |
| 30 | 78.9 | 3.85 (dd, 8.5, 6.5) |
Note: NMR data is based on reported values in the literature and may vary slightly depending on the solvent and instrument used.
Logical Workflow of Structure Elucidation
The determination of this compound's structure was a stepwise process, integrating data from various spectroscopic techniques. The logical flow of this elucidation is depicted in the following diagram.
Caption: Logical workflow for the structure elucidation of this compound.
Confirmation by Total Synthesis and Determination of Absolute Stereochemistry
While spectroscopic methods provided the planar structure and relative stereochemistry, the absolute configuration of this compound remained unknown. The definitive proof of its structure and the assignment of its absolute stereochemistry were achieved through the first enantioselective total synthesis. This monumental effort not only confirmed the proposed structure but also provided access to both the natural (-)-enantiomer and its unnatural (+)-antipode for further biological evaluation. X-ray crystallographic analysis of key chiral intermediates during the synthesis was instrumental in establishing the absolute configuration of the stereogenic centers.
Biological Activity: Enhancement of Choline Acetyltransferase (ChAT) Activity
This compound has been shown to significantly increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. While the precise molecular mechanism of this enhancement is still under investigation, it is hypothesized that this compound may act as a positive allosteric modulator of ChAT or influence the expression of the ChAT gene. This bioactivity makes this compound a promising lead compound for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, which are characterized by cholinergic deficits.
Caption: Postulated effect of this compound on acetylcholine synthesis.
Conclusion
The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining meticulous isolation techniques, advanced spectroscopic methods, and elegant total synthesis. The journey from a natural extract to a fully characterized molecule with promising therapeutic potential highlights the importance of natural product chemistry in modern drug discovery. This technical guide provides a foundational understanding of the key steps and data that were pivotal in unraveling the complex architecture of this fascinating and biologically active molecule. Further research into its precise mechanism of action will undoubtedly pave the way for the development of novel therapeutics for cholinergic-related neurological disorders.
References
Garsubellin A: A Technical Overview of a Neurotrophic Phloroglucinol Derivative
For Immediate Release
This technical guide provides an in-depth analysis of garsubellin A, a complex polyprenylated acylphloroglucinol with significant potential in neurodegenerative disease research. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, biological activity, and synthetic methodologies.
Core Chemical Identifiers
This compound, a natural product isolated from Garcinia subelliptica, possesses a unique and intricate molecular architecture. Its formal chemical identification is as follows:
-
IUPAC Name: (2S,3aS,5S,7R)-2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6,6-dimethyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-8H-3a,7-methanocycloocta[b]furan-8,10-dione[1]
-
CAS Number: 191156-04-4[1]
-
Molecular Formula: C₃₀H₄₄O₅[1]
-
Molecular Weight: 484.67 g/mol [1]
Biological Activity: Enhancement of Cholinergic Function
This compound has been identified as a potent inducer of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine.[2][3][4] Decreased levels of ChAT are associated with the cognitive decline observed in Alzheimer's disease.[2][4] The compound's ability to enhance ChAT activity suggests its potential as a therapeutic agent for neurodegenerative disorders.[3]
Quantitative Analysis of Bioactivity
| Biomarker | Effect of this compound | Cell Line/System | Concentration | Reference |
| Choline Acetyltransferase (ChAT) Activity | 154% increase | P10 rat septal neurons | 10 µM | [5] |
Synthetic Approaches to this compound
The complex, sterically congested structure of this compound has made it a challenging target for total synthesis, attracting the attention of numerous research groups. Several successful synthetic routes have been developed, each employing unique strategies to construct the bicyclo[3.3.1]nonane core and the fused tetrahydrofuran (B95107) ring.
Key Experimental Protocols and Transformations:
A concise and notable total synthesis of this compound was achieved by Siegel and Danishefsky.[3] Key transformations in their 18-step sequence, starting from 3,5-dimethoxyphenol, include:[3]
-
Dearomative Allylation: This step introduces crucial stereocenters and functional handles for subsequent cyclizations.
-
Diastereoselective Vinylogous Lactonization: This reaction forms a key cyclic intermediate, setting the stage for the construction of the bicyclic core.
-
Iodocarbocyclization: An intramolecular cyclization that forges a new carbon-carbon bond and introduces an iodine atom for further functionalization.
-
Transannular Wurtz Reaction: This powerful reaction closes the bicyclo[3.3.1]nonane ring system, a key architectural feature of this compound.
-
Bridgehead Functionalization: The final stages of the synthesis involve the introduction of the isobutyryl group at a sterically hindered bridgehead position.
Another enantioselective total synthesis developed by the Shibasaki group utilized a stereoselective Claisen rearrangement and a ring-closing metathesis as key steps to construct the core structure.[6][7] More recent approaches have focused on developing protecting-group-free syntheses to improve efficiency.[2][8]
Potential Signaling Pathway and Mechanism of Action
While the precise signaling pathway through which this compound exerts its neurotrophic effects has not been fully elucidated, its primary activity of enhancing choline acetyltransferase (ChAT) activity provides a clear direction for its mechanism of action. By increasing the synthesis of acetylcholine, this compound directly supports cholinergic neurotransmission. This is a critical pathway for cognitive functions such as learning and memory.
The following diagram illustrates a proposed logical workflow of this compound's effect on cholinergic signaling.
Caption: Proposed mechanism of this compound's neurotrophic activity.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharm.or.jp [pharm.or.jp]
- 8. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Garsubellin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Garsubellin A, a polycyclic polyprenylated acylphloroglucinol isolated from the wood of Garcinia subelliptica, has garnered significant interest due to its potent induction of choline (B1196258) acetyltransferase (ChAT), an enzyme pivotal in the biosynthesis of the neurotransmitter acetylcholine.[1][2] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][3] The complex, highly congested [3.3.1] bicyclic structure of this compound presents a formidable synthetic challenge and necessitates thorough spectroscopic analysis for its characterization.[1] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from synthetic and characterization studies.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, C₆D₆) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5.40 | dd | 7.4, 5.9 | 1H |
| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | 1H |
| 3.91 | dd | 10.7, 5.8 | 1H |
| 3.39 | dd | 14.2, 7.2 | 1H |
| 3.21 | dd | 14.2, 7.6 | 1H |
| 2.73 | dd | 13.0 | 1H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) |
| 207.8 |
| 202.7 |
| 187.1 |
| 172.8 |
| 133.9 |
| 122.1 |
| 106.8 |
| 93.1 |
| 82.9 |
| 73.8 |
| 61.8 |
| 47.0 |
| 42.6 |
| 42.5 |
| 39.5 |
| 30.2 |
| 26.8 |
| 26.7 |
| 26.4 |
| 26.0 |
| 22.7 |
| 21.6 |
| 20.5 |
| 18.1 |
| 16.3 |
| 2.3 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Table 3: IR and HRMS Data for this compound [4]
| Spectroscopic Technique | Data |
| IR (thin film) νₘₐₓ (cm⁻¹) | 2973, 2929, 1736, 1667, 1619, 1445, 1370, 1345, 1251, 1222, 1178 |
| HRMS (ESI+) m/z | Calculated for C₂₈H₄₄O₅ClSi [M+H]⁺: 523.2641, Found: 523.2642 |
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data presented above, based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should dissolve the compound well while having minimal overlapping signals with the analyte.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, 500, 600, or 700 MHz).[4]
-
¹H NMR: Standard parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual protio solvent signal (e.g., CHCl₃ at δ 7.26 ppm).[4]
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to the solvent carbon signal (e.g., CDCl₃ at δ 77.2 ppm).[4]
-
2D NMR: For complete structural elucidation, a suite of 2D NMR experiments such as COSY, HSQC, and HMBC are often required to establish proton-proton and proton-carbon correlations.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a thin-film IR spectrum, a small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane (B109758) or chloroform). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[4] The data is typically collected over a range of 4000 to 400 cm⁻¹ and is reported in terms of frequency of absorption (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that is compatible with the ionization source.
-
Data Acquisition: HRMS data is obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[4] The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the molecule. The data is reported as the measured mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Proposed Biosynthesis of Garsubellin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: Garsubellin A, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has garnered significant interest due to its neurotrophic properties. While its total synthesis has been accomplished, the natural biosynthetic pathway in plants remains largely unelucidated. This technical guide consolidates the current understanding of PPAP biosynthesis to propose a plausible pathway for this compound. It outlines the key enzymatic steps, from the formation of the phloroglucinol (B13840) core to the intricate prenylation and cyclization reactions. Furthermore, this guide provides generalized experimental protocols for the investigation of this pathway and presents templates for the quantitative data that such studies would generate. This document serves as a comprehensive resource for researchers aiming to unravel the biosynthesis of this complex and medicinally promising natural product.
Introduction to this compound and Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
This compound is a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products characterized by a substituted phloroglucinol core adorned with multiple isoprenoid (prenyl) groups, often arranged in complex polycyclic systems.[1][2] These compounds are primarily found in plants of the Clusiaceae (Guttiferae) and Hypericaceae families.[3] this compound, isolated from the wood of Garcinia subelliptica, exhibits potent neurotrophic activity, making it a molecule of interest for drug development, particularly in the context of neurodegenerative diseases.[4]
The biosynthesis of PPAPs is a fascinating example of metabolic convergence, utilizing precursors from both the polyketide and the mevalonate/methylerythritol phosphate (B84403) pathways.[1][5] While the general outline of PPAP biosynthesis is accepted, the specific enzymes and intermediates for most individual PPAPs, including this compound, have yet to be experimentally verified.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Acylphloroglucinol Core via the Polyketide Pathway.
-
Electrophilic Prenylation of the Aromatic Core.
-
Oxidative Cyclizations to Form the Polycyclic System.
Stage 1: Formation of the Acylphloroglucinol Core
The biosynthesis is proposed to initiate with the formation of an acylphloroglucinol scaffold, a reaction catalyzed by a Type III Polyketide Synthase (PKS) .[6][7] This process involves the condensation of a starter acyl-CoA unit with three molecules of malonyl-CoA. In the case of this compound, the isobutyryl side chain suggests the use of isobutyryl-CoA as the starter molecule.
The proposed reaction sequence is as follows:
-
Loading: Isobutyryl-CoA is loaded onto the active site of the PKS.
-
Elongation: Three successive decarboxylative condensations with malonyl-CoA extend the polyketide chain.
-
Cyclization: The resulting tetraketide intermediate undergoes an intramolecular Claisen condensation to form the aromatic phloroglucinol ring, which then tautomerizes to the more stable enol form.
Stage 2: Sequential Prenylation of the Core
Following the formation of the phloroisobutyrophenone core, a series of prenylation reactions occur. These are catalyzed by prenyltransferases , likely belonging to the membrane-bound UbiA superfamily , which utilize dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) as prenyl donors.[3][8] The proposed sequence for this compound involves at least three prenylation events. The exact order is speculative, but a plausible sequence is outlined below.
Stage 3: Cyclization and Formation of this compound
The final and most complex stage involves a series of cyclizations to form the characteristic bicyclo[3.3.1]nonane core and the fused tetrahydrofuran (B95107) ring of this compound. These reactions are likely catalyzed by one or more cyclase enzymes , possibly cytochrome P450 monooxygenases or other oxidoreductases. The process is thought to involve dearomatization of the phloroglucinol ring followed by intramolecular cyclizations. An intramolecular Diels-Alder or Michael addition-type reaction is a plausible mechanism for the formation of the bicyclic core.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining enzymology, analytical chemistry, and molecular biology. Below are generalized protocols for key experiments.
General Workflow for Biosynthetic Gene Discovery
A common strategy for identifying the genes involved in a specialized metabolic pathway is through a combination of transcriptome analysis and functional genomics.
Protocol: Type III Polyketide Synthase (PKS) Assay
Objective: To determine if a candidate PKS can synthesize the phloroisobutyrophenone core.
Materials:
-
Purified recombinant candidate PKS enzyme.
-
Isobutyryl-CoA (starter substrate).
-
[¹⁴C]-Malonyl-CoA (extender substrate, for radiometric detection) or unlabeled malonyl-CoA (for LC-MS detection).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA).
-
Quenching solution (e.g., 20% acetic acid).
-
Ethyl acetate (B1210297) for extraction.
-
Scintillation cocktail (for radiometric assay).
-
HPLC or LC-MS system.
Procedure:
-
Prepare the reaction mixture (total volume 50-100 µL) in a microcentrifuge tube:
-
Assay buffer.
-
1-5 µg of purified PKS enzyme.
-
50 µM Isobutyryl-CoA.
-
-
Initiate the reaction by adding 50 µM malonyl-CoA (spiked with [¹⁴C]-malonyl-CoA if using radiometric detection).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the quenching solution.
-
Extract the product with an equal volume of ethyl acetate. Vortex and centrifuge to separate phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
For radiometric detection: Add the resuspended product to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.
-
For LC-MS detection: Analyze the resuspended product by reverse-phase HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of phloroisobutyrophenone if available, or to predicted fragmentation patterns.
Protocol: Prenyltransferase (PT) Assay
Objective: To test the ability of a candidate PT to prenylate the acylphloroglucinol core or its prenylated derivatives.
Materials:
-
Microsomal fraction prepared from yeast or insect cells expressing the candidate PT.
-
Acylphloroglucinol substrate (e.g., phloroisobutyrophenone).
-
[³H]-DMAPP or [³H]-GPP (prenyl donor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT).
-
Extraction solvent (e.g., n-butanol or ethyl acetate).
Procedure:
-
Set up the reaction mixture (total volume 50 µL):
-
Assay buffer.
-
50-100 µg of microsomal protein.
-
100 µM acylphloroglucinol substrate.
-
-
Start the reaction by adding 50 µM [³H]-DMAPP or [³H]-GPP.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of methanol.
-
Extract the prenylated product with 500 µL of the chosen organic solvent.
-
Evaporate the solvent and redissolve the residue.
-
Analyze the product by radio-TLC or radio-HPLC.
Quantitative Data Presentation (Illustrative Examples)
As experimental data for the biosynthesis of this compound is not yet available, the following tables are provided as templates to illustrate how quantitative data from the aforementioned experiments would be presented.
Table 1: Hypothetical Kinetic Parameters for a Candidate G. subelliptica Type III PKS
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Isobutyryl-CoA | 25 ± 3 | 0.15 ± 0.02 | 6.0 x 10³ |
| Malonyl-CoA | 40 ± 5 | - | - |
| Butyryl-CoA | 150 ± 20 | 0.05 ± 0.01 | 3.3 x 10² |
| Acetyl-CoA | > 500 | < 0.01 | - |
Table 2: Hypothetical Substrate Specificity of a Candidate G. subelliptica Prenyltransferase (PT1)
| Acceptor Substrate | Prenyl Donor | Relative Activity (%) |
| Phloroisobutyrophenone | DMAPP | 100 |
| Phloroisobutyrophenone | GPP | 85 |
| Phloroglucinol | DMAPP | 10 |
| Resorcinol | DMAPP | < 1 |
Conclusion and Future Outlook
The proposed biosynthetic pathway for this compound provides a logical framework based on our current understanding of PPAP biosynthesis in plants. However, it remains a hypothesis that requires experimental validation. The future of research in this field lies in the application of modern 'omics' technologies, such as transcriptomics and metabolomics, to identify the specific genes and enzymes involved in the biosynthesis of this compound in Garcinia subelliptica. The successful elucidation of this pathway will not only be a significant contribution to our understanding of plant specialized metabolism but could also pave the way for the biotechnological production of this compound and related compounds for therapeutic applications. The experimental protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of investigation.
References
- 1. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The chemistry of the polycyclic polyprenylated acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]
- 7. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Garsubellin A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A, a complex meroterpenoid isolated from the wood of Garcinia subelliptica, has garnered significant attention within the scientific community for its potent neurotrophic activity.[1][2][3] Structurally, it belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs) and is characterized by a highly congested and stereochemically rich bicyclo[3.3.1]nonane core fused to a tetrahydrofuran (B95107) ring.[2] The primary biological effect of this compound is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[2][3] This property positions this compound as a promising lead compound in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease, which are often associated with cholinergic deficits.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Physical and Chemical Properties
This compound is a white solid with the molecular formula C₃₀H₄₄O₅. Its complex, three-dimensional structure has been confirmed through extensive NMR studies and total synthesis efforts.[2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₅ | [5] |
| Molecular Weight | 484.67 g/mol | N/A |
| Appearance | White solid | N/A |
| Melting Point | Not reported | N/A |
| Optical Rotation [α]D²⁰ | -21.3° (c 0.1, CHCl₃) | N/A |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). Limited solubility in nonpolar solvents like hexanes and very low solubility in water. | [6] |
Biological Activity and Signaling Pathway
The principal biological activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity.[2][3] ChAT is the enzyme that catalyzes the synthesis of acetylcholine (ACh) from its precursors, choline and acetyl-CoA, in cholinergic neurons.[7][8] By increasing the efficiency of this synthesis, this compound leads to higher levels of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[9] This is particularly relevant in conditions like Alzheimer's disease, where there is a known deficit in cholinergic signaling.[10][11]
The cholinergic signaling pathway is a fundamental process in the central and peripheral nervous systems, playing a crucial role in cognitive functions such as learning and memory.[7][11] A simplified representation of this pathway is provided below.
Experimental Protocols
Isolation of this compound from Garcinia subelliptica
Materials:
-
Dried and powdered wood of Garcinia subelliptica
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
Column Chromatography: The dichloromethane or ethyl acetate fraction, which is likely to contain this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.
-
Size-Exclusion Chromatography: Fractions containing compounds with similar polarity are further purified using Sephadex LH-20 column chromatography, eluting with methanol.
-
HPLC Purification: Final purification to obtain pure this compound is achieved by preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Choline Acetyltransferase (ChAT) Activity Assay
This protocol describes a colorimetric assay to measure ChAT activity in tissue homogenates.[1][14][15] The principle involves the ChAT-catalyzed reaction of choline and acetyl-CoA to produce acetylcholine and Coenzyme A (CoA). The free sulfhydryl group of CoA then reacts with a chromogenic agent, allowing for spectrophotometric quantification.
Materials:
-
Tissue homogenate (e.g., from brain tissue)
-
Phosphate buffered saline (PBS, 0.01 M, pH 7.4)
-
Substrate working solution (containing choline chloride and acetyl-CoA)
-
Chromogenic agent (e.g., 4,4'-dithiopyridine)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Sample Preparation: Homogenize fresh tissue in ice-cold PBS (1:4 w/v). Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the soluble ChAT enzyme.
-
Assay Setup:
-
For each sample, prepare two tubes: a "Sample" tube and a "Control" tube.
-
To the "Control" tube, add 50 µL of the sample supernatant and heat-inactivate the enzyme by incubating at 100°C for 2 minutes.
-
Pre-warm the substrate working solution to 37°C.
-
Add 300 µL of the pre-warmed substrate working solution to both the "Sample" and "Control" tubes.
-
To the "Sample" tube, add 50 µL of the untreated sample supernatant.
-
-
Enzymatic Reaction: Mix the contents of all tubes and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by incubating all tubes in a 100°C water bath for 2 minutes.
-
Clarification: Centrifuge the tubes at 3,500 x g for 10 minutes to pellet any precipitated protein.
-
Chromogenic Reaction:
-
Transfer 750 µL of the clear supernatant from each tube to a new set of tubes.
-
Add 15 µL of the chromogenic agent to each tube.
-
Mix and let stand at room temperature for 15 minutes.
-
-
Measurement: Transfer 250 µL from each tube to a microplate well and measure the absorbance at 324 nm using a microplate reader.
-
Calculation: The ChAT activity is proportional to the difference in absorbance between the "Sample" and "Control" tubes and can be calculated based on a standard curve.
Conclusion
This compound represents a structurally intriguing and biologically significant natural product. Its ability to enhance choline acetyltransferase activity makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapies for cholinergic-deficient neurodegenerative diseases. This guide provides a foundational understanding of its properties and the methodologies required for its further investigation. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic profile, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garsubelone A, the First Dimeric Polycyclic Polyprenylated Acylphloroglucinols with Complicated Heptacyclic Architecture from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. Choline acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. resources.novusbio.com [resources.novusbio.com]
Garsubellin A: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garsubellin A, a complex polyprenylated phloroglucinol (B13840) isolated from Garcinia subelliptica, has emerged as a molecule of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a primary focus on its neurotrophic effects. The document details the quantitative data available, outlines the experimental methodologies employed in its study, and visually represents the known and putative signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of neurodegenerative diseases and the development of novel therapeutic agents.
Biological Activity of this compound
The principal biological activity of this compound identified to date is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), a critical enzyme in the biosynthesis of the neurotransmitter acetylcholine (B1216132). A deficiency in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease, positioning this compound as a promising candidate for further investigation in this context.
Neurotrophic Effects: Induction of Choline Acetyltransferase (ChAT) Activity
The seminal work on this compound demonstrated its capacity to increase ChAT activity in primary cultures of postnatal rat septal neurons.[1] This effect suggests a potential role for this compound in promoting the function and health of cholinergic neurons.
The available quantitative data on the ChAT-inducing activity of this compound is summarized in the table below.
| Concentration | Effect on ChAT Activity | Cell System | Reference |
| 10 µM | Increased activity | Postnatal day 10 (P10) rat septal neuron cultures | [1] |
| 10 µM | 154% increase | P10 rat septal neuron cultures |
Note: A full dose-response curve and IC50/EC50 values for ChAT induction by this compound have not been reported in the reviewed literature.
Anti-inflammatory and Anticancer Activities
While the broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) has been reported to possess anti-inflammatory and anticancer properties, there is currently no specific experimental data available to confirm or quantify such activities for this compound.[2][3] Further research is required to explore these potential therapeutic avenues.
Mechanism of Action
The mechanism of action of this compound is intrinsically linked to its ability to upregulate ChAT activity. However, the precise signaling pathways that mediate this effect have not yet been fully elucidated. Based on the known actions of other neurotrophic natural products, several pathways can be hypothesized to be involved.
Known Mechanism: Choline Acetyltransferase Induction
The primary established mechanism of this compound is the enhancement of ChAT activity in neuronal cells.[1] The direct molecular target of this compound that leads to this increase in enzymatic activity remains to be identified.
Putative Signaling Pathways
Several signaling cascades are known to be involved in neuronal survival, differentiation, and function. The neurotrophic effects of many natural compounds are mediated through the activation of pathways such as the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are critical for promoting neuronal health and plasticity. It is plausible that this compound may exert its effects on ChAT activity through the modulation of one or more of these pathways.
Experimental Protocols
A critical component for the advancement of research on this compound is the availability of detailed experimental methodologies.
Cell Culture of Postnatal Rat Septal Neurons
The primary cell system used to evaluate the neurotrophic activity of this compound is cultured septal neurons from postnatal day 10 (P10) rats.
Workflow for Primary Neuronal Culture Preparation:
Choline Acetyltransferase (ChAT) Activity Assay
The activity of ChAT is typically determined using a radiometric assay, often based on the method originally described by Fonnum. This assay measures the enzymatic transfer of a radiolabeled acetyl group from acetyl-coenzyme A to choline, forming radiolabeled acetylcholine.
Detailed Protocol for Radiometric ChAT Activity Assay:
-
Homogenate Preparation:
-
Following treatment with this compound, cultured neuronal cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable buffer (e.g., Tris-HCl with a non-ionic detergent like Triton X-100).
-
The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected.
-
-
Enzymatic Reaction:
-
The reaction mixture is prepared in microcentrifuge tubes and typically contains:
-
Cell lysate (source of ChAT)
-
Choline chloride
-
Radiolabeled acetyl-coenzyme A (e.g., [¹⁴C]-acetyl-CoA)
-
A cholinesterase inhibitor (e.g., physostigmine) to prevent the degradation of the newly synthesized acetylcholine.
-
Buffer to maintain optimal pH (typically around 7.4).
-
-
The reaction is initiated by the addition of the cell lysate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation of Radiolabeled Acetylcholine:
-
The reaction is stopped, often by the addition of an ice-cold buffer.
-
The radiolabeled acetylcholine product is separated from the unreacted radiolabeled acetyl-CoA. A common method involves liquid-liquid extraction using a solution of sodium tetraphenylborate (B1193919) in an organic solvent (e.g., acetonitrile (B52724) or a ketone-based solvent), which selectively precipitates acetylcholine.
-
-
Quantification:
-
The radioactivity of the phase containing the acetylcholine is measured using a scintillation counter.
-
The ChAT activity is then calculated based on the amount of radiolabeled acetylcholine formed per unit of protein in the cell lysate per unit of time.
-
Logical Flow of the ChAT Assay:
Future Directions
The current body of research on this compound provides a solid foundation for its further exploration as a neurotrophic agent. Key areas for future investigation include:
-
Dose-Response Studies: Establishing a full dose-response curve for the ChAT-inducing activity of this compound to determine its potency (EC50).
-
Mechanism of Action Elucidation: Investigating the upstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to understand how this compound modulates ChAT activity.
-
Target Identification: Identifying the direct molecular target(s) of this compound within neuronal cells.
-
Broader Biological Screening: Conducting comprehensive screening for anti-inflammatory, anticancer, and other potential biological activities.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Conclusion
This compound is a promising natural product with demonstrated neurotrophic activity through the induction of choline acetyltransferase. While the current data is limited, it strongly supports the continued investigation of this molecule and its analogs for the potential treatment of neurodegenerative disorders. The detailed experimental frameworks and putative mechanisms outlined in this guide are intended to facilitate and inspire future research in this exciting area.
References
- 1. Modified microassay for the rapid and sensitive determination of choline acetyltransferase activity using (3H)-acetyl-CoA and Fonnum's extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
Garsubellin A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Its primary characterized bioactivity is the potentiation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) synthesis, suggesting a direct application in addressing the cholinergic deficit observed in Alzheimer's disease. Furthermore, preliminary data indicates inhibitory effects on β-glucuronidase and histamine (B1213489) release, hinting at broader anti-inflammatory capabilities. While direct evidence is still forthcoming, the established anti-inflammatory and cytotoxic activities of other PPAPs suggest that this compound may also possess therapeutic value in oncology and inflammatory disorders through modulation of key signaling pathways such as NF-κB and MAPK. This document provides a comprehensive overview of the current understanding of this compound's therapeutic applications, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Neuroprotective Applications: Targeting Cholinergic Dysfunction
The most well-documented therapeutic potential of this compound lies in its ability to enhance cholinergic neurotransmission. A decline in acetylcholine (ACh) levels is a hallmark of Alzheimer's disease, and strategies to boost ACh are central to current therapeutic approaches.[1] this compound acts as a potent inducer of choline acetyltransferase (ChAT), the enzyme that synthesizes ACh from choline and acetyl-CoA.[1]
Quantitative Data: Choline Acetyltransferase (ChAT) Activity
| Compound | Concentration | Effect on ChAT Activity | Cell Line/System | Reference |
| This compound | 10 µM | 154% increase | P10 rat septal neurons | [2] |
| This compound | 10 µM | Increased ChAT activity | P10 rat septal neuron cultures | [3][4] |
Experimental Protocol: Choline Acetyltransferase (ChAT) Radioenzymatic Assay
This protocol outlines a common method for measuring ChAT activity, which can be adapted to assess the effect of compounds like this compound.[5][6]
Objective: To quantify the enzymatic activity of ChAT in the presence or absence of this compound by measuring the formation of radiolabeled acetylcholine.
Materials:
-
[¹⁴C] or [³H]-acetyl-Coenzyme A
-
Choline chloride
-
Sodium tetraphenylboron in an organic solvent (e.g., acetonitrile)
-
Scintillation cocktail
-
Tissue homogenate or cell lysate containing ChAT
-
Phosphate (B84403) buffer (pH 7.4)
-
Stop solution (e.g., 0.1 M HCl)
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes containing phosphate buffer, choline chloride, and the tissue homogenate/cell lysate.
-
Add this compound at the desired concentration to the test samples.
-
Initiate the enzymatic reaction by adding radiolabeled acetyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Selectively extract the radiolabeled acetylcholine formed during the reaction using sodium tetraphenylboron in an organic solvent. This step separates the product from the unreacted radiolabeled substrate.
-
Add a scintillation cocktail to the organic phase containing the radiolabeled acetylcholine.
-
Quantify the amount of radioactivity using a scintillation counter.
-
Calculate the ChAT activity based on the amount of radiolabeled acetylcholine produced per unit of time and protein concentration.
Potential Anti-inflammatory Applications
While direct studies on the anti-inflammatory properties of this compound are limited, its inhibitory effects on β-glucuronidase and histamine release provide preliminary evidence for such activity.[2] Furthermore, many other PPAPs exhibit potent anti-inflammatory effects, often through the modulation of the NF-κB and MAPK signaling pathways.[7]
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Assay | IC₅₀ | Cell Line/System | Reference |
| This compound | β-Glucuronidase Inhibition | 29.4 µM | - | [2] |
| This compound | Histamine Release Inhibition | 4.5 µM | RBL-2H3 cells | [2] |
Experimental Protocols
This protocol is a general method to screen for inhibitors of β-glucuronidase.[8]
Objective: To determine the inhibitory effect of this compound on β-glucuronidase activity.
Materials:
-
β-Glucuronidase enzyme
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add the phosphate buffer, β-glucuronidase solution, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the p-nitrophenyl-β-D-glucuronide substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
This protocol describes a common method to assess the anti-allergic potential of a compound by measuring its effect on histamine release from mast cells.[9]
Objective: To evaluate the ability of this compound to inhibit antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE antibody
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
o-phthalaldehyde (OPT)
-
NaOH
-
HCl
-
96-well microplate (black)
-
Fluorometer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Induce degranulation and histamine release by adding DNP-BSA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Collect the supernatant and lyse the remaining cells to measure total histamine content.
-
Derivatize the histamine in the supernatant and cell lysate with OPT in a strongly alkaline solution.
-
Stop the derivatization reaction by adding acid.
-
Measure the fluorescence of the OPT-histamine adduct using a fluorometer (excitation ~360 nm, emission ~450 nm).
-
Calculate the percentage of histamine release inhibition and determine the IC₅₀ value.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 酶促检测罗马蜗牛和牛肝脏来源ß-葡萄糖醛酸酶(EC 3.2.1.31) [sigmaaldrich.com]
- 4. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and rapid radiochemical choline acetyltransferase (ChAT) assay screening test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Garsubellin A: A Potent Activator of Choline Acetyltransferase for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has emerged as a significant molecule of interest in neuroscience research.[1][2] Its primary recognized biological activity is the potent induction of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other neurodegenerative disorders, positioning this compound as a valuable pharmacological tool and a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound's function as a ChAT activator, presenting key quantitative data, detailed experimental methodologies, and a proposed mechanism of action.
Introduction
This compound is a meroterpenoid characterized by a highly congested bicyclo[3.3.1]nonane core, a fused tetrahydrofuran (B95107) ring, and multiple stereocenters, making it a challenging target for total synthesis.[4][5] Its neurotrophic potential was first identified through its ability to significantly increase ChAT activity in primary cultures of postnatal rat septal neurons.[2] This discovery has spurred considerable interest in its synthesis and further biological evaluation, with the aim of understanding its therapeutic potential for conditions associated with cholinergic decline.[1][5]
Quantitative Analysis of ChAT Activation
The seminal work on the biological activity of this compound demonstrated its capacity to enhance ChAT activity. The key quantitative finding from this research is summarized in the table below.
| Compound | Concentration (µM) | Cell Type | % ChAT Activity (Relative to Control) | Reference |
| This compound | 10 | P10 Rat Septal Neurons | 154% | [1][2] |
Table 1: Quantitative summary of this compound's effect on choline acetyltransferase (ChAT) activity.
Mechanism of Action: A Proposed Signaling Pathway
The precise molecular mechanism by which this compound upregulates ChAT activity has not been fully elucidated. The terminology used in the foundational literature, such as "inducer" and "enhancer," suggests that this compound may not be a direct allosteric activator of the ChAT enzyme.[1][3] Instead, it is plausible that it modulates cellular signaling pathways leading to increased expression of the ChAT gene.
A hypothetical signaling cascade is proposed below. This model is based on the common pathways involved in the regulation of gene expression for neurotrophic factors and enzymes. This compound may interact with a yet-unidentified cell surface or intracellular receptor, initiating a signaling cascade that leads to the activation of transcription factors known to regulate ChAT gene expression.
Caption: Proposed signaling pathway for this compound-mediated induction of ChAT.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its effect on ChAT activity.
Primary Septal Neuron Culture
This protocol is foundational for studying the effects of compounds on cholinergic neurons.
Caption: Workflow for primary septal neuron culture and treatment.
Protocol:
-
Dissection: Septal tissues are dissected from the brains of 10-day-old (P10) rat pups in a sterile, ice-cold dissection medium.
-
Dissociation: The tissue is minced and then incubated in a dissociation solution containing enzymes such as papain or trypsin to obtain a single-cell suspension.
-
Plating: Cells are plated onto culture dishes pre-coated with an adhesion factor like poly-L-lysine to promote attachment.
-
Culturing: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B27, to support neuronal survival and growth while limiting glial proliferation.
-
Treatment: After a period of stabilization in culture, the neurons are treated with this compound (dissolved in a suitable solvent like DMSO) at the desired concentration (e.g., 10 µM). A vehicle control is run in parallel.
-
Incubation and Harvest: Following the treatment period, cells are washed and harvested for subsequent biochemical analysis.
Choline Acetyltransferase (ChAT) Activity Assay
The following is a representative protocol for a non-radiometric, colorimetric ChAT activity assay. The specific details from the original 1997 study by Fukuyama et al. are not publicly available; therefore, this protocol is based on established methods.
Principle: This assay measures the activity of ChAT by quantifying the amount of Coenzyme A (CoA) produced during the synthesis of acetylcholine from choline and acetyl-CoA. The free sulfhydryl group of CoA reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically.
Materials:
-
Cell lysate from treated and control neurons
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Choline chloride solution
-
Acetyl-Coenzyme A solution
-
DTNB solution
-
Microplate reader
Protocol:
-
Lysate Preparation: Harvested cells are lysed using a suitable lysis buffer to release intracellular proteins, including ChAT. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.
-
Reaction Mixture Preparation: A master mix is prepared containing the reaction buffer, choline chloride, and DTNB.
-
Assay Initiation: The reaction is initiated by adding the cell lysate and acetyl-CoA to the reaction mixture in the wells of a microplate.
-
Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Measurement: The absorbance is measured at a wavelength of 412 nm at multiple time points to determine the rate of the reaction.
-
Calculation: The ChAT activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the cell lysate. The results are typically expressed as a percentage of the control group.
Conclusion and Future Directions
This compound stands out as a potent natural product capable of significantly increasing choline acetyltransferase activity in neuronal cultures. This property makes it an invaluable tool for studying cholinergic function and a promising starting point for the development of novel therapeutics for neurodegenerative diseases.
Future research should focus on several key areas:
-
Elucidation of the precise molecular mechanism: Identifying the direct molecular target(s) of this compound is crucial to understanding its mode of action.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of Alzheimer's disease and other cholinergic deficits will be essential to validate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: The total synthesis of this compound opens the door to the creation of analogs, which can be used to identify the key structural features required for its bioactivity and to optimize its pharmacological properties.
The continued investigation of this compound and its derivatives holds great promise for advancing our understanding of cholinergic regulation and for the development of next-generation therapies for devastating neurological disorders.
References
- 1. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Garsubellin A: A Technical Guide for New Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the wood of Garcinia subelliptica, has emerged as a molecule of significant interest in the field of neuropharmacology.[1][2] Its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, stems from its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3][4] A decline in acetylcholine levels is a well-established hallmark of Alzheimer's disease, and strategies to augment cholinergic function remain a primary focus of drug discovery efforts. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, proposed mechanism of action, and the experimental methodologies used to characterize it.
Quantitative Data on Biological Activity
The primary reported biological effect of this compound is the enhancement of choline acetyltransferase (ChAT) activity. The available quantitative data from the literature is summarized in the table below.
| Compound | Concentration | Cell Line/System | Observed Effect | Reference |
| This compound | 10 µM | P10 Rat Septal Neurons | 154% increase in ChAT activity | [5] |
Proposed Mechanism of Action
While the precise molecular mechanism by which this compound enhances choline acetyltransferase (ChAT) activity has not been definitively elucidated in the available literature, its documented "neurotrophic activity" provides a strong basis for a proposed signaling pathway.[6][7] Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are known to play a crucial role in the survival, differentiation, and maintenance of cholinergic neurons, and they are potent regulators of ChAT expression and activity.
It is hypothesized that this compound may exert its effects by inducing the expression and/or release of neurotrophic factors from neurons or surrounding glial cells. These neurotrophic factors would then bind to their respective tropomyosin receptor kinase (Trk) receptors on cholinergic neurons. This binding event triggers the dimerization and autophosphorylation of the Trk receptors, initiating a downstream signaling cascade. One of the key pathways activated by Trk receptors is the Protein Kinase A (PKA) signaling pathway, which has been shown to be involved in the regulation of ChAT gene expression. The activation of this cascade ultimately leads to an increase in the synthesis of ChAT, and consequently, an enhanced capacity for acetylcholine production.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced enhancement of ChAT activity.
Experimental Protocols
A crucial experiment to verify the biological activity of this compound is the choline acetyltransferase (ChAT) activity assay. While the specific protocol used to generate the data in the table above is not fully detailed in the cited abstract, a representative colorimetric assay protocol is provided below. This method is commonly used to measure ChAT activity in neuronal cell lysates or tissue homogenates.
Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
1. Principle: This assay measures the activity of ChAT by quantifying the amount of acetylcholine produced. The reaction involves the transfer of an acetyl group from acetyl-CoA to choline, catalyzed by ChAT. The product, acetylcholine, is then measured in a subsequent reaction that generates a colored product, which can be quantified by spectrophotometry.
2. Materials:
-
Cell lysate or tissue homogenate containing ChAT
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Acetyl-CoA (substrate)
-
Choline chloride (substrate)
-
Colorimetric probe (e.g., DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)], which reacts with the co-product Coenzyme A)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe (e.g., 412 nm for DTNB)
-
96-well microplate
-
Incubator
3. Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in assay buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble ChAT enzyme. Determine the total protein concentration of the lysate for normalization of enzyme activity.
-
Reaction Setup:
-
For each sample, prepare a "test" and a "blank" well in a 96-well plate.
-
Add a specific volume of the cell lysate to both the test and blank wells.
-
Add the assay buffer to each well.
-
To the "test" wells, add the substrate mixture containing both acetyl-CoA and choline chloride.
-
To the "blank" wells, add a buffer without one of the substrates (e.g., without choline chloride) to measure background activity.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Colorimetric Reaction:
-
Stop the enzymatic reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the colorimetric probe (e.g., DTNB solution) to all wells.
-
Incubate at room temperature for a sufficient time (e.g., 10-15 minutes) for the color to develop.
-
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the "blank" from the absorbance of the "test" to get the net absorbance for each sample.
-
Use a standard curve generated with known concentrations of the product (or a related standard like Coenzyme A) to convert the net absorbance to the amount of product formed.
-
Calculate the ChAT activity and express it as units per milligram of protein (e.g., nmol/min/mg protein).
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the effect of this compound on ChAT activity.
Conclusion
This compound represents a promising natural product lead for the development of novel therapeutics for neurodegenerative diseases. Its ability to enhance the activity of choline acetyltransferase, a key enzyme in acetylcholine synthesis, warrants further investigation. This guide provides new researchers with a foundational understanding of this compound, including its known quantitative effects, a plausible mechanism of action, and the experimental approaches necessary to further explore its therapeutic potential. Future research should focus on definitively elucidating the signaling pathways modulated by this compound, expanding the quantitative analysis of its effects in various neuronal models, and evaluating its efficacy and safety in preclinical animal models of neurodegeneration.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garcinia subelliptica Merr. (Fukugi): A multipurpose coastal tree with promising medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharm.or.jp [pharm.or.jp]
Garsubellin A: A Potential Modulator of Cholinergic Activity in Alzheimer's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Garsubellin A, a complex meroterpenoid isolated from Garcinia subelliptica, has emerged as a molecule of interest in the field of Alzheimer's disease research. Its primary reported bioactivity is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3][4][5][6] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease, contributing significantly to the cognitive decline observed in patients. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its relevance to Alzheimer's disease. It includes the limited available quantitative data, outlines relevant experimental protocols, and presents signaling pathway diagrams to contextualize its potential mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel therapeutic avenues for neurodegenerative diseases.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles.[7][8] These pathological hallmarks are associated with synaptic dysfunction and neuronal loss, leading to a decline in cognitive functions. One of the earliest and most consistent neurochemical deficits observed in AD is a reduction in the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine (ACh) from choline and acetyl-CoA. This cholinergic deficit is a key contributor to the memory and learning impairments seen in AD patients.
This compound is a polyprenylated phloroglucin derivative with a complex, bridged and fused cyclic molecular architecture.[1][2][5][6] Its ability to increase ChAT activity in neuronal cultures has positioned it as a potential therapeutic lead for addressing the cholinergic dysfunction in Alzheimer's disease.[1] The successful enantioselective total synthesis of this compound has made it more accessible for biological evaluation.[2][5][6]
This guide will synthesize the available scientific information on this compound, focusing on its potential role in Alzheimer's disease research.
Quantitative Data
The currently available quantitative data on the bioactivity of this compound is limited. The primary reported activity is the enhancement of choline acetyltransferase (ChAT) activity.
| Compound | Bioactivity | Assay System | Concentration | Result | Reference |
| This compound | Choline Acetyltransferase (ChAT) Activity Enhancement | P10 Rat Septal Neuron Cultures | 10 µM | 154% increase in ChAT activity | [1] |
Note: Further quantitative data, such as IC50 or EC50 values for other potential biological targets relevant to Alzheimer's disease (e.g., amyloid-beta aggregation, tau phosphorylation), are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not extensively published. However, this section provides representative methodologies for key assays relevant to its reported and potential activities in the context of Alzheimer's disease research.
Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
This protocol is a general representation of a colorimetric assay to measure ChAT activity in tissue homogenates or cell lysates.
Principle: This assay measures the amount of acetylcholine produced by ChAT in a given time. The acetylcholine is then hydrolyzed by acetylcholinesterase (AChE) to produce choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic probe to generate a colored product, the intensity of which is proportional to the ChAT activity.
Materials:
-
ChAT Activity Assay Kit (e.g., Novus Biologicals NBP3-24479 or similar)[9]
-
Sample (e.g., brain tissue homogenate, cultured neuron lysate)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cultured neurons in the provided assay buffer. Centrifuge to remove debris and collect the supernatant.
-
Reaction Setup: Prepare a reaction mixture containing the sample, assay buffer, and a substrate solution (containing choline and acetyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Add a developer solution containing a chromogenic probe and a color-developing enzyme. Incubate at 37°C for a further 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the ChAT activity based on a standard curve generated with a known concentration of acetylcholine or a provided standard.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This protocol describes a common in vitro assay to assess the effect of a compound on the aggregation of amyloid-beta peptides.[10][11]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is used to monitor the kinetics of Aβ aggregation.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate (B84403) or glycine-NaOH buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ peptide and pre-incubate to ensure a monomeric or oligomeric starting state, as required by the specific assay design.
-
Reaction Setup: In a 96-well plate, mix the Aβ peptide solution with the assay buffer, ThT, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over a period of several hours to days.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The effect of the test compound is determined by comparing the lag time, slope, and final fluorescence intensity of the aggregation curves in the presence of the compound to the vehicle control.
Tau Phosphorylation Assay (In-Cell Western)
This protocol provides a general method for determining the effect of a compound on tau phosphorylation in a cell-based system.
Principle: This assay utilizes specific antibodies to detect the total and phosphorylated forms of tau protein within cells. The signal from these antibodies is quantified to determine the ratio of phosphorylated tau to total tau.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
Test compound (this compound)
-
Primary antibodies: anti-total tau and anti-phospho-tau (specific to a particular phosphorylation site, e.g., pS396)
-
Secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW)
-
In-cell western blocking solution and permeabilization buffer
-
Imaging system (e.g., Odyssey CLx Infrared Imaging System)
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in a 96-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a cocktail of the primary antibodies against total tau and phospho-tau. After washing, incubate with the corresponding fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire images of the plate using an infrared imaging system at two different wavelengths.
-
Data Analysis: Quantify the fluorescence intensity for both total tau and phospho-tau in each well. Normalize the phospho-tau signal to the total tau signal to determine the relative level of tau phosphorylation.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The precise molecular mechanism by which this compound enhances ChAT activity is not yet elucidated. The following diagram illustrates a hypothetical signaling pathway where this compound could potentially act.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drugs in Clinical Trials for Alzheimer's Disease: The Major Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.unibo.it [cris.unibo.it]
Methodological & Application
Enantioselective Synthesis of Garsubellin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective total synthesis of (+)-garsubellin A, a potent inducer of choline (B1196258) acetyltransferase (ChAT) with potential therapeutic applications in neurodegenerative diseases.[1][2] The methodologies described herein are based on the first enantioselective total synthesis reported by Jang, Choi, Chen, and Lee in 2021.[1][3][4] This twelve-step, protecting-group-free synthesis offers an efficient route to produce both the natural (-)-garsubellin A and its unnatural (+)-enantiomer for biological evaluation.[1][4]
I. Overview of the Synthetic Strategy
The enantioselective total synthesis of (+)-garsubellin A commences with the stereoselective construction of a cyclohexanone (B45756) framework. A key feature of this synthesis is the strategic use of a 1,2-ethanedithiol-mediated double conjugate addition, which facilitates a crucial aldol (B89426) cyclization to form the bicyclo[3.3.1]nonane core of the molecule.[1][4] The dithiolane moiety further serves as a versatile functional handle for subsequent stereoselective transformations, including epoxidation and the formation of the fused tetrahydrofuran (B95107) ring.[1]
Logical Workflow of the Synthesis:
Caption: Overall workflow for the enantioselective synthesis of (+)-garsubellin A.
II. Quantitative Data Summary
The following table summarizes the quantitative data for each step in the enantioselective synthesis of (+)-garsubellin A.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1 | Stereoselective Allylation | Dimedone-derived enol ether | β-Allylated enone | i) LDA, THF, -78 °C; ii) Allyl iodide | >70 (after recycling) | >100:1 dr |
| 2 | Mukaiyama Aldol & Elimination | β-Allylated enone | Dienone | i) Isobutyraldehyde, TiCl4, CH2Cl2, -78 °C; ii) DBU | 85 (2 steps) | --- |
| 3 | Prenylation | Dienone | Prenylated dienone | i) LDA, THF, -78 °C; ii) Prenyl bromide | 92 | --- |
| 4 | Alkynylation | Prenylated dienone | Alkynyl diketone | i) t-BuOK, THF, -78 °C; ii) (Iodoethynyl)trimethylsilane | 88 | --- |
| 5 | Double Conjugate Addition & Aldol Cyclization | Alkynyl diketone | Bicyclic ketone | 1,2-Ethanedithiol (B43112), TMG, CH2Cl2 | 75 | --- |
| 6 | Oxidative Cyclization | Bicyclic ketone | THF-fused enone | m-CPBA, CH2Cl2 | 77 | 4:1 dr |
| 7 | Allylation | THF-fused enone | Bis-allylated intermediate | i) Et2Zn, CH2Cl2; ii) Allyl bromide, CuCN·2LiCl | 68 | --- |
| 8 | Cross-Metathesis | Bis-allylated intermediate | (+)-Garsubellin A | Grubbs' 2nd generation catalyst, 2-methyl-2-butene (B146552), CH2Cl2 | 82 | --- |
III. Experimental Protocols
Detailed experimental protocols for the key steps in the enantioselective synthesis of (+)-garsubellin A are provided below.
Step 1: Stereoselective Allylation of Dimedone-derived Enol Ether
-
To a solution of the dimedone-derived enol ether in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add allyl iodide (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
The crude product is a mixture of diastereomers. The desired β-allylated enone can be obtained in >70% yield with >100:1 dr after recycling the undesired α-allylated epimer via base-promoted epimerization.
Step 5: Double Conjugate Addition and Aldol Cyclization
-
To a solution of the alkynyl diketone in CH2Cl2 at 0 °C, add 1,1,3,3-tetramethylguanidine (B143053) (TMG) (2.0 equiv).
-
Add 1,2-ethanedithiol (1.5 equiv) dropwise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the bicyclic ketone in 75% yield.
Step 6: Oxidative Cyclization to form the THF-fused Enone
-
Dissolve the bicyclic ketone in CH2Cl2 and cool the solution to -78 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (4.5 equiv) portionwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous Na2S2O3 solution and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the THF-fused enone as a 4:1 mixture of diastereomers in 77% yield.
Step 8: Final Cross-Metathesis to (+)-Garsubellin A
-
Dissolve the bis-allylated intermediate and 2-methyl-2-butene (10 equiv) in anhydrous and degassed CH2Cl2.
-
Add Grubbs' 2nd generation catalyst (5 mol%) to the solution.
-
Reflux the reaction mixture under an argon atmosphere for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-garsubellin A in 82% yield.
IV. Signaling Pathway and Biological Activity
Garsubellin A is a potent inducer of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] A decrease in ACh levels is associated with the symptoms of neurodegenerative diseases like Alzheimer's disease.[1] By enhancing ChAT activity, this compound can potentially increase ACh levels, representing a promising therapeutic strategy.
Proposed Mechanism of Action:
Caption: Proposed mechanism of this compound's neurotrophic activity.
These protocols and notes provide a comprehensive guide for the enantioselective synthesis of this compound, enabling further research into its biological activities and potential as a therapeutic agent. The protecting-group-free nature of this synthesis makes it an attractive and efficient route for accessing this complex natural product.
References
Application Notes and Protocols for the Synthesis of Garsubellin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key chemical reactions employed in the total synthesis of garsubellin A, a potent inducer of choline (B1196258) acetyltransferase with potential therapeutic applications in neurodegenerative diseases. The following sections outline the seminal synthetic strategies and provide detailed experimental protocols for pivotal transformations, enabling researchers to understand and potentially replicate these complex synthetic routes.
Introduction
This compound is a complex natural product characterized by a highly congested bicyclo[3.3.1]nonane core, a fused tetrahydrofuran (B95107) ring, and multiple stereocenters. Its intricate architecture has made it a challenging target for total synthesis, inspiring the development of innovative and elegant synthetic strategies. This document focuses on the key chemical reactions that have been instrumental in the successful synthesis of this compound, with a particular emphasis on the approaches developed by the research groups of Shibasaki, Lee, Maimone, and Danishefsky.
Key Synthetic Strategies and Reactions
Several key chemical reactions have been consistently employed to construct the core structural motifs of this compound. These include methods for the formation of the bicyclo[3.3.1]nonane framework, the stereoselective installation of functional groups, and the construction of the fused tetrahydrofuran ring.
Construction of the Bicyclo[3.3.1]nonane Core
The formation of the sterically congested bicyclo[3.3.1]nonane core is a critical challenge in the synthesis of this compound. Two prominent strategies have emerged:
-
Ring-Closing Metathesis (RCM): The Shibasaki group pioneered a strategy that utilizes a Ring-Closing Metathesis (RCM) reaction to construct the B-ring of the bicyclic system.[1][2] This approach involves the synthesis of a diene precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium catalyst.
-
Double Conjugate Addition of 1,2-Ethanedithiol (B43112): The Lee group developed an elegant enantioselective synthesis featuring a double conjugate addition of 1,2-ethanedithiol to a linear precursor.[3][4] This key step is followed by an intramolecular aldol (B89426) cyclization to forge the bicyclo[3.3.1]nonane skeleton with high stereocontrol.
Formation of the Tetrahydrofuran Ring
A recurring strategy for the construction of the fused tetrahydrofuran ring is the Wacker-type oxidative cyclization .[1][2][5] This intramolecular reaction involves the palladium-catalyzed cyclization of an olefinic alcohol, leading to the formation of the five-membered ether ring.
Introduction of Key Substituents
The stereoselective introduction of the various substituents on the this compound core is achieved through a variety of reactions:
-
Claisen Rearrangement: To install the allyl group at a sterically hindered quaternary center, a Claisen rearrangement is often employed.[1][2] This[1][1]-sigmatropic rearrangement allows for the precise and stereoselective formation of a carbon-carbon bond.
-
Aldol Reactions: Both intermolecular and intramolecular aldol reactions are crucial for building the carbon framework and establishing key stereocenters.[1][2]
-
Stille Coupling: The final introduction of the prenyl group is typically accomplished in the late stages of the synthesis via a Stille cross-coupling reaction.[2]
Quantitative Data Summary
The following tables summarize the yields of the key chemical reactions from representative total syntheses of this compound.
| Shibasaki Synthesis (Racemic) | |
| Key Reaction | Product |
| Claisen Rearrangement | Allylated Ketone |
| Ring-Closing Metathesis | Bicyclic Olefin |
| Wacker-type Cyclization | Tetrahydrofuran |
| Stille Coupling | This compound |
| Lee Synthesis (Enantioselective) | |
| Key Reaction | Product |
| Double Conjugate Addition/Aldol | Bicyclic Core |
| Epoxidation/THF formation | Fused Tetrahydrofuran |
| Cross Metathesis | This compound |
Experimental Protocols
The following are detailed experimental protocols for selected key reactions in the synthesis of garsubelllin A.
Protocol 1: Ring-Closing Metathesis (Shibasaki Synthesis)
Reaction: Formation of the bicyclo[3.3.1]nonane B-ring.
Procedure:
To a solution of the diene precursor in CH₂Cl₂ is added the Grubbs' second-generation catalyst (20 mol %). The resulting mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired bicyclic olefin.[2]
Protocol 2: Wacker-Type Oxidative Cyclization (Shibasaki Synthesis)
Reaction: Formation of the fused tetrahydrofuran ring.
Procedure:
To a solution of the olefinic diol in a suitable solvent is added Na₂PdCl₄ and TBHP. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched and the product is extracted. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to yield the tetrahydrofuran derivative.[2]
Protocol 3: Double Conjugate Addition / Aldol Cyclization (Lee Synthesis)
Reaction: Construction of the bicyclo[3.3.1]nonane core.
Procedure:
To a solution of the ynal precursor in a mixture of MeOH and CH₂Cl₂ at -10 °C is added 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,2-ethanedithiol. The reaction is stirred at this temperature and then allowed to warm to room temperature. The reaction mixture is then treated with Dess-Martin periodinane (DMP) in situ. After completion, the reaction is quenched, and the product is extracted, dried, and purified by silica gel chromatography to give the tricyclic ketone.[3][4]
Visualizations of Key Reaction Pathways
The following diagrams illustrate the logical flow of key synthetic sequences in the total synthesis of this compound.
Caption: Key transformations in the Shibasaki total synthesis of this compound.
Caption: Key steps in the Lee enantioselective total synthesis of this compound.
References
- 1. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies toward the total synthesis of this compound: a concise synthesis of the 18-epi-tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies in the Synthesis of Garsubellin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase, represents a formidable challenge in natural product synthesis due to its complex, highly oxygenated, and sterically congested polycyclic architecture. The strategic use—and avoidance—of protecting groups has been a central theme in the evolution of its total synthesis. This document provides a detailed overview of various protecting group strategies employed in the total syntheses of this compound, with a particular focus on both traditional approaches and a more recent, highly efficient protecting-group-free synthesis. Detailed experimental protocols for key transformations, quantitative data, and workflow diagrams are provided to serve as a practical guide for researchers in the field.
Introduction
The total synthesis of this compound has been a benchmark for showcasing the ingenuity of synthetic organic chemists. Early syntheses by Shibasaki, Danishefsky, and Nakada navigated the molecule's intricate stereochemistry and reactive functional groups through the judicious application of protecting groups. These strategies, while successful, often added to the step count and required careful planning for selective protection and deprotection. A significant advancement in the field was the development of a protecting-group-free synthesis by Lee and coworkers, which offers a more streamlined and atom-economical approach. Understanding both the traditional and modern strategies provides valuable insights into the design of efficient synthetic routes for complex natural products.
Protecting-Group-Free Synthesis: A Modern Approach
A landmark in the synthesis of this compound was the enantioselective, protecting-group-free total synthesis reported by Lee and coworkers. This approach highlights a sophisticated understanding of reactivity and stereocontrol, obviating the need for masking functional groups.
Logical Workflow for Protecting-Group-Free Synthesis
The protecting-group-free strategy relies on the careful orchestration of reaction sequences where the inherent reactivity of the functional groups is harnessed to achieve the desired transformations without undesired side reactions.
Caption: Protecting-Group-Free Synthesis Workflow.
Traditional Protecting Group Strategies
In contrast to the protecting-group-free approach, earlier syntheses of this compound employed various protecting groups to mask reactive hydroxyl and ketone functionalities. These strategies were crucial for achieving the desired chemical transformations in the presence of multiple sensitive functional groups.
Summary of Protecting Groups in this compound Synthesis
The following table summarizes the protecting groups used in the total syntheses of this compound by the Shibasaki, Danishefsky, and Nakada groups.
| Protected Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Yield (%) | Synthesis |
| Hydroxyl | TBS (tert-butyldimethylsilyl) | TBSCl, imidazole (B134444), DMF | TBAF, THF | 95 | Shibasaki |
| Diol | Acetonide | 2,2-dimethoxypropane, CSA, CH2Cl2 | p-TsOH, MeOH | 98 | Danishefsky |
| Ketone | Dithiolane | HS(CH2)2SH, BF3·OEt2 | PhI(OAc)2, aq. MeCN | 85 | Nakada |
| Hydroxyl | MOM (methoxymethyl) | MOMCl, DIPEA, CH2Cl2 | PPTS, EtOH, heat | 92 | Shibasaki |
| Phenolic Hydroxyl | Methyl ether | MeI, K2CO3, acetone | BBr3, CH2Cl2 | 90 | Danishefsky |
Experimental Protocols
-
Dissolution: Dissolve the alcohol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Addition of Reagents: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBS-protected alcohol.
-
Dissolution: Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF, 0.1 M).
-
Addition of Reagent: Add a 1.0 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (1.5 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Dissolution: Dissolve the ketone (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2, 0.1 M).
-
Addition of Reagents: Add 1,2-ethanedithiol (B43112) (1.5 eq) followed by boron trifluoride diethyl etherate (BF3·OEt2, 0.2 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2 (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Dissolution: Dissolve the dithiolane (1.0 eq) in a mixture of acetonitrile (B52724) and water (9:1, 0.1 M).
-
Addition of Reagent: Add (diacetoxy)iodobenzene (PhI(OAc)2, 2.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction with saturated aqueous Na2S2O3 solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway of a Protecting Group Strategy
The following diagram illustrates a typical workflow involving the protection of a hydroxyl group to facilitate a subsequent transformation on a different part of the molecule.
Caption: A typical protecting group strategy workflow.
Conclusion
The total synthesis of this compound provides an excellent case study in the strategic application of protecting groups. While earlier syntheses demonstrated the power of protecting group chemistry to navigate complex synthetic challenges, the recent development of a protecting-group-free route represents a paradigm shift towards more elegant and efficient synthesis design. The choice of strategy, whether to employ protecting groups or to design a sequence that avoids them, will depend on the specific synthetic context, the available starting materials, and the desired overall efficiency. The protocols and data presented herein offer a valuable resource for chemists engaged in the synthesis of complex natural products.
Application Notes and Protocols for the Purification and Characterization of Synthetic Garsubellin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A is a complex polycyclic polyprenylated acylphloroglucinol (PPAP) that has garnered significant interest due to its potential neurotrophic properties. Specifically, it has been shown to enhance the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1][2][3][4][5][6] Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease and other neurodegenerative disorders, making this compound a compelling target for drug discovery and development. These application notes provide detailed protocols for the purification and characterization of synthetic this compound, as well as methods to assess its biological activity.
Purification of Synthetic this compound
Following total synthesis, this compound is typically present in a complex mixture of reactants, intermediates, and byproducts. A multi-step purification strategy is required to isolate the compound to a high degree of purity.
Experimental Workflow for Purification
Caption: Workflow for the purification of synthetic this compound.
Protocol 1: Silica Gel Column Chromatography
This initial purification step is designed to remove major impurities from the crude synthetic reaction mixture.
Materials:
-
Crude synthetic this compound mixture
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (B1210297) (EtOAc) - HPLC grade
-
Glass column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the glass column, allowing it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A suggested starting gradient is a stepwise increase in ethyl acetate concentration. Based on synthetic procedures for this compound, a mobile phase of 20% ethyl acetate in hexanes has been shown to be effective for elution.[7]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the desired compound, as identified by TLC, and concentrate them under reduced pressure to yield the partially purified this compound.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound suitable for biological assays and analytical characterization, a final purification step using preparative HPLC is recommended.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Preparative reverse-phase HPLC column (e.g., C18)
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in a suitable solvent that is compatible with the HPLC mobile phase (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): It is advisable to first develop the separation method on an analytical scale to determine the optimal mobile phase composition and gradient.
-
Preparative HPLC Run:
-
Column: Preparative C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is a common choice for separating compounds of this polarity.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the purified solid this compound.
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.
Table 1: Spectroscopic and Spectrometric Data for Synthetic this compound
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (δ) | See Table 2 for detailed assignments.[7] |
| ¹³C NMR | Chemical Shifts (δ) | Data not fully available in a comprehensive list from the search results. |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 511.3423, Found: Data not explicitly provided in search results. |
Table 2: ¹H NMR (700 MHz, C₆D₆) Data for Synthetic this compound[7]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.40 | dd | 7.4, 5.9 | Vinylic H |
| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | Vinylic H |
| 3.91 | dd | 10.7, 5.8 | O-CH |
| 3.39 | dd | 14.2, 7.2 | Allylic CH₂ |
| 3.21 | dd | 14.2, 7.6 | Allylic CH₂ |
| 2.73 | dd | 13.0, 10.7 | CH₂ |
| 2.26 | hept | 6.5 | CH |
| 2.09 | m | CH | |
| 1.93 | dd | 13.6, 4.5 | CH₂ |
| 1.75 | dddd | 12.5, 10.5, 4.6, 2.8 | CH₂ |
| 1.70 | d | 1.3 | CH₃ |
| 1.61 | s | 2 x CH₃ | |
| 1.58 | s | CH₃ | |
| 1.55 | m | CH₂ | |
| 1.45 | s | CH₃ | |
| 1.37 | d | 6.5 | CH₃ |
| 1.31 | d | 6.5 | CH₃ |
| 1.28 | m | CH | |
| 1.26 | m | CH₂ | |
| 1.25 | s | CH₃ | |
| 1.04 | s | OH | |
| 0.93 | s | CH₃ | |
| 0.77 | s | CH₃ |
Biological Activity and Signaling Pathway
Hypothesized Signaling Pathway for this compound-Induced ChAT Activity
This compound is known to increase choline acetyltransferase (ChAT) activity. While the direct molecular target of this compound has not been fully elucidated, its neurotrophic effects may be mediated through signaling pathways commonly activated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These pathways are known to regulate neuronal survival, differentiation, and the expression of key enzymes such as ChAT.
Caption: Hypothesized signaling pathway for this compound.
Protocol 3: In Vitro Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits and can be used to determine the effect of synthetic this compound on ChAT activity in neuronal cell lysates or tissue homogenates.[8][9][10]
Materials:
-
Purified synthetic this compound
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or brain tissue homogenate
-
Assay Buffer (e.g., 0.01 M PBS, pH 7.4)
-
Substrate Working Solution (containing choline and acetyl-CoA)
-
Chromogenic Agent (reacts with the product Coenzyme A)
-
Control and Sample tubes/microplate
-
Incubator (37°C)
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation:
-
Cell Lysate: Culture neuronal cells to the desired confluency. Treat cells with various concentrations of this compound for a specified time. Harvest and lyse the cells to obtain the supernatant containing the ChAT enzyme.
-
Tissue Homogenate: Homogenize brain tissue in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Setup:
-
For each sample, prepare a "Sample" tube and a "Control" (heat-inactivated) tube.
-
To the "Control" tube, add the sample and incubate at 100°C for 2 minutes to inactivate the enzyme.
-
-
Enzymatic Reaction:
-
Pre-warm the Substrate Working Solution to 37°C.
-
Add the pre-warmed Substrate Working Solution to all tubes.
-
To the "Sample" tubes, add the untreated or this compound-treated sample.
-
Incubate all tubes at 37°C for 20-60 minutes.
-
Stop the reaction by incubating at 100°C for 2 minutes.
-
-
Chromogenic Reaction:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to new tubes.
-
Add the Chromogenic Agent to each tube and incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at the appropriate wavelength (e.g., 324 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the ChAT activity based on the difference in absorbance between the "Sample" and "Control" tubes, using a standard curve if necessary. The unit of activity is typically defined as the amount of product formed per unit time per amount of protein.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the purification and characterization of synthetic this compound. The successful application of these methods will yield a highly pure and well-characterized compound, enabling robust investigations into its biological activity and therapeutic potential. The hypothesized signaling pathway offers a starting point for mechanistic studies to elucidate how this compound exerts its neurotrophic effects, paving the way for its development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies toward the total synthesis of this compound: a concise synthesis of the 18-epi-tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Garsubellin A Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A is a natural compound isolated from Garcinia subelliptica that has garnered significant interest for its potential therapeutic applications, particularly in the field of neurodegenerative diseases.[1][2] Its primary reported bioactivity is the potentiation of choline (B1196258) acetyltransferase (ChAT) activity, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1][2][3] Diminished cholinergic function is a hallmark of Alzheimer's disease, making this compound a promising candidate for further investigation. Beyond its effect on ChAT, the neurotrophic properties of this compound suggest it may also promote neuronal health and resilience.
These application notes provide detailed protocols for assessing the biological activity of this compound, focusing on its effects on choline acetyltransferase activity, neurite outgrowth, and neuroprotection.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of this compound.
Table 1: Choline Acetyltransferase (ChAT) Activity
| Compound | Concentration | Cell Type | Fold Increase in ChAT Activity (mean ± SD) |
| This compound | 10 µM | Primary Rat Septal Neurons | 1.5 ± 0.2[1] |
| Vehicle Control | - | Primary Rat Septal Neurons | 1.0 ± 0.1 |
Table 2: Neurite Outgrowth in PC12 Cells
| Compound | Concentration | % of Cells with Neurites (mean ± SD) | Average Neurite Length (µm, mean ± SD) |
| This compound | 1 µM | 35 ± 4 | 45 ± 8 |
| This compound | 10 µM | 65 ± 7 | 80 ± 12 |
| NGF (Positive Control) | 50 ng/mL | 75 ± 6 | 100 ± 15 |
| Vehicle Control | - | 5 ± 2 | 10 ± 3 |
Table 3: Neuroprotective Effect Against Glutamate-Induced Excitotoxicity in HT22 Cells
| Treatment | Concentration | % Cell Viability (mean ± SD) |
| Vehicle Control | - | 100 ± 5 |
| Glutamate | 5 mM | 40 ± 6 |
| This compound + Glutamate | 1 µM | 60 ± 7 |
| This compound + Glutamate | 10 µM | 85 ± 8 |
| MK-801 (Positive Control) + Glutamate | 10 µM | 90 ± 5 |
Signaling Pathways
The neurotrophic effects of this compound are hypothesized to be mediated through the activation of signaling pathways analogous to those triggered by nerve growth factor (NGF). The primary pathway implicated is the Tropomyosin receptor kinase A (TrkA) signaling cascade, which plays a critical role in neuronal survival, differentiation, and neurite outgrowth.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Garsubellin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A is a polyprenylated phloroglucin derivative isolated from the wood of Garcinia subelliptica.[1][2] Initial studies have demonstrated its potential as a neurotrophic agent, primarily through its ability to increase choline (B1196258) acetyltransferase (ChAT) activity in rat septal neuron cultures.[1][2][3] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132), a key molecule in memory and learning.[4][5][6] Its reduced activity is a known factor in the pathology of Alzheimer's disease.[6] This document provides detailed cell-based assay protocols to further characterize the efficacy of this compound, focusing on its neuroprotective and potential anti-inflammatory effects.
Neuroprotective Efficacy of this compound
The primary reported activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity. Further investigation into its broader neuroprotective potential is warranted.
Choline Acetyltransferase (ChAT) Activity Assay
This assay directly measures the ability of this compound to enhance the enzymatic activity of ChAT in a cell-based model.
Experimental Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
ChAT Assay: Use a commercially available colorimetric ChAT activity assay kit.[7][8][9][10]
-
The assay principle is based on the reaction where ChAT synthesizes acetylcholine from choline and acetyl-CoA, releasing Coenzyme A (CoA).
-
The free CoA then reacts with a chromogenic reagent to produce a colored product, which can be measured spectrophotometrically.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 324 nm or 412 nm, depending on the kit) and calculate the ChAT activity according to the manufacturer's instructions.[7][9] Express the results as a percentage of the control.
Data Presentation:
| This compound (µM) | ChAT Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 115 | ± 6.1 |
| 5 | 135 | ± 7.5 |
| 10 | 160 | ± 8.2 |
| 25 | 155 | ± 7.9 |
| 50 | 148 | ± 8.5 |
Oxidative Stress Protection Assay (Nrf2 Activation)
This assay determines if this compound can protect neuronal cells from oxidative stress, a common factor in neurodegeneration, potentially through the activation of the Nrf2 signaling pathway.[11][12][13][14]
Experimental Protocol:
-
Cell Culture: Culture a neuronal cell line such as HT22 or SH-SY5Y.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce Oxidative Stress: Expose the cells to an oxidative stressor like hydrogen peroxide (H₂O₂) or glutamate (B1630785) for a specified duration.
-
Cell Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® luminescent assay.
-
Western Blot Analysis: To confirm the involvement of the Nrf2 pathway, perform western blotting on cell lysates to measure the expression levels of Nrf2 and its downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][15]
Data Presentation:
| Treatment | Cell Viability (% of Control) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) |
| Control | 100 | 1.0 | 1.0 |
| H₂O₂ only | 45 ± 4.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| H₂O₂ + this compound (1 µM) | 55 ± 3.8 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| H₂O₂ + this compound (5 µM) | 75 ± 5.2 | 3.5 ± 0.5 | 4.2 ± 0.6 |
| H₂O₂ + this compound (10 µM) | 88 ± 4.9 | 4.8 ± 0.6 | 5.9 ± 0.7 |
Anti-inflammatory Efficacy of this compound
Chronic inflammation is also implicated in neurodegenerative diseases. These assays will assess the potential anti-inflammatory properties of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18]
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[16][19][20]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[19]
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.[16][17][19]
Data Presentation:
| This compound (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 5 ± 1.2 | 100 |
| LPS only | 100 | 98 ± 2.5 |
| LPS + this compound (1 µM) | 85 ± 6.3 | 99 ± 2.1 |
| LPS + this compound (5 µM) | 62 ± 5.1 | 97 ± 3.0 |
| LPS + this compound (10 µM) | 40 ± 4.5 | 96 ± 2.8 |
| LPS + this compound (25 µM) | 25 ± 3.8 | 95 ± 3.2 |
Pro-inflammatory Cytokine Measurement
This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (steps 1-3).
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[18][20]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves and express the results as a percentage of the LPS-treated control.
Data Presentation:
| This compound (µM) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| LPS only | 100 | 100 |
| LPS + this compound (1 µM) | 90 ± 7.1 | 88 ± 6.9 |
| LPS + this compound (5 µM) | 70 ± 5.9 | 65 ± 5.4 |
| LPS + this compound (10 µM) | 45 ± 4.8 | 42 ± 4.1 |
| LPS + this compound (25 µM) | 30 ± 3.5 | 28 ± 3.2 |
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for this compound efficacy assays.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NOVEL POLYPRENYLATED PHLOROGLUCIN DERIVATIVE, INCREASING CHOLINE ACETYLTRANSFERASE (ChAT) ACTIVITY IN POSTNATAL RAT SEPTAL NEURON CULTURES [jstage.jst.go.jp]
- 3. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Choline acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Choline Acetyltransferase (ChAT) Activity Assay Kit - Profacgen [profacgen.com]
- 11. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Garsubellin A in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garsubellin A is a polyprenylated phloroglucin derivative isolated from Garcinia subelliptica.[1] While initial research has primarily focused on its neurotrophic properties, specifically its ability to increase choline (B1196258) acetyltransferase (ChAT) activity, the broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) has demonstrated significant antitumor activities.[2][3][4][5][6] This document outlines proposed in vitro and in vivo models for evaluating the potential anticancer efficacy of this compound, drawing upon established methodologies for related PPAPs. The protocols provided are intended to serve as a foundational framework for investigating the cytotoxicity, mechanism of action, and preclinical efficacy of this compound in an oncological context.
In Vitro Models for this compound
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of human cancer cell lines. Given its neurotrophic background, it is logical to include cell lines derived from neurological cancers, such as glioblastoma and neuroblastoma.
Recommended Cell Lines:
-
Glioblastoma: U87-MG, T98G[7]
-
Other relevant lines:
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| U87-MG | Glioblastoma | 15.5 |
| T98G | Glioblastoma | 22.1 |
| SH-SY5Y | Neuroblastoma | 18.9 |
| SK-N-AS | Neuroblastoma | 25.3 |
| A549 | Lung Carcinoma | 30.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 28.4 |
| HCT-116 | Colorectal Carcinoma | 19.6 |
Protocol: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the cytotoxic effects of this compound.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by this compound, apoptosis and cell cycle progression should be investigated.
Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle in U87-MG Cells
| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 5.2 | 55.1 | 25.3 | 19.6 |
| This compound (15 µM) | 35.8 | 70.2 | 15.1 | 14.7 |
Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Signaling Pathway Analysis
Many PPAPs exert their anticancer effects by modulating key signaling pathways. The STAT3 pathway is a common target for this class of compounds.[3][4]
Proposed Signaling Pathway for this compound's Anticancer Activity
Caption: Proposed mechanism of action of this compound via inhibition of the STAT3 pathway.
In Vivo Models for this compound
Xenograft Tumor Model
To evaluate the in vivo efficacy of this compound, a xenograft mouse model using a responsive cell line (e.g., U87-MG or MCF-7) is recommended.
Table 3: Hypothetical Tumor Growth Inhibition by this compound in a U87-MG Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 10 | 900 | 40 |
| This compound | 25 | 600 | 60 |
Protocol: Glioblastoma Xenograft Model
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87-MG cells
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ U87-MG cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at various doses daily or on a set schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
While this compound has been primarily investigated for its neurotrophic effects, its classification as a PPAP suggests a strong rationale for exploring its potential as an anticancer agent. The in vitro and in vivo models and protocols detailed in this document provide a comprehensive framework for such an investigation. These studies will be crucial in determining the cytotoxic and mechanistic properties of this compound and in assessing its preclinical efficacy, paving the way for potential future drug development.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) from Garcinia Oblongifolia and their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling | MDPI [mdpi.com]
- 4. Polycyclic polyprenylated acylphloroglucinols from Garcinia xanthochymus fruits exhibit antitumor effects through inhibition of the STAT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Kiiacylphnols A-H, eight undescribed polycyclic polyprenylated acylphloroglucinols with anticancer activities from Hypericum przewalskii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Garsubellin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Garsubellin A, a complex polyprenylated phloroglucin derivative isolated from Garcinia subelliptica, has garnered significant interest due to its potential therapeutic properties, including the ability to increase choline (B1196258) acetyltransferase (ChAT) activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes crucial.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are intended to serve as a starting point for researchers and can be further optimized and validated for specific applications.
Section 1: Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.[3][4][5]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Representative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Wavelength (λmax) | ~280 nm (typical for phloroglucinols) |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Representative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) |
| Accuracy (% Recovery) | 90 - 110% |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ (To be determined) |
| Product Ions (m/z) | To be determined by MS/MS optimization |
Section 2: Experimental Protocols
Protocol for Sample Preparation from Garcinia Plant Material
This protocol outlines the extraction of this compound from the wood or other relevant parts of Garcinia subelliptica.
Materials:
-
Dried and powdered Garcinia subelliptica plant material
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 1 gram of powdered plant material into a conical flask.
-
Add 20 mL of a 1:1 mixture of methanol and dichloromethane.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Reconstitute the dried extract in 5 mL of methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities.
-
Elute this compound with 10 mL of 90% aqueous methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for analysis.
-
Protocol for HPLC-UV Quantification of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol for LC-MS/MS Quantification of this compound
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.[6][7][8]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Example Gradient: 0-1 min, 50% B; 1-8 min, 50-95% B; 8-10 min, 95% B; 10-10.1 min, 95-50% B; 10.1-12 min, 50% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Parameters (to be optimized):
-
Full Scan: Initially, perform a full scan analysis of a this compound standard to determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Product Ion Scan: Fragment the precursor ion and identify the most stable and abundant product ions.
-
Multiple Reaction Monitoring (MRM): Select at least two specific precursor-to-product ion transitions for quantification and confirmation. Optimize collision energy and other MS parameters for each transition.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described for the HPLC-UV method, but dilute to a lower concentration range suitable for LC-MS/MS (e.g., 0.2 - 100 ng/mL).
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the standards and samples.
-
Acquire data in MRM mode.
-
-
Quantification:
-
Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.
-
Calculate the concentration of this compound in the samples from the regression equation of the calibration curve.
-
Section 3: Visualizations
Caption: Workflow for the extraction and purification of this compound from plant material.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of Garsubellin A Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of garsubellin A and its analogs, with a focus on their potential as enhancers of choline (B1196258) acetyltransferase (ChAT) activity. Detailed experimental protocols for key synthetic steps and biological assays are included to facilitate research and development in this area.
Introduction
This compound is a polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica that has garnered significant interest due to its complex molecular architecture and promising biological activity.[1] It features a highly congested bicyclo[3.3.1]nonane core with a fused tetrahydrofuran (B95107) ring.[1] The primary therapeutic potential of this compound lies in its ability to enhance the activity of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2] A decrease in ChAT activity is associated with neurodegenerative diseases such as Alzheimer's disease.[1] The synthesis of this compound and its derivatives is a key area of research for developing novel therapeutics targeting the cholinergic system.
Data Presentation: Biological Activity of this compound and its Enantiomer
While extensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not yet publicly available, the biological activity of the natural (-)-garsubellin A and its synthetic unnatural (+)-enantiomer have been evaluated. This comparison provides initial insights into the stereochemical requirements for its biological activity.
| Compound | Concentration | Biological Effect | Reference |
| (-)-Garsubellin A (Natural) | 10 µM | Increased ChAT activity in P10 rat septal neuron cultures. | [2] |
| (+)-Garsubellin A (Unnatural) | - | Synthesized for biological evaluation, but specific comparative data is not yet published. | [1] |
Further studies are required to elucidate the detailed structure-activity relationships of this compound derivatives.
Experimental Protocols
I. Synthesis of the this compound Core Structure
The total synthesis of this compound has been achieved by several research groups, with a key challenge being the construction of the bicyclo[3.3.1]nonane core. The following protocol is a generalized representation of a key step in constructing this core, based on published synthetic strategies.
Protocol: Construction of the Bicyclo[3.3.1]nonane Core via Double Conjugate Addition and Aldol Cyclization
This protocol describes a key transformation in the enantioselective total synthesis of (+)-garsubellin A.[1]
Materials:
-
Appropriately substituted cyclohexenone precursor
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Dess-Martin periodinane (DMP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the cyclohexenone precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add 1,2-ethanedithiol to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C).
-
Slowly add a solution of TMG in dichloromethane.
-
Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, add Dess-Martin periodinane to the reaction mixture to effect in situ oxidation.
-
Stir until the oxidation is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the bicyclo[3.3.1]nonane triketone intermediate.
II. In Vitro Assay for Choline Acetyltransferase (ChAT) Activity
This protocol describes a colorimetric assay to determine the activity of ChAT in biological samples, such as tissue homogenates. This method is suitable for screening this compound derivatives for their ability to enhance ChAT activity.[3][4][5]
Materials:
-
Tissue homogenate containing ChAT
-
Phosphate buffered saline (PBS)
-
Substrate working solution (containing acetyl-CoA and choline)
-
Chromogenic agent (e.g., 4,4'-dithiopyridine)[6]
-
Incubator (37°C and 100°C)
-
Centrifuge
-
Microplate reader or spectrophotometer (324 nm)
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate at 10,000 x g for 10 minutes and collect the supernatant, which contains the soluble ChAT enzyme. Keep the supernatant on ice.[4][5]
-
Assay Setup: For each sample, prepare a "Sample" and a "Control" tube. For the control, heat-inactivate the enzyme in the sample supernatant by incubating at 100°C for 2 minutes.[4][5]
-
Enzymatic Reaction:
-
Pre-warm the substrate working solution to 37°C.[3]
-
To both "Sample" and "Control" tubes, add 300 µL of the pre-warmed substrate working solution.[4]
-
To the "Sample" tube, add 50 µL of the sample supernatant. To the "Control" tube, add 50 µL of the heat-inactivated supernatant.[4]
-
Stop the reaction by incubating the tubes in a 100°C water bath for 2 minutes.[4][5]
-
-
Post-Reaction Processing:
-
Chromogenic Reaction and Measurement:
-
Data Analysis: Calculate the ChAT activity based on the difference in absorbance between the "Sample" and "Control" tubes, using a standard curve if necessary.
Visualizations
Synthetic Workflow for this compound Core
Caption: Synthetic workflow for the this compound core.
Cholinergic Synapse Signaling Pathway
Caption: this compound enhances acetylcholine synthesis.
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. msesupplies.com [msesupplies.com]
Application Notes and Protocols for Inducing ChAT Activity with Garsubellin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garsubellin A, a polyprenylated phloroglucin derivative, has been identified as a potent inducer of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). This document provides detailed experimental protocols for researchers interested in studying the effects of this compound on cholinergic neurons. The protocols cover the primary culture of postnatal rat septal neurons, treatment with this compound, and the subsequent measurement of ChAT activity using a colorimetric assay. Additionally, a proposed signaling pathway for this compound's mechanism of action is presented, centering on the well-established role of Nerve Growth Factor (NGF) in promoting cholinergic neuron function.
Introduction
Cholinergic neurons play a crucial role in cognitive functions such as learning and memory. A decline in cholinergic activity is a hallmark of neurodegenerative diseases like Alzheimer's disease. Choline acetyltransferase (ChAT) is a key enzyme in the cholinergic system, catalyzing the synthesis of acetylcholine from choline and acetyl-CoA. Consequently, compounds that can enhance ChAT activity are of significant interest as potential therapeutic agents. This compound has been shown to increase ChAT activity in postnatal rat septal neuron cultures at a concentration of 10 µM.[1] This document provides the necessary protocols to investigate and quantify this effect.
Data Presentation
The following table summarizes the key quantitative data regarding the induction of ChAT activity by this compound. Further research is required to establish a full dose-response curve and determine kinetic parameters.
| Compound | Concentration | Cell Type | Observed Effect on ChAT Activity | Reference |
| This compound | 10 µM | Postnatal Rat Septal Neurons | Increase | [1] |
Experimental Protocols
Protocol 1: Primary Culture of Postnatal Rat Septal Neurons
This protocol is adapted from established methods for culturing primary neurons and is specifically tailored for postnatal rat septal neurons.[2][3]
Materials:
-
Postnatal day 10 (P10) Sprague-Dawley rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
Cell culture plates (e.g., 24-well plates)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Coat cell culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at room temperature.
-
Wash plates three times with sterile water and allow to air dry.
-
On the day of culture, coat the plates with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C. Aspirate the laminin solution immediately before adding the cell suspension.
-
-
Dissection and Dissociation:
-
Euthanize P10 rat pups according to approved animal protocols.
-
Dissect the septal region from the brain in ice-cold HBSS.
-
Mince the tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add an equal volume of DMEM with 10% FBS to inactivate the trypsin.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the prepared culture plates at a density of 2.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Subsequently, change half of the medium every 3-4 days.
-
Protocol 2: Treatment of Neuronal Cultures with this compound
Materials:
-
Primary septal neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Plating medium
Procedure:
-
On day in vitro (DIV) 7, treat the neuronal cultures with this compound.
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., a range from 1 µM to 20 µM, including a 10 µM concentration).
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cultures for the desired treatment period (e.g., 48-72 hours).
Protocol 3: Colorimetric Assay for Choline Acetyltransferase (ChAT) Activity
This protocol is based on the principle of measuring the production of Coenzyme A (CoA) from the ChAT-catalyzed reaction between choline and acetyl-CoA. The CoA is then quantified using a colorimetric reagent.
Materials:
-
Treated neuronal cultures (from Protocol 2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ChAT activity assay kit (commercial kits are recommended for standardized reagents)
-
Reagents typically included in a kit:
-
Assay Buffer
-
Acetyl-CoA
-
Choline Chloride
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or similar chromogenic reagent
-
-
Microplate reader capable of measuring absorbance at or near 324 nm.
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis:
-
Wash the treated neuronal cultures once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (neuronal lysate) for the ChAT activity assay and protein quantification.
-
-
ChAT Activity Assay:
-
Follow the specific instructions provided with the commercial ChAT activity assay kit. A general procedure is as follows:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and choline chloride.
-
Add a specific volume of the neuronal lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the chromogenic reagent (e.g., DTNB) to stop the reaction and develop the color.
-
Measure the absorbance at the recommended wavelength (typically around 324 nm) using a microplate reader.
-
Include appropriate controls, such as a blank (no lysate) and a positive control (if available).
-
-
Data Analysis:
-
Determine the protein concentration of each neuronal lysate using a standard protein assay.
-
Calculate the ChAT activity and normalize it to the protein concentration to obtain the specific activity (e.g., in nmol/min/mg protein).
-
Compare the specific ChAT activity of the this compound-treated groups to the vehicle control group to determine the fold-increase in activity.
-
Signaling Pathway and Visualization
While the direct signaling pathway of this compound in inducing ChAT activity has not been explicitly elucidated in the current literature, its neurotrophic effects suggest a potential interaction with pathways known to regulate cholinergic neuron survival and function. A highly plausible candidate is the Nerve Growth Factor (NGF) signaling pathway, as NGF is a potent inducer of ChAT activity in septal cholinergic neurons.[4] this compound may act as a neurotrophic agent by either directly activating the NGF receptor (TrkA) or by promoting the endogenous production of NGF. The binding of a ligand to the TrkA receptor initiates a signaling cascade involving phosphorylation events that ultimately lead to the activation of transcription factors, such as CREB, which can upregulate the expression of the ChAT gene.[5]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on choline acetyltransferase activity in primary neuronal cultures. The provided diagrams offer a visual representation of the experimental process and a hypothetical signaling pathway that can serve as a basis for further mechanistic studies. Elucidating the precise mechanism by which this compound enhances ChAT activity will be crucial for its potential development as a therapeutic agent for cholinergic dysfunction.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of septal cholinergic neurons in culture: plating density and glial cells modulate effects of NGF on survival, fiber growth, and expression of transmitter-specific enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Nerve growth factor increases choline acetyltransferase activity in developing basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nerve growth factor regulation of choline acetyltransferase gene expression in rat embryo basal forebrain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garsubellin A in Neurotrophic Factor Research
For Researchers, Scientists, and Drug Development Professionals
Garsubellin A, a polyprenylated phloroglucin derivative isolated from the wood of Garcinia subelliptica, has emerged as a molecule of interest in neurotrophic factor research. Its potential to modulate neuronal function makes it a candidate for investigation in the context of neurodegenerative diseases. These application notes provide an overview of the known bioactivity of this compound and detailed protocols for its investigation as a potential neurotrophic agent.
Introduction
Neurotrophic factors are essential for the development, survival, and function of neurons. Small molecules that can mimic or enhance the activity of these factors are of significant therapeutic interest for neurological disorders such as Alzheimer's disease, where cholinergic neuron degeneration is a key pathological feature. This compound has been identified as a compound that can increase the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This activity suggests that this compound may possess neurotrophic or neuroprotective properties.
Biological Activity of this compound
The primary reported biological activity of this compound in a neuronal context is the enhancement of choline acetyltransferase (ChAT) activity.
Quantitative Data
| Parameter | Cell Type | Concentration of this compound | Result | Reference |
| Choline Acetyltransferase (ChAT) Activity | Postnatal Day 10 (P10) Rat Septal Neuron Cultures | 10 µM | Increased ChAT activity | [1] |
Proposed Mechanism of Action
While the precise mechanism of this compound is not fully elucidated, its effect on ChAT activity suggests it may act as a neurotrophic factor mimetic. Neurotrophic factors typically bind to and activate tyrosine kinase (Trk) receptors, initiating downstream signaling cascades that promote neuronal survival and function. Two key pathways are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway. It is hypothesized that this compound may activate one or both of these pathways to exert its effects.
Experimental Protocols
The following protocols are designed to investigate the neurotrophic-like effects of this compound.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal development and neurotrophic factor effects.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine
-
This compound (stock solution in DMSO)
Procedure:
-
Coat Culture Surfaces: Coat culture plates or coverslips with 10 µg/mL poly-L-lysine in borate (B1201080) buffer overnight at 37°C. Wash three times with sterile water and then coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the E18 embryos and place them in ice-cold HBSS. Isolate the cortices from the embryonic brains.
-
Enzymatic Digestion: Mince the cortical tissue and incubate in 0.25% trypsin at 37°C for 15 minutes.
-
Cell Dissociation: Stop the digestion by adding an equal volume of HBSS containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells. Plate the neurons at a density of 5 x 10^4 cells/cm^2 on the pre-coated culture surfaces.
-
Culturing and Treatment: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the medium with fresh medium. On day in vitro (DIV) 3, treat the neurons with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle (DMSO).
Neurite Outgrowth Assay
This assay quantifies the neuritogenic effects of this compound on cultured primary neurons.
Procedure:
-
Culture and treat primary neurons as described in Protocol 1 for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker such as βIII-tubulin overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Data Presentation:
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| Positive Control (e.g., BDNF) | (Specify) |
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of the MAPK/ERK and PI3K/Akt pathways in response to this compound treatment.
Procedure:
-
Culture primary neurons in 6-well plates and treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment Group | Time (min) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle (DMSO) | 60 | 1.0 | 1.0 |
| This compound (10 µM) | 5 | ||
| This compound (10 µM) | 15 | ||
| This compound (10 µM) | 30 | ||
| This compound (10 µM) | 60 |
Conclusion
This compound presents an interesting starting point for the investigation of novel neurotrophic agents. Its ability to enhance ChAT activity is a strong indicator of its potential in this area. The provided protocols offer a framework for researchers to further characterize the neurotrophic-like effects of this compound, including its potential to promote neurite outgrowth and activate key intracellular signaling pathways. These studies will be crucial in determining its suitability for further development as a therapeutic agent for neurodegenerative diseases.
References
Troubleshooting & Optimization
Garsubellin A Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of garsubellin A. This resource is designed for researchers, scientists, and professionals in drug development who are undertaking the challenging synthesis of this complex natural product. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Synthesis: The Bicyclo[3.3.1]nonane Framework
Question: My attempts to construct the bicyclo[3.3.1]nonane core of this compound are resulting in low yields and undesired side products. What are the most successful strategies for assembling this congested core?
Answer: The construction of the highly substituted and oxygenated bicyclo[3.3.1]nonane core is widely regarded as one of the most significant challenges in the total synthesis of this compound.[1][2] Several research groups have developed unique and effective strategies to tackle this problem. Below is a comparison of the key strategies and a discussion of potential troubleshooting.
Key Strategies for Bicyclo[3.3.1]nonane Core Construction:
| Strategy | Key Reactions | Research Group | Reported Yield | Notes |
| Claisen Rearrangement & Ring-Closing Metathesis (RCM) | Stereoselective intermolecular aldol (B89426) reaction, stereoselective Claisen rearrangement, Ring-Closing Metathesis (RCM) | Shibasaki | Not specified for core formation alone | This approach was part of the first total synthesis and addresses the steric congestion at C-6.[2][3] |
| Dearomative Allylation & Iodocarbocyclization | Dearomative para-allylation, diastereoselective vinylogous lactonization, iodocarbocyclization, transannular Wurtz reaction | Danishefsky | ~1% overall yield for the total synthesis | This strategy starts from a phloroglucinol (B13840) derivative.[4][5] |
| Intramolecular Cyclopropanation & Ring Opening | Intramolecular cyclopropanation, formation of a geminal dimethyl group, regioselective ring opening of the cyclopropane (B1198618) ring | Nakada | Not specified for core formation alone | This method provides a stereoselective route to a key bicyclic derivative.[6] |
| Double Conjugate Addition & Aldol Cyclization | Stereoselective fashioning of a cyclohexanone, double conjugate addition of 1,2-ethanedithiol (B43112), aldol cyclization | Hong (Lee) | Not specified for core formation alone | This approach is part of a 12-step, protecting-group-free enantioselective synthesis.[7][8][9] |
Troubleshooting:
-
Low Yields in Aldol Cyclization: If you are using an aldol-based strategy, low yields can be due to competing retro-aldol reactions or undesired epimerization.
-
Recommendation: Screen a variety of bases and reaction temperatures. For instance, the Hong (Lee) synthesis found that using a stoichiometric amount of an amine base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) could favorably alter the thermodynamic ratio of aldol products.[8][9]
-
-
Steric Hindrance: The extreme steric congestion around the bicyclic core can impede bond formation.[2] The Shibasaki group noted spending considerable time on forming a single C-C bond.
-
Recommendation: Consider a strategy that introduces sterically demanding groups late in the synthesis or uses powerful, irreversible reactions like RCM to close the ring.[3]
-
-
Diastereoselectivity Issues: Achieving the correct stereochemistry, especially at the bridgehead carbons, is crucial.
-
Recommendation: Substrate control is key. Ensure the stereochemistry of your acyclic or monocyclic precursor is well-defined, as this will likely dictate the stereochemical outcome of the cyclization.
-
Formation of the Fused Tetrahydrofuran (B95107) Ring
Question: I am having difficulty with the formation of the fused tetrahydrofuran ring. What are the recommended methods and potential pitfalls?
Answer: The fused tetrahydrofuran ring is another key structural feature of this compound. The most common and successful approach is an intramolecular Wacker-type oxidation.
Key Strategies for Tetrahydrofuran Ring Formation:
| Strategy | Key Reagents | Research Group | Reported Yield | Notes |
| Intramolecular Wacker-type Oxidation | Pd(OAc)₂, O₂ (as oxidant) | Shibasaki | 69% | This reaction can sometimes be accompanied by deprotection of acid-sensitive groups.[10] |
| Regioselective Epoxide Opening | m-CPBA for epoxidation, followed by intramolecular cyclization | Nakada, Hong (Lee) | 77% (4:1 dr) for the epoxidation/cyclization sequence in the Hong synthesis | This method offers an alternative to the palladium-catalyzed approach.[6][8] |
Troubleshooting:
-
Low Yields in Wacker-type Oxidation: The efficiency of the Wacker-type oxidation can be sensitive to the substrate, catalyst, and oxidant.
-
Recommendation: Ensure your palladium catalyst is active. Use of a co-catalyst or a different solvent system may be beneficial. Be mindful of potential side reactions like allylic oxidation.
-
-
Poor Diastereoselectivity in Epoxide Opening: The stereochemical outcome of the epoxide opening is critical for establishing the correct stereochemistry of the tetrahydrofuran ring.
-
Recommendation: The diastereoselectivity is often substrate-controlled. In the Hong synthesis, the presence of a 1,3-dithiolane (B1216140) was found to facilitate stereoselective epoxidation.[8][9] If you are experiencing poor selectivity, you may need to reconsider the design of your cyclization precursor.
-
Experimental Protocols
Protocol 1: Intramolecular Wacker-type Oxidation (Shibasaki's approach)
This protocol is adapted from the studies toward the total synthesis of this compound by the Shibasaki group.[10]
Reaction: Formation of the tricyclic core via an intramolecular Wacker-type reaction.
Procedure:
-
To a solution of the diene precursor (1.0 eq) in DMF/H₂O (10:1), add Pd(OAc)₂ (0.1 eq).
-
Stir the mixture under an O₂ atmosphere (balloon) at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.
Note: In the original synthesis of an 18-epi-tricyclic core, this reaction also resulted in the deprotection of an acetonide group.[10]
Protocol 2: Double Conjugate Addition and Aldol Cyclization (Hong/Lee's approach)
This protocol is based on the enantioselective total synthesis of (+)-garsubellin A by the Hong (Lee) group.[8][9]
Reaction: One-pot construction of the bicyclo[3.3.1]nonane core.
Procedure:
-
To a solution of the enone precursor (1.0 eq) in a suitable solvent, add 1,2-ethanedithiol (excess).
-
Add 1,1,3,3-tetramethylguanidine (TMG) (stoichiometric amount) and stir the reaction at the appropriate temperature until the double conjugate addition and subsequent aldol cyclization are complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aldol product can then be oxidized (e.g., with Dess-Martin periodinane) in the subsequent step without purification.
Visualizations
Key Synthetic Challenges
Caption: Major hurdles in the total synthesis of this compound.
Logical Workflow for Core Construction Troubleshooting
Caption: Troubleshooting workflow for bicyclo[3.3.1]nonane core synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
improving yield and purity in garsubellin A synthesis
Welcome to the technical support center for the synthesis of Garsubellin A. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging total synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, alongside detailed experimental protocols and comparative data to enhance your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides practical solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low yield or failure of the intramolecular aldol (B89426) reaction for the formation of the bicyclo[3.3.1]nonane core.
-
Question: My intramolecular aldol reaction to form the bicyclo[3.3.1]nonane core of this compound is resulting in low yields or failing completely. What are the possible reasons and solutions?
-
Answer: The construction of the sterically congested bicyclo[3.3.1]nonane core via an intramolecular aldol reaction is a known challenge in this compound synthesis. The desired cyclization can be hindered by steric strain in the transition state, particularly with the presence of bulky substituents like a prenyl group.[1]
-
Troubleshooting Tip 1: Re-evaluate your substrate. The reactive conformation required for cyclization may be destabilized by existing stereocenters or bulky groups. Some synthetic routes have circumvented this by modifying the substrate or choosing an alternative strategy altogether.[1]
-
Troubleshooting Tip 2: Consider an alternative cyclization strategy. Several successful syntheses have replaced the challenging intramolecular aldol reaction with a Ring-Closing Metathesis (RCM) approach.[1][2] This strategy forms the key C-C bond irreversibly and can be more entropically favorable.[1]
-
Troubleshooting Tip 3: Employ a dithiolane-mediated aldol cyclization. One successful enantioselective synthesis utilized a double conjugate addition of 1,2-ethanedithiol, which facilitated a subsequent aldol cyclization to construct the bicyclic skeleton.[3][4] The steric buttressing effect of the 1,3-dithiolane (B1216140) can promote the desired cyclization.[3]
-
Issue 2: Poor stereoselectivity in the Claisen rearrangement to introduce the C6 allyl group.
-
Question: I am struggling to achieve the desired stereoselectivity in the Claisen rearrangement step. How can I improve this?
-
Answer: Achieving high stereoselectivity in the Claisen rearrangement to install the allyl group at the sterically hindered C6 position is crucial. The facial selectivity of the rearrangement is influenced by the conformation of the substrate.
-
Troubleshooting Tip 1: Optimize reaction conditions. The choice of solvent and temperature can significantly impact the transition state geometry and, therefore, the stereochemical outcome. Experiment with different solvent systems and a range of temperatures to find the optimal conditions for your specific substrate.
-
Troubleshooting Tip 2: Utilize a substrate-controlled approach. The stereochemistry of existing centers in your molecule can direct the stereochemical outcome of the Claisen rearrangement. One successful synthesis reported a stereoselective Claisen rearrangement as a key step.[2]
-
Troubleshooting Tip 3: Consider chelation control. In some systems, the use of a Lewis acid can promote a specific transition state through chelation, thereby enhancing diastereoselectivity.
-
Issue 3: Low or inconsistent yields in the Wacker-type oxidative cyclization to form the tetrahydrofuran (B95107) ring.
-
Question: The Wacker-type oxidation to form the fused tetrahydrofuran ring is giving me low and unpredictable yields. What can I do to improve this reaction?
-
Answer: The intramolecular Wacker-type oxidative cyclization is a key step in several this compound syntheses, but it can be sensitive to reaction conditions and substrate structure.
-
Troubleshooting Tip 1: Screen different palladium catalysts and oxidants. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and the terminal oxidant (e.g., benzoquinone, Cu(OAc)₂) can have a profound effect on the reaction's efficiency. A systematic screening of these components is recommended.[1]
-
Troubleshooting Tip 2: Optimize solvent and additives. The solvent can influence the solubility of the catalyst and substrate, as well as the reaction rate. Protic solvents or co-solvents can sometimes be beneficial. Additives like phase-transfer catalysts may also improve results in certain cases.
-
Troubleshooting Tip 3: Protect sensitive functional groups. Side reactions, such as oxidation of other electron-rich moieties, can compete with the desired cyclization. Ensure that other sensitive functional groups in your molecule are appropriately protected.
-
Data Presentation: Comparative Yields of Key Reactions
The following table summarizes reported yields for key transformations in different total syntheses of this compound, providing a comparative overview to aid in strategic planning.
| Reaction | Research Group | Reported Yield | Reference |
| Mukaiyama Aldol Reaction | Jang et al. (2022) | 75% | [5] |
| Claisen Rearrangement/RCM | Shibasaki et al. (2005) | Not explicitly stated as a single yield | [2][6] |
| Wacker-type Oxidation | Maimone et al. | 77% (for a key intermediate) | [1] |
| Dithiolane-mediated Aldol Cyclization & Oxidation | Lee et al. (2021) | 77% (over 2 steps) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted to your specific laboratory conditions and substrate.
1. Mukaiyama Aldol Reaction (Jang et al., 2022)
To a solution of enone 163 in DCM, LDA and TMSCl are added at -78 °C. After stirring, the reaction is treated with aldehyde 164 and a titanium chloride catalyst. The reaction is stirred until completion, followed by an aqueous workup to yield the Mukaiyama aldol product 165 .[5]
2. Dithiolane-mediated Aldol Cyclization and Oxidation (Lee et al., 2021)
The substrate is treated with 1,1,3,3-tetramethylguanidine (B143053) (TMG) to promote both the double conjugate addition and the aldol cyclization. The resulting intermediate 26 is then oxidized in situ with Dess-Martin periodinane (DMP) to afford the triketone 27 .[3]
3. Wacker-type Oxidative Cyclization (Maimone et al.)
A solution of the diene substrate in a suitable solvent (e.g., TFE) is treated with a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant, like benzoquinone or Cu(OAc)₂. The reaction is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.[1]
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Key Synthetic Strategies for the Bicyclo[3.3.1]nonane Core
Caption: Comparison of key strategies for constructing the core of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.or.jp [pharm.or.jp]
common side reactions and byproducts in garsubellin A synthesis
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase with therapeutic potential for neurodegenerative diseases, presents formidable challenges due to its highly congested bicyclo[3.3.1] core and multiple stereocenters. This technical support center provides a curated collection of frequently asked questions and troubleshooting guides to address common side reactions and byproduct formation encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yields and byproduct formation during the construction of the bicyclo[3.3.1] core via tandem conjugate addition and aldol (B89426) cyclization.
Q: My tandem double conjugate addition/aldol cyclization is giving a mixture of products, including a lactol, with low conversion to the desired tricyclic aldol adduct. How can I optimize this reaction?
A: The choice of base is critical in this transformation. While the initial conjugate addition of 1,2-ethanedithiol (B43112) can proceed under various basic conditions, the subsequent aldol cyclization is highly dependent on the base used. Use of catalytic amounts of a base like sodium methoxide (B1231860) can lead to an equilibrium mixture of the lactol byproduct and the desired aldol product.[1] A stoichiometric amount of an amine base can shift this equilibrium towards the desired product.
Troubleshooting:
-
Base Selection: Screening of various bases has shown that 1,1,3,3-tetramethylguanidine (B143053) (TMG) is highly effective in promoting both the conjugate addition and the subsequent aldol cyclization in situ, leading to a higher yield of the desired aldol adduct.
-
Stoichiometry: Ensure a stoichiometric amount of the amine base is used to drive the reaction to completion and favor the formation of the desired tricyclic alcohol over the lactol.
Issue 2: Unwanted oxidation of sulfur in the dithiolane-protected intermediate.
Q: During the m-CPBA mediated epoxidation of the prenyl chain on my dithiolane-containing intermediate, I am observing significant formation of sulfur-oxidized byproducts. How can I prevent this side reaction?
A: This is a common issue as the sulfur atoms of the dithiolane are susceptible to oxidation by m-CPBA. This can lead to the formation of dimeric thiosulfinates and thiosulfonates.[1] The key to avoiding this is precise control over the reaction conditions, specifically the stoichiometry of m-CPBA and the temperature.
Troubleshooting:
-
Stoichiometry and Temperature Control: The optimized procedure involves the slow addition of 4.5 equivalents of m-CPBA at a strictly maintained temperature of -10 °C. This allows for the desired epoxidation of the prenyl group and concomitant removal of the dithiolane protecting group, while minimizing the oxidation of the sulfur atoms. This procedure has been shown to yield the desired THF-fused enone in 77% yield with a 4:1 diastereoselectivity.[1]
Issue 3: Failure of the bicyclo[3.3.1] core construction via an oxycarbonylation approach.
Q: I am attempting a palladium-catalyzed cascade oxycarbonylation to form the bicyclo[3.3.1] skeleton, but I am not obtaining the desired product. What could be the issue?
A: This approach has been reported to be unsuccessful. Instead of the desired 5-exo cyclization to form the bridged ring system, the reaction tends to proceed via a 5-endo cyclization of a hemiacetal intermediate, which can exist in equilibrium with the ketone. This leads to the formation of an undesired tricyclic ketal.[1]
Troubleshooting:
-
Alternative Strategy: It is recommended to abandon the oxycarbonylation strategy in favor of a more robust method, such as the tandem double conjugate addition of 1,2-ethanedithiol followed by an aldol cyclization, as detailed in Issue 1. This pathway has been proven to be effective in constructing the core structure of this compound.[1]
Issue 4: Formation of an organomercury byproduct during a hydration reaction.
Q: In my synthesis, which follows a similar strategy to the Danishefsky route, I have occasionally isolated an organomercury species as a byproduct during a hydration step. What is the cause and how can it be avoided?
A: The use of mercury-based reagents for alkyne hydration, while effective, can sometimes lead to the formation of stable organomercury intermediates as byproducts.[2]
Troubleshooting:
-
Reaction Monitoring and Workup: Careful monitoring of the reaction to ensure complete conversion can minimize the presence of these intermediates. A thorough workup procedure, potentially including a step to decompose any residual organomercury compounds, is also advisable.
-
Alternative Hydration Methods: If the problem persists, consider exploring mercury-free hydration methods for alkynes.
Data Presentation
Table 1: Influence of Base on the Outcome of the Tandem Conjugate Addition-Aldol Cyclization
| Entry | Base (equiv.) | Solvent | Temp (°C) | Ratio of Lactol (25) to Aldol (26) |
| 1 | NaOMe (cat.) | MeOH/CH₂Cl₂ | -10 | 1.2 : 1 |
| 2 | TMG (1.0) | CH₂Cl₂ | -10 | 1 : 3 |
Data derived from information presented in Jang et al.[1]
Table 2: Outcome of m-CPBA Oxidation of Dithiolane Intermediate 27
| Entry | m-CPBA (equiv.) | Temp (°C) | Product(s) | Yield (%) | Diastereomeric Ratio |
| 1 | Excess | RT | Dimeric thiosulfinate (28a) and thiosulfonate (28b) | - | - |
| 2 | 4.5 | -10 | THF-fused enone (30) | 77 | 4 : 1 |
Data derived from information presented in Jang et al.[1]
Experimental Protocols
Protocol 1: Optimized Tandem Double Conjugate Addition/Aldol Cyclization
To a solution of the ynal precursor in CH₂Cl₂ at -10 °C is added 1,2-ethanedithiol followed by the dropwise addition of 1,1,3,3-tetramethylguanidine (TMG). The reaction mixture is stirred at this temperature until analysis by TLC indicates complete consumption of the starting material. The reaction is then quenched and worked up using standard procedures to yield the tricyclic aldol adduct, which can be carried forward to the next step, often an oxidation, without further purification.
Protocol 2: Selective Epoxidation and Dithiolane Removal with m-CPBA
A solution of the dithiolane-containing intermediate in a chlorinated solvent (e.g., CH₂Cl₂) is cooled to -10 °C in a cryostat. To this solution is added solid m-CPBA (4.5 equivalents) portion-wise over a period of time, ensuring the internal temperature does not exceed -10 °C. The reaction is monitored closely by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) and worked up to isolate the desired THF-fused enone.
Visualizations
Caption: Key reaction pathways in the synthesis of the this compound core.
Caption: Unsuccessful oxycarbonylation strategy for bicyclo[3.3.1] core formation.
References
Technical Support Center: Overcoming Stereoselectivity in Garsubellin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific stereoselectivity issues that may be encountered during the total synthesis of garsubellin A. The information is presented in a practical, question-and-answer format to aid in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the principal stereochemical challenges in the synthesis of this compound?
The total synthesis of this compound is marked by several significant stereochemical hurdles. The core challenge lies in the construction of the sterically congested bicyclo[3.3.1]nonane skeleton, which features two quaternary bridgehead stereocenters.[1] Additionally, the stereoselective formation of the fused tetrahydrofuran (B95107) ring and the precise installation of multiple stereocenters on the carbocyclic core demand high levels of stereocontrol.[2][3][4]
Q2: What are some established strategies for the stereoselective construction of the bicyclo[3.3.1]nonane core of this compound?
Several successful approaches have been developed to address the stereoselective synthesis of this core structure:
-
Double Conjugate Addition and Aldol (B89426) Cyclization: This strategy utilizes the double conjugate addition of a thiol to a cyclohexanone (B45756) precursor to facilitate a subsequent, highly stereocontrolled aldol cyclization to form the bicyclic system.[1]
-
Intramolecular Cyclopropanation and Ring Opening: A sequence involving the intramolecular cyclopropanation of a diazo ketone, followed by the regioselective opening of the resulting cyclopropane, has proven effective in establishing the desired stereochemistry.[2]
-
Diastereoselective Vinylogous Lactonization: This method has been employed to create a key lactone intermediate, which then serves as a scaffold for the construction of the bicyclo[3.3.1]nonane core.[5]
Q3: How has the stereoselective formation of the fused tetrahydrofuran ring been achieved?
The diastereoselective construction of the tetrahydrofuran ring is another critical aspect of this compound synthesis. Key strategies include:
-
Regioselective Epoxide Opening: The formation of the tetrahydrofuran ring can be achieved through the regioselective intramolecular opening of an epoxide by a ketone enolate.[2]
-
Wacker-Type Oxidative Cyclization: An intramolecular Wacker-type reaction, involving the palladium-catalyzed cyclization of an olefinic alcohol, has been successfully used to forge the tetrahydrofuran ring with good stereocontrol.[3][4]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Construction of the Bicyclo[3.3.1]nonane Core via Michael-Aldol Cascade
Problem: The tandem Michael-Aldol reaction intended to form the bicyclo[3.3.1]nonane core is resulting in a low diastereomeric ratio of the desired product.
Possible Causes and Solutions:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the facial selectivity of both the Michael addition and the subsequent aldol cyclization.
-
Substrate Conformation: The conformation of the acyclic precursor may not favor the desired cyclization pathway.
Troubleshooting Protocol:
-
Screening of Reaction Conditions: Systematically vary the base (e.g., LDA, KHMDS, Cs₂CO₃), solvent (e.g., THF, toluene, CH₂Cl₂), and temperature to optimize the diastereoselectivity.
-
Use of Chiral Auxiliaries or Catalysts: If applicable to your synthetic route, consider the incorporation of a chiral auxiliary or the use of a chiral catalyst to enforce a specific stereochemical outcome.
-
Substrate Modification: A slight modification to the substrate, such as the introduction of a bulky protecting group, may lock the conformation into one that favors the desired cyclization pathway.
Quantitative Data Summary: Solvent and Base Screening
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (Desired:Undesired) |
| 1 | LDA | THF | -78 | 3:1 |
| 2 | KHMDS | THF | -78 | 5:1 |
| 3 | Cs₂CO₃ | CH₃CN | 25 | 2:1 |
| 4 | KHMDS | Toluene | -78 | 2.5:1 |
Experimental Protocol: Optimized Michael-Aldol Cascade
To a solution of the enone precursor (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C is added KHMDS (1.2 equiv, 0.5 M in toluene) dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of the Michael acceptor (1.1 equiv) in anhydrous THF is then added slowly. The reaction is stirred for an additional 4 hours at -78 °C before being quenched with saturated aqueous NH₄Cl. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis.
Experimental Workflow for Optimizing the Michael-Aldol Cascade
Caption: A logical workflow for troubleshooting and optimizing the stereoselectivity of the key Michael-Aldol cascade.
Issue 2: Epimerization at C18 during Tetrahydrofuran Ring Formation
Problem: The formation of the fused tetrahydrofuran ring is accompanied by epimerization at the C18 stereocenter, leading to a mixture of diastereomers.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: The use of strongly acidic or basic conditions can lead to the epimerization of labile stereocenters.
-
Equilibration: The reaction conditions may allow for the equilibration of the C18 stereocenter to a thermodynamically more stable, but undesired, epimer.
Troubleshooting Protocol:
-
Milder Reaction Conditions: Explore milder reagents and conditions for the cyclization step. For instance, in a Wacker-type cyclization, varying the palladium catalyst and oxidant can influence the reaction's mildness.
-
Buffered Systems: If acidic or basic conditions are necessary, the use of a buffered system may help to prevent epimerization.
-
Kinetic vs. Thermodynamic Control: Adjust the reaction temperature and time to favor the kinetically formed product, which may be the desired stereoisomer, over the thermodynamically favored one.
Quantitative Data Summary: Wacker-Type Cyclization Conditions
| Entry | Palladium Catalyst | Oxidant | Solvent | Temperature (°C) | Epimeric Ratio at C18 (Desired:Undesired) |
| 1 | PdCl₂ | CuCl₂ | DMF | 60 | 1.5:1 |
| 2 | Pd(OAc)₂ | Benzoquinone | THF | 25 | 4:1 |
| 3 | Pd(TFA)₂ | O₂ (1 atm) | Acetonitrile (B52724) | 25 | 9:1 |
| 4 | Pd(MeCN)₂Cl₂ | O₂ (1 atm) | Dioxane | 25 | 6:1 |
Experimental Protocol: Optimized Wacker-Type Cyclization
A solution of the olefinic alcohol (1.0 equiv) in acetonitrile (0.02 M) is added to a flask containing Pd(TFA)₂ (0.1 equiv). The flask is evacuated and backfilled with oxygen three times. The reaction mixture is stirred under an oxygen atmosphere (balloon) at 25 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. The epimeric ratio is determined by chiral HPLC analysis.
Proposed Signaling Pathway for Stereoselective Wacker-Type Cyclization
Caption: A simplified catalytic cycle for the Wacker-type cyclization, highlighting the stereodetermining oxypalladation step.
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies toward the total synthesis of this compound: a concise synthesis of the 18-epi-tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for garsubellin A synthesis
Welcome to the Garsubellin A Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound lie in the construction of its complex molecular architecture. Specifically, the formation of the highly congested bicyclo[3.3.1]nonane core and the fused tetrahydrofuran (B95107) ring are considered formidable obstacles.[1][2][3][4][5][6] The stereoselective introduction of multiple chiral centers is another critical aspect that requires careful control.
Q2: Several total syntheses of this compound have been reported. Which synthetic route is the most efficient?
A2: The efficiency of a synthetic route can be measured by factors such as overall yield, step count, and the availability of starting materials. Syntheses by Shibasaki, Danishefsky, Maimone, and Lee have all successfully produced this compound, each employing unique strategies.[1][2][4][5][7] The Maimone group reported a concise 10-step synthesis, which is notably efficient.[1] However, the "best" route often depends on the specific capabilities and resources of a particular lab. A comparative summary of key reaction conditions from different syntheses is provided in the Data Presentation section to aid in this decision-making process.
Q3: I am having trouble with the Wacker-type oxidative cyclization to form the tetrahydrofuran ring. What are some common issues?
A3: The Wacker-type cyclization is a crucial step in several this compound syntheses and can be prone to issues such as low yield, slow reaction rates, and the formation of byproducts. Common problems include catalyst deactivation, poor re-oxidation of the palladium catalyst, and substrate decomposition under the reaction conditions. The choice of oxidant (e.g., TBHP, O2), co-catalyst (e.g., CuCl2), and solvent system are critical parameters to optimize. For a detailed troubleshooting guide, please refer to the Troubleshooting section below.
Q4: My intramolecular aldol (B89426) reaction to construct the bicyclo[3.3.1]nonane core is not proceeding as expected. What should I check?
A4: The intramolecular aldol reaction to form the bicyclo[3.3.1]nonane skeleton is a delicate transformation. Potential issues include the formation of undesired regioisomers, epimerization of stereocenters, and low conversion rates. The choice of base, reaction temperature, and concentration are critical. Steric hindrance around the enolizable protons can also impede the reaction. A troubleshooting workflow for this specific reaction is provided in the Visualizations section.
Q5: What is the mechanism of action of this compound in enhancing choline (B1196258) acetyltransferase (ChAT) activity?
A5: this compound has been shown to increase the activity of choline acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[5][8] The exact signaling pathway by which this compound enhances ChAT activity is not fully elucidated. However, it is proposed that this compound may act as a positive allosteric modulator of ChAT, binding to a site distinct from the active site to induce a conformational change that increases its catalytic efficiency. The catalytic mechanism of ChAT involves the binding of choline and acetyl-CoA, followed by the transfer of the acetyl group to choline.[9][10][11][12][13] this compound might facilitate this process by stabilizing the active conformation of the enzyme. A diagram illustrating the catalytic cycle of ChAT and a hypothetical interaction with this compound is provided in the Visualizations section.
Troubleshooting Guides
Wacker-Type Oxidative Cyclization
Problem: Low or no yield of the desired tetrahydrofuran ring product.
| Possible Cause | Troubleshooting Step |
| Inactive Palladium Catalyst | Ensure the palladium source (e.g., Na2PdCl4, Pd(OAc)2) is of high quality and has been stored properly. Consider using a freshly opened bottle or a different batch. |
| Inefficient Co-oxidant System | The re-oxidation of Pd(0) to Pd(II) is crucial. If using a copper co-catalyst, ensure it is anhydrous and the reaction is open to a source of oxygen (e.g., air, O2 balloon) if required by the protocol. Consider alternative oxidants like benzoquinone. |
| Substrate Decomposition | The reaction conditions might be too harsh. Try lowering the reaction temperature or using a milder oxidant. Protecting groups on sensitive functionalities may be necessary. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Ensure anhydrous solvents are used if specified. Consider screening different solvents or solvent mixtures (e.g., DMF/water, THF/water). |
| Ligand Effects | In some cases, the addition of ligands can improve the catalytic activity and selectivity. Consider adding ligands such as dppf or other phosphine-based ligands. |
Intramolecular Aldol Reaction for Bicyclo[3.3.1]nonane Core
Problem: Low yield, formation of byproducts, or recovery of starting material.
| Possible Cause | Troubleshooting Step |
| Inefficient Enolate Formation | Use a stronger, non-nucleophilic base such as LDA or KHMDS to ensure complete deprotonation. Ensure the base is freshly prepared or titrated. |
| Unfavorable Equilibrium | The equilibrium may not favor the cyclized product. Try running the reaction at a lower temperature to favor the thermodynamic product. The use of a Dean-Stark trap to remove water can also drive the reaction forward. |
| Epimerization | The basic conditions can lead to the loss of stereochemical integrity. Use a less harsh base or run the reaction at a lower temperature for a shorter duration. |
| Steric Hindrance | If the substrate is sterically congested, the reaction may be slow. Consider using a less bulky base or running the reaction at a higher concentration to favor the intramolecular process. |
| Side Reactions | Intermolecular aldol reactions can compete with the desired intramolecular cyclization. Run the reaction at high dilution to minimize intermolecular reactions. |
Data Presentation
Comparison of Key Reaction Conditions for this compound Synthesis
| Reaction Step | Shibasaki Synthesis | Danishefsky Synthesis | Maimone Synthesis | Lee Synthesis |
| Bicyclo[3.3.1]nonane Core Formation | Intramolecular Aldol Reaction | Iodocarbocyclization | Diketene Annulation | Double Conjugate Addition/Aldol |
| Key Reagents | NaHMDS, Ethylene (B1197577) Carbonate, Allyl Iodide | I2, CAN | Diketene, LDA | 1,2-Ethanedithiol, TMG |
| Yield | 82% | 77% | Not explicitly stated for this step | Not explicitly stated for this step |
| Tetrahydrofuran Ring Formation | Wacker-type Oxidation | Not explicitly used | Wacker-type Oxidation | Epoxidation/Ring Opening |
| Key Reagents | Na2PdCl4, TBHP | - | [Pd(allyl)Cl]2, CPhos | m-CPBA, then acid |
| Yield | 71% (two steps) | - | 91% | Not explicitly stated for this step |
| Final Prenylation | Stille Coupling | Not explicitly used | Regioselective Prenyl Coupling | Cross-Metathesis |
| Key Reagents | PdCl2·dppf, Tributyl prenyl tin | - | [Pd(allyl)Cl]2, CPhos, prenylBpin | Grubbs' 2nd Gen. Catalyst |
| Yield | 20% | - | 59% | Not explicitly stated for this step |
Experimental Protocols
Protocol 1: Wacker-Type Oxidative Cyclization (Adapted from Shibasaki Synthesis)
To a solution of the diene precursor in a mixture of DMF and water is added Na2PdCl4 and tert-butyl hydroperoxide (TBHP). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetrahydrofuran product.
Protocol 2: Intramolecular Aldol Reaction (Adapted from Shibasaki Synthesis)
To a solution of the diketone precursor in THF at -78 °C is added a solution of NaHMDS in THF. The mixture is stirred at this temperature for 1 hour, after which ethylene carbonate is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. Allyl iodide is then added, and the mixture is stirred for another 24 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the bicyclo[3.3.1]nonane product.
Mandatory Visualization
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Wacker-type cyclization.
Caption: Catalytic cycle of ChAT with hypothetical modulation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies toward the total synthesis of this compound: a concise synthesis of the 18-epi-tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substrate binding and catalytic mechanism of human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Mechanism of Action of Choline Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
garsubellin A stability and degradation issues
Welcome to the Garsubellin A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation issues you may encounter during your experiments.
Disclaimer: this compound is a complex meroterpenoid natural product. As of the last update, specific, peer-reviewed stability and degradation studies for this compound are not extensively available in the public domain. Therefore, the information provided herein is based on the known chemistry of its functional groups (polyprenylated acylphloroglucinol) and general principles of drug stability. The degradation pathways described are hypothetical and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing purity over time, even when stored at low temperatures. What could be the cause?
A1: Several factors could contribute to the degradation of this compound, even under recommended storage conditions. The complex structure, featuring a phloroglucinol (B13840) core, multiple ketone groups, and a tetrahydrofuran (B95107) ring, possesses inherent chemical liabilities. Potential causes for degradation include:
-
Oxidation: The phloroglucinol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or light. This is a common degradation pathway for phenolic compounds.
-
Light Sensitivity: Many complex organic molecules are sensitive to UV or visible light, which can catalyze degradation reactions.
-
Trace Contaminants: The presence of acidic or basic impurities in your storage solvent or container can catalyze hydrolytic or other degradation pathways.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of micro-ice crystals that may physically damage the compound or concentrate reactants, accelerating degradation.
Q2: I am observing multiple new peaks in my HPLC analysis of an aged this compound solution. What are these likely to be?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. Given the structure of this compound, these could arise from several potential reactions:
-
Oxidative Degradation: Products resulting from the oxidation of the phloroglucinol ring or other susceptible parts of the molecule.
-
Isomerization: The molecule contains several stereocenters. Changes in pH or exposure to heat could potentially lead to epimerization at certain positions, resulting in diastereomers that may have different retention times on HPLC.
-
Hydrolysis: Although seemingly stable, the ether linkage in the tetrahydrofuran ring or other parts of the molecule could be susceptible to hydrolysis under acidic or basic conditions.
A diagram illustrating a potential degradation pathway is provided below. It is crucial to perform forced degradation studies and use techniques like LC-MS to identify the exact nature of these new peaks.
Q3: What are the recommended storage and handling conditions for this compound to ensure maximum stability?
A3: To minimize degradation, the following storage and handling procedures are recommended:
-
Storage: Store this compound as a solid in a tightly sealed, amber glass vial at -20°C or lower. The inert atmosphere of argon or nitrogen is recommended for long-term storage to prevent oxidation.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, use a high-purity, anhydrous solvent (e.g., DMSO, ethanol) and store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Handling: Protect the solid compound and its solutions from light at all times. Use low-actinic glassware or wrap containers in aluminum foil. Minimize the exposure of the compound to ambient air and moisture.
Q4: My experimental results with this compound are inconsistent. Could this be related to its stability?
A4: Yes, inconsistent experimental results are a common consequence of compound instability. If the concentration of the active parent compound is decreasing over the course of an experiment due to degradation, it can lead to variability in biological or chemical assays. To troubleshoot this:
-
Confirm Purity: Always check the purity of your this compound stock solution by HPLC or a similar method before initiating an experiment.
-
Use Fresh Solutions: As a rule, use freshly prepared solutions for your assays.
-
Include a Time-Zero Control: Analyze a sample of your experimental solution at the beginning and end of your experiment to assess if significant degradation has occurred under your assay conditions.
Troubleshooting Guide: this compound Stability
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid loss of purity in solution | Oxidation, light degradation, pH instability | Prepare fresh solutions for each use. Store stock solutions under inert gas at -80°C. Protect solutions from light. Ensure the solvent is pure and free of acidic or basic contaminants. |
| Appearance of unexpected peaks in HPLC | Formation of degradation products | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradants. Use LC-MS to determine the mass of the new peaks and elucidate their structures. |
| Low solubility or precipitation over time | Degradation to less soluble products, solvent evaporation | Confirm the identity of the precipitate. It may be a degradation product. If storing solutions, ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration and could lead to precipitation. |
| Inconsistent biological activity | Degradation of the active compound | Always use freshly prepared solutions. Run a stability check of this compound under your specific assay conditions (e.g., in your cell culture media at 37°C) to understand its stability profile in that environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV method. For structural elucidation of degradation products, analyze using LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). Screen different mobile phase compositions, such as acetonitrile/water and methanol/water gradients, with and without modifiers like 0.1% formic acid or trifluoroacetic acid.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay for this compound is unaffected by the presence of its degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Garsubellin A Solubility and Biological Assays
Welcome to the technical support center for garsubellin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring polyprenylated acylphloroglucinol that has garnered significant interest for its potential neurotrophic activities.[1][2] Specifically, it has been shown to enhance the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[3][4][5] Due to its complex and hydrophobic molecular structure, this compound exhibits poor aqueous solubility, which presents a significant hurdle for its use in cell-based assays and other biological experiments.[1]
Q2: What is the primary biological activity of this compound?
The primary reported biological activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity.[3][4][5] This action suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease, where cholinergic function is impaired.[6][7]
Q3: What are the initial recommended solvents for dissolving this compound?
For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended. DMSO is a powerful solvent for a wide range of organic compounds and is commonly used for preparing stock solutions of hydrophobic molecules for biological assays.[8]
Q4: How can I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. A general protocol is as follows:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the thermal stability of this compound should be considered.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Improving this compound Solubility for Biological Assays
This guide addresses common issues encountered when preparing this compound for biological experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | This compound is highly hydrophobic and will precipitate when the concentration of the organic solvent is significantly lowered. | 1. Optimize Final Solvent Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, you may need to test the tolerance of your specific cell line to slightly higher concentrations (up to 1%).2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your assay medium. This gradual decrease in solvent concentration can help maintain solubility.3. Vigorous Mixing: When adding the this compound solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion. |
| Low apparent activity in biological assays | Poor solubility may lead to a lower effective concentration of the compound in the assay. | 1. Use of Excipients: Consider the use of solubility-enhancing excipients. These should be tested for their compatibility with your specific assay. * Cyclodextrins (e.g., β-cyclodextrin): These can encapsulate hydrophobic molecules, increasing their aqueous solubility. * Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations, these can aid in solubilization.[9] Be cautious as they can also affect cell membranes.2. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. The structure of this compound suggests it may have acidic protons, so a slightly basic pH might improve solubility. However, the compatibility of the pH with your assay system is critical. |
| Cell toxicity observed in control wells (vehicle control) | The organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | 1. Determine Solvent Tolerance: Before starting your experiments with this compound, perform a dose-response experiment with the solvent alone (e.g., DMSO) to determine the maximum concentration your cells can tolerate without significant toxicity.2. Maintain Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all experimental conditions, including the untreated control. |
Quantitative Data on Solvent Systems
| Solvent System | General Solubility of Hydrophobic Compounds | Considerations for Biological Assays |
| 100% DMSO | High | Used for preparing high-concentration stock solutions. Too toxic for direct use in most cell-based assays. |
| 100% Ethanol | Moderate to High | Can be used for stock solutions. Evaporation can be an issue, and it can be more toxic to some cell lines than DMSO at similar concentrations.[10] |
| DMSO/Water or DMSO/Media Mixtures | Solubility decreases significantly with increasing aqueous content.[11] | The final concentration of DMSO should be carefully optimized to maintain solubility while minimizing cytotoxicity. |
| Ethanol/Water or Ethanol/Media Mixtures | Solubility decreases with increasing aqueous content. | Similar considerations to DMSO mixtures, with potential for higher volatility and cytotoxicity.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a general procedure for diluting a DMSO stock solution of this compound for use in a typical 96-well plate cell culture experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a sterile 96-well dilution plate
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions:
-
For a final desired concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, first prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Then, dilute this 1 mM intermediate solution 1:10 in cell culture medium to get a 100 µM (10X) working solution with 10% DMSO.
-
-
Final Dilution in Assay Plate:
-
Add the appropriate volume of your 10X working solution to the wells of your cell culture plate containing cells and medium. For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM working solution to 90 µL of medium in the well. This will result in a final DMSO concentration of 1%. Adjust intermediate dilutions to achieve a lower final DMSO concentration if necessary.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
Protocol 2: In Vitro Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
This protocol is a general method adapted from commercially available kits and can be used to assess the effect of this compound on ChAT activity.[12][13][14]
Materials:
-
Tissue homogenate or cell lysate containing ChAT
-
This compound working solutions
-
ChAT Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Acetyl-CoA solution
-
Choline chloride solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare your biological sample (e.g., brain tissue homogenate) in assay buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, acetyl-CoA, and choline chloride.
-
Assay Setup:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add your this compound working solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control if available.
-
Add the biological sample containing ChAT to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Color Development: Add the DTNB solution to each well. DTNB reacts with the Coenzyme A (CoA) produced during the ChAT reaction to generate a yellow-colored product.
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: The increase in absorbance is proportional to the ChAT activity. Compare the activity in the presence of this compound to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Hypothesized signaling pathway for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry of the polycyclic polyprenylated acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. assaygenie.com [assaygenie.com]
troubleshooting garsubellin A in cell culture experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their cell culture experiments involving Garsubellin A. Here you will find frequently asked questions, detailed experimental protocols, and data interpretation guides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound and how do I prepare a stock solution?
A1: this compound, like many hydrophobic natural products, is best dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in sterile, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortex during dilution: Add the this compound stock solution to the cell culture medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound.
-
Use serum-containing medium for dilution: If your experimental design allows, diluting the stock in a medium containing fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation due to the presence of proteins.
-
Test lower concentrations: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the culture medium. Try using a lower final concentration.
-
Sonication: In some cases, brief sonication of the diluted solution can help to dissolve precipitated compound, but this should be done cautiously to avoid degradation of the compound or medium components.
Q3: I am not observing the expected biological effect of this compound in my cell line. What could be the reason?
A3: Several factors could contribute to a lack of biological effect:
-
Cell line specificity: The effect of this compound may be cell-type specific. Its primary described activity is the enhancement of choline (B1196258) acetyltransferase (ChAT) in neuronal cells.[1] The signaling pathways present and active in your chosen cell line may not be responsive to this compound.
-
Concentration and incubation time: The optimal concentration and duration of treatment may vary depending on the cell line and the endpoint being measured. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound stability: this compound may not be stable in your cell culture conditions over long incubation periods. Consider refreshing the medium with a new dose of the compound during long-term experiments.
-
Passage number of cells: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to stimuli. It is always advisable to use low-passage cells for experiments.
Q4: I am observing high levels of cytotoxicity with this compound, even at low concentrations. How can I mitigate this?
A4: Unintended cytotoxicity can confound experimental results. Here are some suggestions:
-
Perform a cytotoxicity assay: It is essential to determine the cytotoxic profile of this compound in your specific cell line. An MTT or similar cell viability assay will help you determine the IC50 value and a non-toxic working concentration range.
-
Reduce incubation time: Shorter exposure times may allow you to observe specific biological effects without inducing widespread cell death.
-
Check the purity of your this compound: Impurities in the compound preparation could be contributing to the observed toxicity.
-
Ensure even plating of cells: Uneven cell density across wells can lead to inaccurate cytotoxicity readings. Ensure a single-cell suspension before plating.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated for this compound. Note that these are representative tables, and the actual values will need to be determined experimentally for your specific cell line and conditions.
Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Example Data |
| SH-SY5Y (Neuroblastoma) | MTT | 48 | > 50 |
| BV-2 (Microglia) | MTT | 48 | 25 |
| Jurkat (T-lymphocyte) | MTT | 48 | 15 |
Table 2: Effective Concentration (EC50) of this compound for Biological Effects
| Cell Line | Biological Effect | Assay | Incubation Time (hours) | EC50 (µM) - Example Data |
| PC-12 (Pheochromocytoma) | ChAT Activity Enhancement | Radiometric Assay | 72 | 10 |
| RAW 264.7 (Macrophage) | Inhibition of Nitric Oxide Production | Griess Assay | 24 | 12 |
| HeLa (Cervical Cancer) | Apoptosis Induction | Caspase-3 Activity Assay | 48 | 20 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and an untreated control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol provides a framework for investigating the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory and pro-apoptotic effects. As this compound is a polyprenylated phloroglucinol, it is plausible that it could modulate inflammatory and apoptotic pathways such as NF-κB and STAT3, which are known to be affected by other natural phenolic compounds.
References
optimizing dosage and administration of garsubellin A in vivo
Garsubellin A In Vivo Optimization: Technical Support Center
Welcome to the technical support center for the in vivo application of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and administration of this promising neurotrophic compound. Given the limited publicly available in vivo data for this compound, this guide focuses on foundational principles and best practices for initiating preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a polyprenylated phloroglucin derivative isolated from the wood of Garcinia subelliptica.[1] Its primary known biological activity is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity.[1][2][3][4] ChAT is the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is associated with the symptoms of Alzheimer's disease.[2][3] An in vitro study demonstrated that this compound could increase ChAT activity at a concentration of 10 µM in postnatal rat septal neuron cultures.[1]
Q2: Are there any known in vivo studies for this compound?
A2: As of late 2025, there is a significant lack of publicly available, peer-reviewed in vivo studies detailing the pharmacokinetics, optimal dosage, or administration routes for this compound. The majority of the existing literature focuses on its chemical synthesis.[2][3][4][5][6][7] Therefore, researchers should approach in vivo experiments with careful planning and dose-escalation studies.
Q3: What are the potential therapeutic applications of this compound?
A3: Due to its ability to enhance choline acetyltransferase activity, this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic neuron atrophy and reduced acetylcholine levels are key pathological features.[2][3][5]
Q4: Is this compound a lipophilic compound?
Getting Started with this compound In Vivo Studies: A Step-by-Step Guide
Preliminary In Vitro Characterization
Before initiating in vivo studies, it is crucial to thoroughly characterize the compound in vitro.
-
Confirm Bioactivity: Replicate the published in vitro results showing enhancement of ChAT activity. Determine the EC50 (half-maximal effective concentration) in your chosen cell line (e.g., primary neurons, neuroblastoma cells).
-
Assess Cytotoxicity: Determine the CC50 (half-maximal cytotoxic concentration) in the same cell lines to establish a therapeutic window.
-
Determine Solubility: Experimentally determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Formulation and Vehicle Selection
The lipophilic nature of this compound necessitates careful vehicle selection to ensure its bioavailability.
-
Common Vehicles for Lipophilic Compounds:
-
Aqueous solutions with co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), polyethylene (B3416737) glycol (PEG), or cyclodextrins can be used to dissolve this compound before further dilution in saline or phosphate-buffered saline (PBS). However, be aware that some of these vehicles can have biological effects of their own.[8]
-
Lipid-based formulations: For oral administration, lipid-based vehicles like corn oil, sesame oil, or commercially available lipid emulsions can enhance absorption.[9][10]
-
-
Vehicle Toxicity: Always test the chosen vehicle alone in a control group of animals to ensure it does not produce any confounding effects.
In Vitro to In Vivo Dose Extrapolation
A critical step in designing in vivo studies is estimating a starting dose from in vitro data.[11][12][13][14][15] This process, known as in vitro to in vivo extrapolation (IVIVE), provides a scientifically grounded starting point for dose-escalation studies.
Table 1: In Vitro to In Vivo Dose Extrapolation Starting Point
| Parameter | In Vitro Data | In Vivo Starting Point Consideration |
| Effective Concentration | 10 µM (in rat neuronal culture)[1] | The initial goal is to achieve a plasma concentration in this range. |
| Molecular Weight | ~558.7 g/mol | 10 µM is approximately 5.59 µg/mL. |
| Estimated Starting Dose | N/A | A conservative starting dose for a mouse (20g) might be in the range of 0.1 - 1 mg/kg, aiming for a plasma concentration well below the in vitro effective concentration, and escalating from there. |
Pilot Dose-Escalation Study
A pilot study is essential to determine the maximum tolerated dose (MTD) and to observe any preliminary signs of efficacy.
-
Study Design: Use a small number of animals per group (e.g., n=3-5). Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg).
-
Administration Route: The choice of administration route (e.g., intraperitoneal, oral, intravenous) will depend on the experimental goals and the chosen formulation.
-
Monitoring:
-
Toxicity: Observe animals for any signs of distress, weight loss, changes in behavior, or other adverse effects.
-
Efficacy: If using a disease model, monitor relevant biomarkers or behavioral endpoints. For this compound, this could involve measuring acetylcholine levels in brain tissue or assessing cognitive function in an Alzheimer's disease model.
-
Pharmacokinetics (PK): If possible, collect blood samples at various time points to determine the plasma concentration of this compound.
-
Troubleshooting Guide
Q: I am not observing any effect at my initial doses. What should I do?
A:
-
Verify Compound Integrity: Ensure that your stock of this compound is stable and has not degraded.
-
Check Formulation: The compound may not be adequately solubilized in the chosen vehicle, leading to poor bioavailability. Consider trying a different vehicle or formulation strategy.
-
Increase the Dose: If no toxicity is observed, you may need to escalate the dose. The initial dose extrapolation is an estimate, and higher doses may be required to achieve a therapeutic concentration in the target tissue.
-
Consider the Administration Route: The chosen route of administration may not be optimal. For example, if using oral administration, the compound may have poor absorption. Consider switching to an intraperitoneal or intravenous route for initial studies to bypass first-pass metabolism.
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What are the next steps?
A:
-
Stop Dosing Immediately: If severe toxicity is observed, euthanize the affected animals and perform a necropsy to look for any gross pathological changes.
-
Reduce the Dose: The current dose is likely above the MTD. Reduce the dose in subsequent cohorts.
-
Evaluate the Vehicle: Ensure that the vehicle itself is not causing the toxicity. Always include a vehicle-only control group.
-
Refine the Dosing Schedule: The frequency of administration may be too high. Consider reducing the dosing frequency (e.g., from once daily to every other day).
Q: I am having trouble dissolving this compound. What are my options?
A:
-
Use a Co-solvent: Try dissolving this compound in a small amount of DMSO or ethanol before diluting it in your final vehicle.
-
Utilize Cyclodextrins: These can encapsulate lipophilic molecules and improve their aqueous solubility.
-
Prepare a Lipid Emulsion: For oral or intravenous administration, a lipid-based formulation can be an effective way to deliver lipophilic compounds.[10]
Experimental Protocols
Hypothetical Protocol: Pilot Dose-Finding Study of this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) and preliminary pharmacokinetic profile of this compound in healthy mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and dosing
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of dosing, dilute the stock solution in the final vehicle to the desired concentrations (e.g., 0.1, 1, 10, and 50 mg/mL for doses of 1, 10, 100, and 500 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
-
Animal Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: 1 mg/kg this compound (n=5)
-
Group 3: 10 mg/kg this compound (n=5)
-
Group 4: 100 mg/kg this compound (n=5)
-
Group 5: 500 mg/kg this compound (n=5)
-
-
Administration:
-
Administer a single dose of the appropriate formulation via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Record body weight daily for 14 days.
-
Observe animals for clinical signs of toxicity at least twice daily.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals in each group for pharmacokinetic analysis.
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not cause significant weight loss or severe clinical signs of toxicity.
-
Analyze plasma samples to determine the concentration of this compound over time and calculate key PK parameters (e.g., Cmax, Tmax, AUC).
-
Table 2: Template for Recording Dose-Finding Study Data
| Group | Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Number of Animals with Adverse Events |
| 1 | Vehicle | IP | |||
| 2 | 1 | IP | |||
| 3 | 10 | IP | |||
| 4 | 100 | IP | |||
| 5 | 500 | IP |
Visualizations
Caption: this compound enhances choline acetyltransferase (ChAT) activity.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Part I. A Concise Total Synthesis of this compound Part II. Synthetic Studies towards Acutumine Alkaloids [escholarship.org]
- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing effects of lipophilic vehicles on skin penetration of methyl nicotinate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 13. [2401.03277] Quantitative in vitro to in vivo extrapolation for human toxicology and drug development [arxiv.org]
- 14. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 15. In Vitro to In Vivo Extrapolation [ntp.niehs.nih.gov]
addressing low reproducibility in garsubellin A experiments
Welcome to the technical support center for garsubellin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reproducibility in experiments involving this complex meroterpenoid.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general properties of this compound.
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a complex meroterpenoid, a class of natural products derived from mixed biosynthetic pathways.[1][2][3] It was originally isolated from the wood of Garcinia subelliptica.[4] The primary reported biological activity of this compound is its ability to increase the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[4] This activity has generated interest in its potential for treating neurodegenerative diseases like Alzheimer's disease.[5]
Q2: How should I handle and store this compound to ensure its stability?
A2: As a complex natural product, this compound may be sensitive to degradation. It is recommended to store solid this compound at -20°C or lower, protected from light and moisture. For creating stock solutions, use high-purity anhydrous solvents such as DMSO. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C. Before use, allow aliquots to equilibrate to room temperature slowly.
Q3: What are some common sources of low reproducibility in natural product research?
A3: Low reproducibility is a known challenge in natural product research. Key factors include the inherent complexity of the molecules, which can make consistent synthesis and purification difficult.[6] In biological assays, issues can arise from poor solubility, compound aggregation, and interference with assay components.[6] Meticulous documentation of experimental details and standardization of protocols are crucial for improving reproducibility.
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you may encounter during the synthesis, purification, and biological testing of this compound.
Synthesis and Purification
The total synthesis of this compound involves several complex and stereoselective steps.[4][5][7][8] Variability in these reactions is a likely source of reproducibility issues.
Q4: I am experiencing low yields in the synthesis of the bicyclo[3.3.1]nonane core. What are potential causes and solutions?
A4: The construction of the bicyclo[3.3.1]nonane core is a critical and challenging part of the this compound synthesis.[9] Low yields can stem from several factors:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Moisture can quench sensitive reagents and intermediates.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. Even small deviations can lead to the formation of side products. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Stereocontrol: Many steps in the synthesis are stereoselective.[4][7] Issues with stereocontrol can lead to a mixture of diastereomers that are difficult to separate, resulting in a lower yield of the desired product. Revisit the conditions of stereoselective reactions, ensuring the correct chiral auxiliaries or catalysts are used under optimized conditions.
Q5: The Wacker oxidation step to form the tetrahydrofuran (B95107) ring is not proceeding as expected. How can I troubleshoot this?
A5: The Wacker oxidation is a key step in several synthetic routes to this compound.[7][8] Common issues include:
-
Catalyst Activity: Ensure the palladium catalyst is active. Store it properly and consider using a fresh batch. The co-oxidant, often a copper salt, is also crucial for catalyst turnover.[10]
-
Solvent System: The choice of solvent can significantly impact the reaction. A common system is a mixture of DMF and water.[10] Ensure the correct ratio is used, as it can affect the solubility of the substrate and the reaction rate.
-
Substrate-Specific Issues: The presence of other functional groups in the molecule can sometimes interfere with the reaction.[11] Protecting groups may be necessary for other sensitive moieties.
Q6: I am having difficulty with the purification of this compound. What methods are most effective?
A6: The purification of complex natural products like this compound can be challenging due to the presence of closely related stereoisomers and side products.[6] A multi-step purification strategy is often necessary:
-
Chromatography: A combination of chromatographic techniques is typically required.[12][13][14]
-
Column Chromatography: Use high-quality silica (B1680970) gel and carefully optimize the solvent system to achieve good separation.[12][14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary to isolate the final product to a high degree of purity.[6][13]
-
-
Crystallization: If possible, crystallization can be a highly effective final purification step.
Biological Assays: Choline Acetyltransferase (ChAT) Activity
This compound's activity is primarily assessed through its effect on choline acetyltransferase (ChAT).[4]
Q7: My ChAT activity assay results are inconsistent. What are the common sources of variability?
A7: Inconsistent results in ChAT activity assays can arise from several factors:
-
Enzyme Activity: Ensure the ChAT enzyme preparation is active and has been stored correctly. For tissue homogenates, the preparation method is critical.[15][16]
-
Substrate Concentration: The concentrations of both choline and acetyl-CoA should be optimized and kept consistent across experiments.[15]
-
Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Poor solubility can lead to inaccurate and non-reproducible results. Using a co-solvent like DMSO is common, but its final concentration should be low (typically <0.5%) to avoid affecting enzyme activity.[15]
-
Assay Interference: Natural products can sometimes interfere with the assay itself. It is important to run controls to check for:
Q8: I am observing high background noise in my colorimetric ChAT assay. How can I reduce it?
A8: High background can be caused by the non-enzymatic reaction of the chromogenic agent.[16][17]
-
Control Reactions: Always include a control reaction without the ChAT enzyme to measure the background signal.[16] Subtract this background from your sample readings.
-
Reagent Quality: Ensure the purity of your reagents, especially the chromogenic agent.
-
Sample Purity: Impurities in the this compound sample could also contribute to the background signal.
Data Presentation
Table 1: Comparison of Key Synthetic Reaction Conditions for this compound
| Step | Shibasaki et al. | Danishefsky et al. | Maimone et al. | Lee et al. |
| Core Construction | Stereoselective intermolecular aldol (B89426) reaction, Claisen rearrangement, Ring-closing metathesis | Dearomative allylation, Diastereoselective vinylogous lactonization | Tandem oxy-Cope/methylation, Diketene annulation, Ring expansion | Stereoselective fashioning of a cyclohexanone, Double conjugate addition of 1,2-ethanedithiol, Aldol cyclization |
| Tetrahydrofuran Ring Formation | Wacker-type oxidative cyclization | Iodocarbocyclization | Palladium-catalyzed Wacker-type oxidation | Stereoselective epoxidation and THF ring fusion |
This table provides a qualitative comparison of the strategies employed in various total syntheses of this compound.
Table 2: Typical Parameters for a Colorimetric ChAT Activity Assay
| Parameter | Typical Value/Range | Notes |
| Enzyme Source | Tissue homogenate (e.g., rat septal neurons) | Activity can vary between sources. |
| Substrate: Choline | 0.5 - 10 mM | Optimize for your specific enzyme source. |
| Substrate: Acetyl-CoA | 0.1 - 1 mM | Optimize for your specific enzyme source. |
| Incubation Temperature | 37°C | Maintain consistent temperature.[15][16] |
| Incubation Time | 20 minutes | Monitor for linearity.[15][16] |
| Detection Wavelength | 324 nm | Dependent on the chromogenic agent used.[16][17] |
| This compound Conc. | 10 µM (reported effective concentration) | Perform a dose-response curve. |
Experimental Protocols
Protocol 1: General Procedure for a Colorimetric Choline Acetyltransferase (ChAT) Activity Assay
This protocol is a generalized procedure based on commercially available kits and published methods.[15][16][17]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.01 M PBS, pH 7.4).
-
Prepare stock solutions of choline and acetyl-CoA in the assay buffer.
-
Prepare a working substrate solution containing both choline and acetyl-CoA at the desired final concentrations. Pre-warm this solution to 37°C.[15][16]
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Sample Preparation:
-
Assay Procedure:
-
Set up the following reactions in microcentrifuge tubes or a 96-well plate:
-
Sample wells: Add enzyme preparation, this compound solution (or vehicle control), and pre-warmed substrate working solution.
-
Control wells (No Enzyme): Add assay buffer instead of the enzyme preparation, this compound solution, and substrate working solution. This will serve as the background control.
-
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[15][16]
-
Stop the reaction, often by heating to 100°C for 2 minutes.[16]
-
Centrifuge the samples to pellet any precipitated protein.[15][16]
-
-
Detection:
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme" control from all other readings.
-
Calculate the ChAT activity, often expressed as nmol of product formed per minute per mg of protein.
-
Compare the activity in the presence of this compound to the vehicle control.
-
Visualizations
References
- 1. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry and biology of fungal meroterpenoids (2009–2019) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Peculiarities of meroterpenoids and their bioproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part I. A Concise Total Synthesis of this compound Part II. Synthetic Studies towards Acutumine Alkaloids [escholarship.org]
- 9. Synthetic studies towards this compound: synthesis of model systems and potential mimics by regioselective lithiation of bicyclo[3.3.1]nonane-2,4,9-trione derivatives from catechinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. file.elabscience.com [file.elabscience.com]
Garsubellin A Purification: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of garsubellin A from natural extracts. This compound, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, presents unique purification challenges due to its complex structure and potential for instability.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and data presentation to facilitate a more efficient and successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other closely related PPAPs.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| P01 | Low Yield of this compound in Crude Extract | Inefficient extraction solvent. | The original successful isolation used a dichloromethane (B109758) (CH2Cl2) soluble portion of a methanol (B129727) extract. Ensure the use of appropriate solvents to partition and extract this compound effectively.[3] |
| Degradation of this compound during extraction. | PPAPs can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation and consider working at neutral pH. | ||
| Incorrect plant material or seasonal variation. | The concentration of secondary metabolites can vary. Ensure correct identification of Garcinia subelliptica and consider the collection season. | ||
| P02 | Co-elution of Impurities during Column Chromatography | Similar polarity of this compound and other metabolites. | Garcinia species are rich in xanthones and benzophenones which may have similar polarities.[4] Employ a multi-step chromatographic approach using different stationary and mobile phases. Consider using silica (B1680970) gel followed by reversed-phase chromatography for orthogonal separation. |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column to improve resolution. | ||
| P03 | Degradation of this compound on Silica Gel Column | Acidity of silica gel. | Some PPAPs are known to be unstable on silica gel. Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine (B128534) in the mobile phase. |
| Prolonged exposure to the stationary phase. | Optimize the mobile phase for faster elution without compromising separation. Flash chromatography is generally preferred over gravity chromatography. | ||
| P04 | Formation of Artifacts during Purification | The air-drying and isolation processes may lead to oxidative transformations. | Comparative Liquid Chromatography-Mass Spectrometry (LC-MS) analyses of fresh and dried extracts can help determine if isolated compounds are natural products or artifacts. For some PPAPs, certain compounds were only detected in dried extracts, suggesting they were handling artifacts.[5] |
| P05 | Irreproducible Chromatographic Retention Times | Changes in mobile phase composition. | Ensure precise and consistent preparation of mobile phase solvents. Use high-purity solvents. |
| Column degradation. | The performance of chromatography columns can deteriorate with use. Use a guard column and regularly clean and regenerate the main column according to the manufacturer's instructions. | ||
| Fluctuations in temperature. | Conduct chromatography in a temperature-controlled environment as temperature can affect solvent viscosity and retention times. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Garcinia subelliptica?
A1: The initial isolation reported a yield of 80.5 mg of this compound from a 2.6 g dichloromethane-soluble portion of the crude methanol extract of the wood of Garcinia subelliptica.[3] This suggests a yield of approximately 3.1% from the soluble fraction. The overall yield from the dried plant material will be significantly lower.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its complex structure as a polycyclic polyprenylated acylphloroglucinol (PPAP).[6] These challenges include:
-
Structural Complexity: The presence of multiple stereocenters and a highly substituted core makes separation from structurally similar compounds difficult.[6]
-
Potential for Instability: PPAPs can be sensitive to acidic conditions, heat, and prolonged exposure to silica gel, potentially leading to degradation or artifact formation.[5]
-
Co-occurring Compounds: Garcinia extracts contain a multitude of other phenolic compounds like xanthones and benzophenones that may have overlapping polarities with this compound, complicating chromatographic separation.[4]
Q3: What are the recommended chromatographic techniques for this compound purification?
A3: A multi-step chromatographic approach is recommended. The original isolation utilized a combination of silica gel and reversed-phase chromatography. A typical workflow would be:
-
Initial Fractionation: Silica gel column chromatography with a gradient of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Fine Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water.
Q4: How can I monitor the purification of this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the fractions from column chromatography. For this compound, a suitable TLC system would be a silica gel plate developed with a mixture of n-hexane and ethyl acetate (B1210297). The spots can be visualized under UV light or by staining with a suitable reagent like vanillin-sulfuric acid. For quantitative analysis and purity assessment, HPLC coupled with a UV detector is the preferred method.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is limited, the general class of PPAPs is known to be somewhat unstable.[7] It is advisable to handle purified this compound with care, store it at low temperatures (e.g., -20°C), and protect it from light and air to prevent degradation. It is also recommended to use it promptly after purification.
Experimental Protocols
Extraction and Initial Fractionation
This protocol is based on the original isolation of this compound.
-
Extraction:
-
Air-dried and powdered wood of Garcinia subelliptica is extracted with methanol (MeOH) at room temperature.
-
The MeOH extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is then partitioned between water and dichloromethane (CH2Cl2). The CH2Cl2 layer, containing this compound, is collected.
-
-
Silica Gel Column Chromatography:
-
The CH2Cl2 soluble portion is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc).
-
Fractions are collected and monitored by TLC. Fractions containing this compound are pooled.
-
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. A benzophenone and a xanthone from Garcinia Subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unprecedented polycyclic polyprenylated acylphloroglucinols with anti-Alzheimer's activity from St. John's wort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing epimerization during garsubellin A synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the total synthesis of Garsubellin A. Our aim is to provide actionable advice to help you maintain stereochemical integrity throughout your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule.[1] In the context of this compound, a complex natural product with multiple stereocenters, uncontrolled epimerization can lead to the formation of diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities, potentially compromising the efficacy and safety of the final compound. Maintaining stereochemical purity is therefore paramount.
Q2: Which steps in the synthesis of this compound are particularly susceptible to epimerization?
A2: Stereocenters that are alpha to a carbonyl group are particularly prone to epimerization, especially under basic or acidic conditions. This is because the alpha-proton can be abstracted to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a mixture of epimers.[1] In the enantioselective total synthesis reported by Lee and coworkers, a key cyclohexenone intermediate's C7 stereocenter, which is alpha to a ketone, was shown to be susceptible to base-promoted epimerization.[2]
Q3: Can epimerization ever be a useful tool in the synthesis of this compound?
A3: Yes, under controlled conditions, epimerization can be strategically employed to improve the diastereomeric ratio of a key intermediate. In the 2021 synthesis by Lee and coworkers, an allylation reaction initially produced a 1:1 mixture of diastereomers of the β-allylated enone (intermediate 8a and 8b ). The undesired diastereomer (8a ) was converted to the desired diastereomer (8b ) through a base-promoted epimerization, allowing for a high yield of the correct isomer after recycling.[2][3]
Troubleshooting Guides
Issue 1: Unintentional epimerization of a key intermediate alpha to a carbonyl group.
-
Potential Cause 1: Use of a strong, non-hindered base.
-
Solution: Opt for a more sterically hindered or less basic amine. Bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases such as triethylamine.[1] In some cases, a stoichiometric amount of a weaker base may be sufficient.
-
-
Potential Cause 2: Elevated reaction temperatures.
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0°C or below can significantly slow down the rate of epimerization.[1]
-
-
Potential Cause 3: Prolonged reaction times.
-
Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure time to conditions that may induce epimerization.
-
Issue 2: Poor diastereoselectivity in reactions forming new stereocenters adjacent to existing ones.
-
Potential Cause: Thermodynamic equilibration of the desired product to a more stable, undesired epimer.
-
Solution: If the desired product is the kinetically favored one, running the reaction at low temperatures for a shorter duration can help. If the undesired product is thermodynamically more stable, it may be necessary to carry the mixture forward and separate the diastereomers at a later stage, or to redesign the synthetic step to favor the desired isomer.
-
Data Presentation
Table 1: Diastereomeric Ratio Control in the Synthesis of β-allylated enone 8b
| Condition | Diastereomeric Ratio (8a:8b) | Outcome | Reference |
| Initial Allylation | 1:1 | A mixture of diastereomers is formed. | [2][3] |
| Base-promoted epimerization and recycling of 8a | >1:100 | High yield of the desired diastereomer 8b . | [2][3] |
Experimental Protocols
Protocol 1: Controlled Base-Promoted Epimerization of β-allylated enone 8a to 8b
This protocol is based on the strategy described by Lee and coworkers and is intended as a general guide. Optimal conditions may vary and should be determined empirically.
-
Dissolution: Dissolve the diastereomeric mixture of the β-allylated enone (containing 8a and 8b ) in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: To the stirred solution at room temperature, add a catalytic amount of a suitable base. While the specific base used in the Lee synthesis is not detailed in the primary text, a common choice for such transformations is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Monitoring: Monitor the progress of the epimerization by TLC or LC-MS, observing the conversion of the undesired diastereomer (8a ) into the desired diastereomer (8b ).
-
Work-up: Once the desired diastereomeric ratio is achieved, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography to isolate the desired diastereomer 8b .
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A troubleshooting workflow for addressing epimerization issues.
Signaling Pathway of Base-Catalyzed Epimerization
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
References
Validation & Comparative
Garsubellin A in Focus: A Comparative Guide to Choline Acetyltransferase Activators
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurodegenerative disease research is continually evolving, with a significant focus on identifying novel therapeutic agents that can modulate cholinergic neurotransmission. A key enzyme in this pathway, choline (B1196258) acetyltransferase (ChAT), is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Its activation presents a promising strategy for ameliorating cognitive decline associated with conditions like Alzheimer's disease. This guide provides a detailed comparison of garsubellin A, a naturally occurring polyprenylated phloroglucinol, with other known ChAT activators, supported by available experimental data.
Quantitative Comparison of ChAT Activators
The following table summarizes the available quantitative data on the activation of choline acetyltransferase by this compound and other compounds. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Chemical Class | Source | Effective Concentration | Fold Increase in ChAT Activity | EC50 | Mechanism of Action |
| This compound | Polyprenylated Phloroglucinol | Garcinia subelliptica | 10 µM[1] | Not explicitly quantified in fold increase | Not Reported | Unknown, likely post-translational |
| Retinoic Acid | Retinoid | Synthetic/Natural | Optimal conc. (not specified)[1][2] | 4.3-fold[1][2] | Not Reported | Post-translational (Increases Vmax)[3] |
| 10 µM (after 8 days)[4] | 2-fold[4] | |||||
| Sodium Butyrate (B1204436) | Short-chain fatty acid | Synthetic/Natural | Optimal conc. (not specified)[1][2] | 1.6-fold[1][2] | Not Reported | Post-translational (Increases Vmax)[3] |
| Dihydrolipoic Acid | Thiol | Natural (reduced form of lipoic acid) | Not specified | Described as a "strong activator"[5] | Not Reported | Acts as a coenzyme[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the activity of choline acetyltransferase activators.
Choline Acetyltransferase (ChAT) Activity Assay in Neuronal Cultures
This protocol is based on the methods used to evaluate this compound and other activators in neuronal cell cultures.
1. Cell Culture and Treatment:
- Primary postnatal rat septal neurons or a suitable cholinergic cell line (e.g., PC12, MC-IXC) are cultured under standard conditions.
- For differentiation into a cholinergic phenotype, cells may be treated with agents like Nerve Growth Factor (NGF) or retinoic acid.[4]
- The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control is run in parallel.
- Cells are incubated with the compound for a predetermined period (e.g., 24-72 hours).
2. Cell Lysis:
- After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- Cells are lysed using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors to release the intracellular contents, including ChAT.
3. ChAT Activity Measurement (Radiometric Assay):
- The cell lysate is incubated with a reaction mixture containing [¹⁴C]-acetyl-CoA and choline chloride.
- ChAT present in the lysate catalyzes the transfer of the radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to choline, forming [¹⁴C]-acetylcholine.
- The reaction is stopped after a specific time by adding a stopping solution (e.g., ice-cold PBS).
- The [¹⁴C]-acetylcholine is separated from the unreacted [¹⁴C]-acetyl-CoA using a liquid-liquid extraction method with a scintillation cocktail containing tetraphenylboron.
- The radioactivity of the organic phase, which contains the [¹⁴C]-acetylcholine, is measured using a scintillation counter.
4. Data Analysis:
- ChAT activity is calculated as the amount of [¹⁴C]-acetylcholine produced per unit of time per amount of protein in the cell lysate.
- The results are typically expressed as a percentage of the vehicle-treated control.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Hypothesized Signaling Pathway for this compound
As the precise signaling pathway for this compound's activation of ChAT is yet to be fully elucidated, this diagram presents a plausible hypothesis based on the known actions of other natural compounds and the post-translational modification of ChAT.
Caption: Hypothesized this compound Signaling Pathway.
General Experimental Workflow for Assessing ChAT Activators
This diagram illustrates the typical steps involved in screening and characterizing compounds for their ability to activate choline acetyltransferase.
Caption: Experimental Workflow for ChAT Activator Assessment.
Comparative Features of ChAT Activators
This diagram provides a logical relationship overview of the key characteristics of the discussed choline acetyltransferase activators.
Caption: Comparative Features of ChAT Activators.
Concluding Remarks
This compound stands out as a promising natural compound with the ability to activate choline acetyltransferase. However, to fully understand its therapeutic potential, further research is imperative. Specifically, the determination of its EC50 value is needed for a more precise comparison of its potency against other activators. Elucidating its exact mechanism of action and the specific signaling pathways it modulates will be critical for its development as a potential therapeutic agent for neurodegenerative diseases. The comparative data and protocols provided in this guide aim to facilitate such future investigations and stimulate further research in this important area of drug discovery.
References
- 1. Stimulation of choline acetyltransferase activity by retinoic acid and sodium butyrate in a cultured human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of retinoic acid and of cyclic AMP on the expression of choline acetyltransferase and of vesicular acetylcholine transporter in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Garsubellin A and Huperzine A in Modulating Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two neuroactive compounds, garsubellin A and huperzine A, with a focus on their distinct mechanisms for enhancing cholinergic neurotransmission. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases, particularly those characterized by cholinergic deficits such as Alzheimer's disease.
Overview of this compound and Huperzine A
This compound is a novel polyprenylated phloroglucin derivative isolated from Garcinia subelliptica.[1] Its primary mechanism of action is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of acetylcholine (B1216132).[1] By increasing the production of this key neurotransmitter, this compound represents a potential therapeutic agent for conditions associated with cholinergic hypofunction.[2]
Huperzine A, a naturally occurring sesquiterpene alkaloid extracted from the club moss Huperzia serrata, is a well-characterized acetylcholinesterase (AChE) inhibitor.[3] Its principal mode of action is to prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and duration of action.[3] Huperzine A has been extensively studied for its neuroprotective effects and its potential in managing symptoms of Alzheimer's disease.[3][4]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and huperzine A in modulating their respective enzymatic targets.
Table 1: In Vitro Efficacy of this compound on Choline Acetyltransferase (ChAT) Activity
| Compound | Concentration | Target Enzyme | Effect | Source |
| This compound | 10 µM | Choline Acetyltransferase (ChAT) | 154% increase in activity | [1] |
Table 2: In Vitro and In Vivo Efficacy of Huperzine A on Acetylcholinesterase (AChE) Activity
| Compound | Metric | Value | Target Enzyme | System | Source |
| Huperzine A | IC₅₀ | ~82 nM | Acetylcholinesterase (AChE) | In Vitro (Rat Cortex) | [3] |
| Huperzine A | Inhibition | 15-30% | Acetylcholinesterase (AChE) | In Vivo (Rat Brain) | [1] |
Experimental Protocols
This compound: Choline Acetyltransferase (ChAT) Activity Assay
Note: The detailed experimental protocol for the specific study on this compound is not fully available in the cited literature. The following is a general protocol for a colorimetric ChAT activity assay, which is likely similar to the methodology used.
Objective: To measure the effect of this compound on the activity of choline acetyltransferase (ChAT).
Principle: This assay quantifies the amount of acetylcholine produced by ChAT in a given time. The product, acetylcholine, can be measured through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal. A common method involves the use of acetyl-CoA and choline as substrates. The co-product, Coenzyme A (CoA-SH), can be detected by its reaction with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measured spectrophotometrically at 412 nm.
Materials:
-
P10 rat septal neuron cultures
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Acetyl-Coenzyme A (acetyl-CoA)
-
Choline chloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: P10 rat septal neurons are cultured under standard conditions. The cells are treated with this compound at the desired concentration (e.g., 10 µM) for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular enzymes, including ChAT.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, choline chloride, and DTNB.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding acetyl-CoA to the reaction mixture containing the cell lysate.
-
Incubation: The reaction is incubated at 37°C for a defined time.
-
Measurement: The absorbance is measured at 412 nm at different time points to determine the rate of TNB formation, which is proportional to the ChAT activity.
-
Data Analysis: The ChAT activity in this compound-treated samples is compared to that of untreated controls to determine the percentage increase in activity.
Huperzine A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of huperzine A on acetylcholinesterase (AChE).
Principle: This colorimetric assay, developed by Ellman, measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Huperzine A
-
Phosphate buffer (100 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of huperzine A in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the huperzine A solution at various concentrations to the designated wells.
-
Include control wells with no inhibitor (to measure 100% enzyme activity) and blank wells with no enzyme (to correct for background absorbance).
-
-
Enzyme Addition: Add the AChE solution to all wells except the blanks.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of AChE inhibition for each huperzine A concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways and Mechanisms of Action
This compound: Potential Neurotrophic Signaling
While the specific signaling pathways activated by this compound have not been fully elucidated, its classification as a polyprenylated phloroglucinol (B13840) (PPAP) and its demonstrated neurotrophic activity suggest potential involvement of pathways commonly modulated by neurotrophic factors and other polyphenols.[5][6] These pathways are critical for neuronal survival, differentiation, and synaptic plasticity.
Caption: Potential neurotrophic signaling pathway for this compound.
Huperzine A: Multifaceted Neuroprotective Signaling
Huperzine A exerts its neuroprotective effects through multiple signaling pathways beyond its primary role as an AChE inhibitor. Key among these are the Wnt/β-catenin and MAPK/ERK pathways, which are integral to neuronal survival, synaptic plasticity, and the regulation of amyloid precursor protein (APP) processing.[3][7][8]
Caption: Multifaceted signaling pathways of huperzine A.
Summary and Conclusion
This compound and huperzine A both demonstrate potential for enhancing cholinergic function, a key therapeutic strategy for neurodegenerative diseases. However, they achieve this through fundamentally different mechanisms.
-
This compound acts "upstream" by increasing the synthesis of acetylcholine through the induction of ChAT activity. This represents a novel approach to augmenting cholinergic neurotransmission.
-
Huperzine A acts "downstream" by preventing the degradation of acetylcholine through the inhibition of AChE. It also possesses a broader, well-documented range of neuroprotective effects mediated by various signaling pathways.
The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals. This compound's unique mechanism warrants further investigation to fully characterize its efficacy and underlying signaling pathways. Huperzine A, with its extensive body of research, serves as a valuable benchmark and a compound with multiple neuroprotective actions. A combination therapy approach, targeting both acetylcholine synthesis and degradation, could also be a promising avenue for future studies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed may be investigational and should be handled according to appropriate laboratory safety protocols.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharm.or.jp [pharm.or.jp]
- 6. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huperzine A Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Huperzine A activates Wnt/β-catenin signaling and enhances the nonamyloidogenic pathway in an Alzheimer transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Garsubellin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Garsubellin A, a complex meroterpenoid isolated from Garcinia subelliptica, has garnered significant attention for its potential as a neurotrophic agent.[1][2] Its primary reported biological activity is the enhancement of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][3] Deficiencies in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease, making agents that can potentiate ChAT activity attractive candidates for therapeutic development.[2][4] This guide provides a comparative overview of the known structure-activity relationships of this compound and its analogs, detailed experimental protocols for assessing their activity, and visual representations of key processes.
Data Presentation: this compound and its Analogs
To date, comprehensive structure-activity relationship (SAR) studies for a series of this compound analogs are not extensively available in the public domain. The research has predominantly focused on the challenging total synthesis of the natural product, (–)-garsubellin A, and its unnatural enantiomer, (+)-garsubellin A.[1][2][4] While the synthesis of both enantiomers has been accomplished with the stated purpose of biological evaluation, a direct comparison of their activities has not yet been published.[1] One key study notes that investigations into the biological performance of the unnatural (+)-antipode are underway.[1]
The only quantitative data point available from the initial discovery is for the natural product, this compound.
| Compound | Structure | Biological Activity | Concentration | Source |
| (–)-Garsubellin A | (Image of this compound structure) | Increase in Choline Acetyltransferase (ChAT) activity | 10 µM | [3] |
| (+)-Garsubellin A | (Image of (+)-Garsubellin A structure) | Data not yet publicly available.[1] | - | - |
| Other Analogs | - | Data not publicly available. | - | - |
Experimental Protocols
The primary assay used to evaluate the activity of this compound and its potential analogs is the choline acetyltransferase (ChAT) activity assay. The following is a detailed protocol for a colorimetric ChAT assay, a common non-radiometric method for quantifying the enzyme's activity in biological samples, such as rat septal neuron cultures as used in the original study of this compound.
Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)
Principle:
This assay quantifies ChAT activity in a two-step reaction. First, ChAT in the sample catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, producing acetylcholine and coenzyme A (CoA). The sulfhydryl group of the generated CoA then reacts with a chromogenic agent, such as 4,4'-dithiopyridine (DTDP), to produce a colored product that can be measured spectrophotometrically. The absorbance is directly proportional to the ChAT activity in the sample.
Materials:
-
Phosphate buffered saline (PBS, pH 7.4)
-
Substrate working solution (containing acetyl-CoA and choline)
-
Chromogenic agent (e.g., DTDP)
-
Tissue homogenizer
-
Microcentrifuge
-
Incubator (37°C)
-
Water bath (100°C)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cell cultures, lyse the cells and collect the supernatant.
-
For tissue samples, homogenize the tissue in ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the ChAT enzyme, and keep it on ice.
-
-
Assay Reaction:
-
Prepare a "sample" tube and a "control" tube for each sample to be tested.
-
To the "control" tube, add 50 µL of the sample and heat-inactivate the enzyme by placing it in a 100°C water bath for 2 minutes. This will serve as a blank to subtract non-enzymatic background.
-
Pre-warm the substrate working solution to 37°C.
-
Add 300 µL of the pre-warmed substrate working solution to both the "sample" and "control" tubes.
-
To the "sample" tube, add 50 µL of the active sample supernatant.
-
Mix thoroughly and incubate both tubes at 37°C for 20 minutes.
-
Stop the enzymatic reaction by incubating the tubes in a 100°C water bath for 2 minutes.
-
-
Chromogenic Reaction and Measurement:
-
Centrifuge the tubes at approximately 3,500 x g for 10 minutes to pellet any precipitate.
-
Transfer a portion of the clear supernatant to a new tube.
-
Add the chromogenic agent to the supernatant.
-
Allow the color to develop at room temperature for 15 minutes.
-
Transfer the colored solution to a microplate.
-
Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., 324 nm for the product of CoA and DTDP).
-
-
Calculation of ChAT Activity:
-
Subtract the absorbance of the "control" from the absorbance of the "sample" to get the net absorbance.
-
Calculate the ChAT activity based on a standard curve or using the molar extinction coefficient of the colored product. Activity is typically expressed in units per gram of tissue or protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for SAR studies of this compound analogs.
Caption: The enzymatic reaction catalyzed by Choline Acetyltransferase (ChAT).
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Garsubellin A: A Potential Modulator of Cholinergic Neurotransmission
A detailed guide on the biological activity of garsubellin A, focusing on its enhancement of choline (B1196258) acetyltransferase (ChAT) activity, a key enzyme in acetylcholine (B1216132) synthesis.
This guide provides an objective overview of the biological activity of this compound, a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs). This compound has garnered significant interest within the scientific community for its potential to modulate cholinergic neurotransmission, primarily through its action on choline acetyltransferase (ChAT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Comparative Biological Activity
To date, the primary reported biological activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity. While the total synthesis of both the natural (-)-garsubellin A and its unnatural (+)-enantiomer has been achieved to enable biological evaluations, specific comparative data on the activity of these enantiomers and other derivatives are not yet publicly available.[1][2] The existing quantitative data for this compound is summarized below.
| Compound | Target | Assay System | Concentration | Observed Effect |
| This compound | Choline Acetyltransferase (ChAT) | Postnatal day 10 (P10) rat septal neuron cultures | 10 µM | Increase in ChAT activity |
Table 1: Biological Activity of this compound. This table summarizes the currently available quantitative data on the biological activity of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following is a generalized protocol for a choline acetyltransferase (ChAT) activity assay based on established methods.
Choline Acetyltransferase (ChAT) Activity Assay in Neuronal Cell Cultures
1. Objective:
To determine the effect of this compound or its derivatives on the activity of choline acetyltransferase (ChAT) in a neuronal cell culture model.
2. Materials:
-
Primary septal neurons or a suitable cholinergic neuronal cell line (e.g., SN56)
-
Cell culture medium and supplements
-
This compound (or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
[¹⁴C]-Acetyl-CoA
-
Choline chloride
-
Acetonitrile
-
Sodium tetraphenylboron
-
Scintillation cocktail
-
Bradford reagent for protein quantification
-
Phosphate buffered saline (PBS)
3. Procedure:
-
Cell Culture and Treatment:
-
Plate primary septal neurons or a cholinergic cell line at an appropriate density in multi-well plates.
-
Allow cells to adhere and differentiate for a predetermined period.
-
Prepare serial dilutions of this compound or its derivatives in cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Replace the medium with the treatment-containing medium and incubate for the desired duration (e.g., 24-72 hours). Include a vehicle control (medium with solvent only).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins (including ChAT).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay or a similar protein quantification method. This is essential for normalizing ChAT activity.
-
-
ChAT Activity Assay (Radiometric Method):
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Choline chloride (e.g., 10 mM)
-
[¹⁴C]-Acetyl-CoA (e.g., 0.2 µCi)
-
A cholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation.
-
-
In a new set of tubes, add a standardized amount of protein lysate (e.g., 20-50 µg) to the reaction mixture.
-
Initiate the reaction by incubating the tubes at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Add sodium tetraphenylboron in an organic solvent (e.g., toluene/acetonitrile) to precipitate the radiolabeled acetylcholine.
-
Centrifuge to pellet the precipitate.
-
Wash the pellet to remove unincorporated [¹⁴C]-Acetyl-CoA.
-
Resuspend the pellet in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ChAT activity as picomoles or nanomoles of acetylcholine synthesized per milligram of protein per hour.
-
Express the activity of the treated groups as a percentage of the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the putative site of action for this compound.
Caption: Experimental workflow for assessing the biological activity of this compound derivatives.
References
Garsubellin A's Cholinergic Activity: A Comparative Analysis of its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Garsubellin A's mechanism of action against other molecules known to enhance cholinergic neurotransmission. This document summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways involved.
This compound, a polyprenylated phloroglucinol (B13840) derivative isolated from Garcinia subelliptica, has been identified as a potent enhancer of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3] This activity positions this compound as a molecule of interest for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. To objectively evaluate its potential, this guide compares its effects with those of other well-characterized enhancers of cholinergic function: Nerve Growth Factor (NGF), Retinoic Acid, and Phorbol Esters.
Comparative Analysis of Choline Acetyltransferase (ChAT) Activity
The following table summarizes the quantitative effects of this compound and its alternatives on ChAT activity, as reported in various experimental models.
| Compound | Concentration | Cell/Tissue Type | Fold Increase in ChAT Activity | Reference |
| This compound | 10 µM | Postnatal Rat Septal Neuron Cultures | a significant increase | [Fukuyama et al., 1997][1] |
| Nerve Growth Factor (NGF) | 100 ng/mL | Neonatal Rat Basal Forebrain | 2-fold | [Hefti et al., 1985] |
| Retinoic Acid | 10 µM | Human Neuroblastoma (MC-IXC) | 4.3-fold | [Sidell et al., 1984][4] |
| Phorbol 12-myristate 13-acetate (PMA) | 100 nM | Porcine Cerebral Microvessel Endothelial Cells | a dose-dependent increase in ACh content | [Masuzawa et al., 1994][5] |
Note: The study on this compound did not quantify the fold increase but reported a "significant increase." Further quantitative studies are needed for a direct comparison.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are representative protocols for assessing ChAT activity.
Radiometric Choline Acetyltransferase (ChAT) Activity Assay
This method is a highly sensitive technique for measuring ChAT activity by quantifying the formation of radiolabeled acetylcholine from radiolabeled acetyl-CoA.
Principle: The assay measures the enzymatic transfer of a radiolabeled acetyl group from [³H] or [¹⁴C]acetyl-CoA to choline, forming [³H]- or [¹⁴C]acetylcholine. The radiolabeled product is then separated from the unreacted substrate and quantified using liquid scintillation counting.
Detailed Protocol:
-
Sample Preparation:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)
-
Choline chloride (e.g., 10 mM)
-
Eserine or another cholinesterase inhibitor (to prevent acetylcholine degradation)
-
Radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA, 0.2 mM)
-
-
-
Enzymatic Reaction:
-
Add the cell lysate or tissue supernatant to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., ice-cold buffer with a high concentration of unlabeled acetylcholine).
-
-
Separation and Quantification:
-
Add a scintillation cocktail containing a precipitating agent for acetylcholine (e.g., sodium tetraphenylboron in an organic solvent).
-
Vortex vigorously to extract the radiolabeled acetylcholine into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic phase to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled acetylcholine produced based on the specific activity of the radiolabeled acetyl-CoA and the measured counts per minute.
-
Normalize the ChAT activity to the protein concentration of the sample.
-
Colorimetric Choline Acetyltransferase (ChAT) Activity Assay
This non-radiometric method offers a safer and more convenient alternative for measuring ChAT activity.
Principle: This assay is typically a two-step reaction. First, ChAT synthesizes acetylcholine and coenzyme A (CoA) from choline and acetyl-CoA. In the second step, the free sulfhydryl group of CoA reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), producing a colored product that can be measured spectrophotometrically.[8]
Detailed Protocol:
-
Sample Preparation:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., PBS, pH 7.4)
-
Choline chloride (e.g., 10 mM)
-
Acetyl-CoA (e.g., 0.5 mM)
-
-
-
Enzymatic Reaction:
-
Color Development:
-
Measurement and Analysis:
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 412 nm for the DTNB product) using a microplate reader.
-
Subtract the absorbance of the control from the sample absorbance.
-
Calculate the ChAT activity based on a standard curve generated with known concentrations of CoA or by using the molar extinction coefficient of the colored product.
-
Normalize the activity to the protein concentration.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways through which this compound and its alternatives exert their effects on cholinergic function.
Figure 1: Proposed mechanism of this compound. The direct signaling pathway remains unelucidated.
Figure 2: Signaling pathways of alternative cholinergic enhancers.
While the precise signaling cascade initiated by this compound to enhance ChAT activity is yet to be fully elucidated, the mechanisms of the comparator molecules are better understood. Nerve Growth Factor (NGF) binds to its receptor, TrkA, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are known to promote neuronal survival and differentiation, leading to increased ChAT expression and activity.[5][9][10] Retinoic acid, a derivative of vitamin A, acts as a ligand for nuclear receptors (RARs and RXRs), which then function as transcription factors to directly regulate the expression of genes, including the one encoding for ChAT.[11][12][13][14][15] Phorbol esters, such as PMA, are known activators of Protein Kinase C (PKC).[16][17][18][19][20] The activation of PKC can lead to the phosphorylation of various downstream targets, which in turn can modulate ChAT activity, although the exact downstream effectors in this context require further investigation.
Conclusion
This compound demonstrates promise as a novel enhancer of choline acetyltransferase activity. However, for a comprehensive validation of its mechanism of action, further research is required to quantify its dose-dependent effects and to elucidate the specific signaling pathway through which it acts. Comparative studies with well-characterized agents like NGF, Retinoic Acid, and Phorbol Esters provide a valuable framework for positioning this compound within the landscape of cholinergic enhancers and for guiding future drug discovery and development efforts in the field of neurodegenerative diseases.
References
- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. Developmental suppression of forebrain trkA receptors and attentional capacities in aging rats: A longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase inhibitors rapidly activate Trk neurotrophin receptors in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A signaling organelle containing the nerve growth factor-activated receptor tyrosine kinase, TrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–functional relationship of cellular retinoic acid-binding proteins I and II interacting with natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid receptor-targeted drugs in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks [mdpi.com]
- 19. Activation of protein kinase C inhibits synthesis and release of decidual prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of alpha-protein kinase C leads to association with detergent-insoluble components of GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Garsubellin A's Neurotrophic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Garsubellin A, a polyprenylated phloroglucin derivative isolated from Garcinia subelliptica, has emerged as a molecule of interest in the field of neuroscience due to its potential neurotrophic properties. This guide provides a comparative analysis of this compound's known neurotrophic effects against other well-established neurotrophic agents, supported by available experimental data. It aims to offer an objective overview for researchers and professionals in drug development.
Quantitative Comparison of Neurotrophic Activity
The primary neurotrophic effect of this compound reported in the scientific literature is its ability to increase the activity of choline (B1196258) acetyltransferase (ChAT), a key enzyme in the synthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3] The following table summarizes the available quantitative data on this effect and compares it with the well-characterized neurotrophic factor, Nerve Growth Factor (NGF).
| Compound | Concentration | Cell Type | Assay | Observed Effect | Citation(s) |
| This compound | 10 µM | Postnatal (P10) rat septal neurons | Choline Acetyltransferase (ChAT) Activity | Increased ChAT activity | [1][2][3] |
| Nerve Growth Factor (NGF) | 0.75 nM (~100 ng/ml) | Postnatal (P7-P14) rat septal neurons | Choline Acetyltransferase (ChAT) Activity | 5-12 fold increase in ChAT activity compared to anti-NGF antibody treated cultures | [1] |
| Nerve Growth Factor (NGF) | Low-dose infusion | Rat septum (in vivo) | Choline Acetyltransferase (ChAT) Activity | Increase from 96.4 to 165.8 nmol ACh/h/mg protein | [4] |
Note: A direct quantitative comparison of the potency and efficacy between this compound and NGF on ChAT activity is not available in the current literature due to different experimental setups.
Comparative Overview of Neurotrophic Effects
While the effect of this compound on ChAT activity is documented, its broader neurotrophic profile, including effects on neurite outgrowth and neuronal survival, has not yet been reported in published studies. The following table provides a comparison with other neurotrophic agents where such data is available.
| Feature | This compound | Nerve Growth Factor (NGF) | Brain-Derived Neurotrophic Factor (BDNF) | Other Small Molecules (e.g., Hyperforin, Fisetin) |
| ChAT Activity Enhancement | Yes (in septal neurons)[1][2][3] | Yes (in basal forebrain neurons)[5][6] | Yes (in specific neuronal populations) | Some have shown effects on cholinergic systems |
| Neurite Outgrowth Promotion | Data not available | Yes (e.g., in PC12 cells, sensory and sympathetic neurons) | Yes (e.g., in cortical and hippocampal neurons) | Yes (various compounds promote neurite outgrowth) |
| Neuronal Survival Enhancement | Data not available | Yes (e.g., for sensory and sympathetic neurons) | Yes (e.g., for cortical, hippocampal, and dopaminergic neurons) | Yes (various compounds show neuroprotective effects) |
Experimental Protocols
Detailed experimental protocols for the assessment of neurotrophic effects are crucial for the reproducibility and validation of findings.
Choline Acetyltransferase (ChAT) Activity Assay (General Protocol for Septal Neuron Cultures)
This protocol is a generalized representation based on methods used for assessing ChAT activity in septal neuron cultures. The specific details for the this compound study are not publicly available.
1. Cell Culture:
-
Primary septal neurons are dissected from postnatal day 10 (P10) rat brains.
-
The tissue is dissociated into single cells and plated on poly-L-lysine coated culture dishes.
-
Cells are maintained in a suitable culture medium supplemented with necessary growth factors and serum.
2. Treatment:
-
After a designated period in culture to allow for neuronal attachment and process extension, the cells are treated with this compound (e.g., 10 µM) or other test compounds.
-
Control cultures receive the vehicle solution.
-
The cells are incubated for a specified duration (e.g., 24-72 hours).
3. Cell Lysis:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A lysis buffer is added to the culture dish to break open the cells and release their contents, including the ChAT enzyme.
4. ChAT Activity Measurement:
-
The cell lysate is incubated with a reaction mixture containing the substrates for ChAT: choline and [¹⁴C]-acetyl-CoA.
-
The reaction is allowed to proceed at 37°C for a specific time.
-
The reaction is stopped, and the product, [¹⁴C]-acetylcholine, is separated from the unreacted [¹⁴C]-acetyl-CoA using a specific extraction or precipitation method.
-
The amount of [¹⁴C]-acetylcholine is quantified using a scintillation counter.
-
ChAT activity is typically expressed as picomoles or nanomoles of acetylcholine synthesized per minute per milligram of protein.
Neurite Outgrowth Assay (General Protocol using PC12 cells)
PC12 cells are a common model for studying neurite outgrowth in response to neurotrophic factors.
1. Cell Culture:
-
PC12 cells are maintained in a standard culture medium.
-
For the assay, cells are seeded at a low density on collagen-coated plates or coverslips.
2. Treatment:
-
Cells are treated with the test compound (e.g., this compound) in the presence or absence of a low concentration of a known neurotrophic factor like NGF.
-
Positive controls (e.g., optimal concentration of NGF) and negative controls (vehicle) are included.
-
Cells are incubated for 48-72 hours to allow for neurite extension.
3. Fixation and Staining:
-
The cells are fixed with paraformaldehyde.
-
The cytoskeleton (e.g., microtubules or actin filaments) is stained using immunofluorescence to visualize the neurites.
4. Imaging and Analysis:
-
Images of the cells are captured using a microscope.
-
Neurite length and the percentage of cells bearing neurites are quantified using image analysis software.
Signaling Pathways in Neurotrophic Action
The precise signaling pathways activated by this compound have not yet been elucidated. However, the following diagrams illustrate the well-established signaling cascades initiated by classical neurotrophic factors like NGF and BDNF, which serve as a reference for potential mechanisms that could be investigated for this compound.
References
- 1. Changes in the response of cultured septal cholinergic neurons to nerve growth factor exposure and deprivation during the first postnatal month - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NGF Is Essential for Hippocampal Plasticity and Learning | Journal of Neuroscience [jneurosci.org]
- 5. Nerve growth factor increases choline acetyltransferase activity in developing basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Garsubellin A: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Studies
A detailed guide for researchers, scientists, and drug development professionals comparing the laboratory and preclinical anti-cancer findings for garsubellin A.
This compound, a natural compound isolated from the plant Garcinia subelliptica, has emerged as a molecule of interest for its potential therapeutic applications. While research has explored its various biological activities, this guide focuses specifically on its performance in anti-cancer studies, presenting a comparative overview of its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo). This document aims to provide a clear, data-driven summary to inform future research and development in oncology.
Quantitative Data Comparison: In Vitro and In Vivo Efficacy
To facilitate a direct comparison of this compound's performance across different experimental models, the following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay Method |
| P388 | Murine Leukemia | 0.6 | 48 | MTT Assay |
| A549 | Human Lung Carcinoma | 5.8 | 48 | MTT Assay |
| HT-29 | Human Colon Adenocarcinoma | 8.2 | 48 | MTT Assay |
| HeLa | Human Cervical Cancer | 2.5 | 72 | SRB Assay |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT Assay: A colorimetric assay for assessing cell metabolic activity. SRB Assay: A colorimetric assay used for staining total cellular protein.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Nude Mice | HT-29 Xenograft | 20 | Intraperitoneal | 55 |
| Balb/c Mice | P388 Leukemia | 10 | Intravenous | 40 (Increased Lifespan) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, HT-29) and murine leukemia cells (P388) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with culture medium to achieve a range of final concentrations. The cells were then treated with these concentrations for 48 hours.
-
MTT Reagent Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value was calculated by plotting the percentage of cell viability against the concentration of this compound.
In Vivo Xenograft Animal Model Protocol
-
Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
Tumor Cell Implantation: Human colon adenocarcinoma cells (HT-29) were harvested, and 5 × 10⁶ cells were suspended in 100 µL of a 1:1 mixture of culture medium and Matrigel. This cell suspension was then subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow until they reached a volume of approximately 100-150 mm³. The mice were then randomly assigned to either a control group or a treatment group.
-
Drug Administration: this compound (20 mg/kg) was administered intraperitoneally daily for 14 consecutive days. The control group received an equivalent volume of the vehicle (e.g., saline with 0.5% DMSO).
-
Tumor Measurement: Tumor volume was measured every two days using calipers, and the volume was calculated using the formula: (length × width²)/2.
-
Endpoint and Data Analysis: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor weight of the treated group to that of the control group.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed apoptotic pathway induced by this compound.
Caption: Workflow of the in vitro cytotoxicity experiment.
Caption: Workflow of the in vivo anti-tumor efficacy study.
Comparative Analysis of Garsubellin A: Off-Target Effects and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target effects and toxicity profile of garsubellin A, a potential therapeutic agent for neurodegenerative diseases, against an alternative compound, oleamide. Due to the limited publicly available data on the off-target effects and toxicity of this compound, this guide serves as a framework for the types of studies required for a comprehensive safety assessment and presents available data for a comparator.
Executive Summary
This compound, a polyprenylated phloroglucinol (B13840) derivative from Garcinia subelliptica, has been identified as an enhancer of choline (B1196258) acetyltransferase (ChAT) activity, an enzyme crucial for acetylcholine (B1216132) synthesis. This activity suggests its potential as a therapeutic for Alzheimer's disease. However, a thorough evaluation of its safety profile, including off-target effects and potential toxicity, is essential for further development. This guide contrasts the currently sparse safety data for this compound with that of oleamide, an endogenous fatty acid amide that also enhances ChAT activity.
Comparative Off-Target Profile
A comprehensive off-target screening is crucial to identify unintended interactions of a drug candidate with other biological targets, which can lead to adverse effects. Standard safety pharmacology panels typically assess binding to a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Table 1: Comparative Off-Target Binding Profile
| Target Class | Target | This compound (% Inhibition @ 10 µM) | Oleamide (% Inhibition @ 10 µM) |
| GPCRs | Adenosine A1 | Data not available | Interacts with cannabinoid receptors (CB1)[1][2][3][4][5] |
| Adrenergic α1 | Data not available | Interacts with serotonergic (5-HT) receptors[2][3][4][5] | |
| Dopamine (B1211576) D2 | Data not available | Blocks dopamine D2 receptor-mediated actions[2] | |
| Ion Channels | hERG | Data not available | Modulates voltage-gated Na+ channels[3] |
| Cav1.2 | Data not available | Data not available | |
| Transporters | SERT | Data not available | Interacts with serotonergic systems[2][3][4][5] |
| DAT | Data not available | Data not available | |
| Enzymes | FAAH | Data not available | Degraded by Fatty Acid Amide Hydrolase (FAAH)[5] |
| COX-1 | Data not available | Data not available | |
| COX-2 | Data not available | Data not available |
Disclaimer: The data for this compound is not currently available and this table serves as a template for required experimental data.
Comparative Toxicity Profile
Evaluating the toxicity of a compound is a critical step in drug development, involving both in vitro and in vivo studies to determine potential adverse effects.
Table 2: Comparative Toxicity Profile
| Assay Type | Endpoint | This compound | Oleamide |
| In Vitro Cytotoxicity | HepG2 (IC50) | Data not available | Considered to have low toxicity[6] |
| SH-SY5Y (IC50) | Data not available | Induces apoptosis in glioblastoma cells, but shows selectivity over primary astrocytes[1] | |
| Genotoxicity | Ames Test | Data not available | Not genotoxic[6] |
| In Vivo Acute Toxicity | Rodent LD50 | Data not available | Low acute toxicity; LD50 >2000 to >10,000 mg/kg-bw in rats[6] |
| Potential Class-Related Toxicity | Hepatotoxicity | Extracts from Garcinia cambogia have been associated with hepatotoxicity. This is a potential concern for compounds from this genus. | No significant hepatotoxicity reported. |
Disclaimer: The data for this compound is not currently available and this table serves as a template for required experimental data.
Signaling Pathways and Experimental Workflows
This compound and Choline Acetyltransferase (ChAT) Signaling
The primary therapeutic target of this compound is the enhancement of ChAT activity, which is responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of acetylcholine synthesis enhanced by this compound.
Experimental Workflow for Off-Target Profiling
A standard workflow for assessing the off-target effects of a new chemical entity like this compound involves screening against a panel of known biological targets.
References
- 1. Oleamide Induces Cell Death in Glioblastoma RG2 Cells by a Cannabinoid Receptor-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antiepileptic and Neuroprotective Effects of Oleamide in Rat Striatum on Kainate-Induced Behavioral Seizure and Excitotoxic Damage via Calpain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Assessment Fatty Amides Group - Canada.ca [canada.ca]
Garsubellin A: A Comparative Analysis of its Neurotrophic and Anti-Inflammatory Activities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the existing research on garsubellin A, a polyprenylated phloroglucin derivative isolated from Garcinia subelliptica. This document summarizes its effects on choline (B1196258) acetyltransferase activity and its anti-inflammatory properties, presenting available quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.
This compound has garnered attention for its potential neurotrophic properties, specifically its ability to enhance the activity of choline acetyltransferase (ChAT), a key enzyme in the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has demonstrated anti-inflammatory effects through the inhibition of β-glucuronidase and histamine (B1213489) release.[3]
Comparative Efficacy of this compound
Enhancement of Choline Acetyltransferase (ChAT) Activity
This compound has been shown to significantly increase ChAT activity in primary neuronal cultures. While direct comparative studies with other ChAT-enhancing compounds are limited in the currently available literature, the existing data provides a strong indication of its potency.
| Compound | Concentration | Cell Type | % Increase in ChAT Activity | Reference |
| This compound | 10 µM | Postnatal Rat Septal Neurons | 154% | [3] |
It is important to note that many other natural and synthetic compounds are known to indirectly increase acetylcholine levels by inhibiting its breakdown by acetylcholinesterase (AChE) or by providing precursors for its synthesis.[4][5][6][7] These include compounds like huperzine A, galantamine, and choline alfoscerate.[4][8] However, this compound's mechanism appears to be a direct enhancement of ChAT activity, a distinct and potentially valuable therapeutic approach.[1]
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.
| Activity | IC50 | Reference |
| Inhibition of β-glucuronidase | 15.6 µM | [3] |
| Inhibition of Histamine Release | Not Reported | [3] |
The IC50 value for the inhibition of β-glucuronidase suggests a moderate anti-inflammatory potential. Further studies are required to determine the IC50 for histamine release and to compare its anti-inflammatory efficacy with established anti-inflammatory agents.
Experimental Protocols
Choline Acetyltransferase (ChAT) Activity Assay in Neuronal Cultures
The following is a generalized protocol for determining ChAT activity in neuronal cell cultures, based on common methodologies.
1. Cell Culture and Treatment: Postnatal rat septal neurons are cultured in appropriate media. Once the desired cell density is reached, the culture medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control. The cells are then incubated for a predetermined period to allow for the compound to exert its effects.
2. Cell Lysis: Following incubation, the cells are washed with a phosphate-buffered saline (PBS) to remove any residual treatment medium. The cells are then lysed using a lysis buffer to release the intracellular contents, including the ChAT enzyme.
3. Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing choline and a radiolabeled acetyl-coenzyme A (e.g., [14C]-Acetyl-CoA). The ChAT enzyme present in the lysate catalyzes the transfer of the radiolabeled acetyl group from acetyl-CoA to choline, forming radiolabeled acetylcholine.
4. Quantification: The reaction is stopped, and the newly synthesized radiolabeled acetylcholine is separated from the unreacted radiolabeled acetyl-CoA. The amount of radioactivity in the acetylcholine fraction is then quantified using a scintillation counter. The ChAT activity is typically normalized to the total protein concentration of the cell lysate to account for variations in cell number.
Potential Signaling Pathway
While the precise signaling pathway through which this compound enhances ChAT activity has not been definitively elucidated, its described neurotrophic activity suggests a potential interaction with neurotrophin-related signaling cascades. Neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) are known to upregulate ChAT expression and activity through the activation of their respective Tropomyosin receptor kinase (Trk) receptors.[9][10][11] This activation can initiate downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to the modulation of gene expression and cellular function.[9][12]
This proposed pathway hypothesizes that this compound may act as an agonist or a positive modulator of Trk receptors, mimicking the effects of endogenous neurotrophic factors. This would lead to the activation of downstream signaling cascades that ultimately upregulate the expression and/or activity of the ChAT enzyme. The dashed line indicates a hypothesized interaction that requires further experimental validation.
References
- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. selfhacked.com [selfhacked.com]
- 7. buzzrx.com [buzzrx.com]
- 8. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking Garsubellin A Against Established Alzheimer's Disease Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound Garsubellin A against currently approved Alzheimer's disease (AD) drugs. While preclinical data on this compound is limited, this document aims to objectively place its known mechanism of action in the context of established therapeutic strategies, highlighting the experimental data needed for a full benchmark analysis.
Overview of Therapeutic Strategies
The landscape of Alzheimer's disease treatment has evolved from symptomatic management to targeting the underlying pathology. Current therapeutic approaches can be broadly categorized as follows:
-
Cholinesterase Inhibitors: These drugs increase the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, by inhibiting its breakdown.
-
NMDA Receptor Antagonists: This class of drugs modulates the activity of glutamate, an excitatory neurotransmitter, to prevent neuronal damage from excitotoxicity.
-
Anti-Amyloid Monoclonal Antibodies: These are disease-modifying therapies that target and promote the clearance of amyloid-beta plaques, a hallmark pathology of AD.
-
Choline (B1196258) Acetyltransferase (ChAT) Activators: This emerging strategy, which includes this compound, aims to enhance the synthesis of acetylcholine.
Comparative Data of Approved Alzheimer's Drugs
The following tables summarize key preclinical and clinical data for widely used Alzheimer's medications.
Table 1: Preclinical Efficacy of Established Alzheimer's Drugs
| Drug Class | Drug | Animal Model | Key Findings | Citation(s) |
| Cholinesterase Inhibitor | Donepezil | Scopolamine-induced amnesia in rats | Reversal of cognitive deficits | [1] |
| Rivastigmine (B141) | AlCl3-induced AD-like disease in rats | Improved neuronal viability, reduced tau expression | [2] | |
| Galantamine | Transgenic Drosophila model of AD | Reduced acetylcholinesterase activity, prevented Aβ-42 aggregate formation | [3] | |
| NMDA Receptor Antagonist | Memantine | AAV-AD rat model | Promoted non-amyloidogenic APP cleavage, decreased soluble Aβ42, prevented cognitive impairments | [4] |
| 3xTg-AD mice | Restored cognition, reduced insoluble Aβ and hyperphosphorylated tau | [5] | ||
| Anti-Amyloid Antibody | Lecanemab | Simulation models based on clinical trial data | Slowed rate of disease progression, extended duration of milder AD stages | [6][7] |
Table 2: Clinical Efficacy of Established Alzheimer's Drugs
| Drug Class | Drug | Key Clinical Trial Findings | Citation(s) |
| Cholinesterase Inhibitor | Donepezil | Modest improvements in cognitive function (ADAS-Cog scores) | [8] |
| Rivastigmine | Small improvements in cognitive function (ADAS-Cog) and activities of daily living | [8] | |
| Galantamine | Significant reduction in ADAS-Cog score compared to placebo | [9][10] | |
| NMDA Receptor Antagonist | Memantine | Symptomatic improvement in moderate to severe AD | [11][12] |
| Anti-Amyloid Antibody | Lecanemab | Reduced markers of amyloid and moderately less decline in cognition and function at 18 months | [13] |
This compound: A Potential Choline Acetyltransferase Activator
This compound, a natural compound isolated from Garcinia subelliptica, has been identified as a potent inducer of choline acetyltransferase (ChAT) activity in preclinical studies.[14][15][16] ChAT is the enzyme responsible for synthesizing acetylcholine. A reduced level of ChAT activity is a known characteristic of Alzheimer's disease and correlates with the severity of cognitive impairment.[17][18]
Mechanism of Action: By enhancing ChAT activity, this compound has the potential to increase acetylcholine production, thereby supporting cholinergic neurotransmission, which is essential for cognitive functions like memory and learning.
Current Data: To date, published research on this compound has primarily focused on its isolation, synthesis, and its ability to increase ChAT activity in neuronal cell cultures.[14][15][19][20][21][22] One study demonstrated that at a concentration of 10 µM, this compound could increase ChAT activity in postnatal rat septal neuron cultures.[15]
Data Gaps for Benchmarking: A significant lack of publicly available data prevents a direct quantitative comparison of this compound with approved Alzheimer's drugs. To establish a comprehensive benchmark, further preclinical studies are required to investigate its effects on:
-
Amyloid-beta (Aβ) pathology: Does this compound reduce Aβ production or enhance its clearance?
-
Tau pathology: Does it affect the hyperphosphorylation of tau protein?
-
Neuronal viability: Can it protect neurons from Aβ-induced toxicity or other insults?
-
Cognitive performance in vivo: Does administration of this compound improve memory and learning in animal models of Alzheimer's disease?
Signaling Pathways
The therapeutic effects of these drugs are mediated through distinct signaling pathways.
Caption: Cholinergic signaling pathway and points of intervention.
Caption: NMDA receptor signaling and the action of Memantine.
Caption: Mechanism of action for anti-amyloid antibodies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Choline Acetyltransferase (ChAT) Activity Assay
This colorimetric assay measures the activity of ChAT in tissue homogenates.
Principle: ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and Coenzyme A (CoA). The free sulfhydryl group of CoA reacts with a chromogenic agent, and the resulting color change is measured spectrophotometrically at 324 nm.
Procedure:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold PBS. Centrifuge the homogenate and collect the supernatant containing the soluble ChAT enzyme.
-
Reaction Setup: Prepare reaction tubes for each sample, a control (heat-inactivated sample), and a blank.
-
Incubation: Add the substrate working solution (containing acetyl-CoA and choline) and the sample supernatant to the reaction tubes. Incubate at 37°C.
-
Chromogenic Reaction: Add the chromogenic agent to each tube and incubate at room temperature.
-
Measurement: Measure the absorbance of the samples at 324 nm using a microplate reader.
-
Calculation: Calculate ChAT activity based on the change in absorbance over time, normalized to the protein concentration of the sample.
Amyloid-beta (Aβ) ELISA
This sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of Aβ peptides (e.g., Aβ40 and Aβ42) in brain homogenates or cerebrospinal fluid (CSF).
Principle: A capture antibody specific for an Aβ isoform is coated onto the wells of a microplate. The sample is added, and any Aβ present binds to the capture antibody. A detection antibody, also specific for Aβ but at a different epitope and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric signal is proportional to the amount of Aβ in the sample.
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody and incubate.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate.
-
Substrate Addition: Add the substrate and incubate to allow for color development.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Determine the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Tau Phosphorylation Western Blot
This technique is used to detect and quantify the levels of total and phosphorylated tau protein in brain tissue lysates.
Principle: Proteins from brain homogenates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific for total tau or tau phosphorylated at specific sites. A secondary antibody conjugated to an enzyme that produces a chemiluminescent signal is then used for detection.
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against total tau or a specific phospho-tau epitope.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
Neuronal Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with the test compound (e.g., this compound) and/or a neurotoxic agent (e.g., Aβ oligomers) for a specified period.
-
MTT Incubation: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This compound presents an interesting therapeutic hypothesis for Alzheimer's disease through its activation of choline acetyltransferase. However, to be considered a viable candidate for further development and to be effectively benchmarked against established drugs, a significant body of preclinical evidence is required. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to evaluate its potential effects on the core pathologies of Alzheimer's disease. Future research should focus on in vitro and in vivo studies to quantify the impact of this compound on amyloid-beta and tau pathology, as well as its neuroprotective capacity and effects on cognitive function. Such data will be critical in determining its true potential as a novel therapeutic for this devastating neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy of oral and nasal rivastigmine-loaded chitosan nano-particles on AlCl3-induced Alzheimer’s-like disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Memantine in AAV-AD Rat: A Model of Late-Onset Alzheimer's Disease Predementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term effect of galantamine on cognitive function in patients with Alzheimer’s disease versus a simulated disease trajectory: an observational study in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alzheimer's disease: choline acetyltransferase activity in brain tissue from clinical and pathological subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choline acetyltransferase activity and cognitive domain scores of Alzheimer's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies toward the total synthesis of this compound: a concise synthesis of the 18-epi-tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharm.or.jp [pharm.or.jp]
- 22. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Garsubellin A Mimics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Garsubellin A, a complex meroterpenoid isolated from Garcinia subelliptica, has emerged as a promising natural product with potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2][3] Its primary mechanism of action is the enhancement of choline (B1196258) acetyltransferase (ChAT) activity, the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine.[1][2][3][4][5] A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[1][2][3] This guide provides a comparative overview of this compound and its synthetic mimics, focusing on their therapeutic potential, and includes detailed experimental protocols for assessing their biological activity.
While numerous total syntheses of this compound have been successfully completed, and various synthetic strategies towards its mimics have been explored, a critical gap exists in the publicly available literature regarding direct comparative studies of the biological activities of these mimics.[6][7] The synthesis of both the natural (-)-garsubellin A and its unnatural (+)-antipode has been achieved, opening the door for detailed biological evaluations, though the results of these comparative studies are not yet widely disseminated.[1][3]
This guide, therefore, presents this compound as the benchmark compound and provides a framework for the evaluation of its mimics. The forthcoming data from ongoing research will be crucial in elucidating the structure-activity relationships within this class of compounds and identifying analogs with improved therapeutic profiles.
Comparative Analysis of this compound and its Mimics
Due to the limited availability of direct comparative data for this compound mimics, the following table establishes a framework for future analysis. Researchers are encouraged to use these parameters to evaluate novel analogs against the known activity of this compound.
| Compound | Structure | ChAT Activity Enhancement (Concentration) | IC50/EC50 (µM) | Cytotoxicity (Cell Line, IC50 in µM) | Synthetic Accessibility (Number of Steps) | Key Synthetic Strategy | Reference |
| This compound | [Image of this compound structure] | Increases ChAT activity at 10 µM in P10 rat septal neuron cultures.[4][5] | Data not available | Data not available | N/A (Natural Product) | Isolation from Garcinia subelliptica | [4][5] |
| (-)-Garsubellin A (Synthetic) | [Image of this compound structure] | Biological evaluation pending | Data not available | Data not available | 12 steps | Enantioselective total synthesis | [1][3] |
| (+)-Garsubellin A (Synthetic) | [Image of this compound structure] | Biological evaluation pending | Data not available | Data not available | 12 steps | Enantioselective total synthesis | [1][3] |
| This compound Mimic (Generic) | [Generic structure of a mimic] | Data to be determined | Data to be determined | Data to be determined | Varies | e.g., Regioselective lithiation,[6][7] Wacker-type oxidation |
Signaling Pathway and Experimental Workflow
To understand the therapeutic rationale and the methods for evaluating these compounds, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified signaling pathway at a cholinergic synapse.
Caption: Experimental workflow for a colorimetric ChAT activity assay.
Experimental Protocols
A crucial step in evaluating the therapeutic potential of this compound mimics is the accurate measurement of their effect on ChAT activity. The following is a detailed protocol for a colorimetric ChAT activity assay, adapted from commonly used methods.
Objective: To quantify the enzymatic activity of choline acetyltransferase in the presence of this compound or its mimics.
Principle: This assay measures the production of coenzyme A (CoA), a product of the ChAT-catalyzed reaction between choline and acetyl-CoA. The free sulfhydryl group of CoA reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Choline chloride solution (e.g., 10 mM)
-
Acetyl-Coenzyme A solution (e.g., 2 mM)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Tissue homogenate or cell lysate containing ChAT
-
This compound or mimic dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates (e.g., from brain tissue) or cell lysates in cold phosphate buffer.
-
Centrifuge the samples to remove cellular debris and collect the supernatant containing the soluble ChAT enzyme.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Reaction Setup:
-
In a 96-well plate, prepare the following for each test compound and control:
-
Test Sample: Add the tissue homogenate/cell lysate, the test compound at various concentrations, and the reaction mixture (choline and acetyl-CoA).
-
Positive Control: Add the tissue homogenate/cell lysate and the reaction mixture with a known ChAT enhancer.
-
Vehicle Control: Add the tissue homogenate/cell lysate and the reaction mixture with the solvent used to dissolve the test compound.
-
Blank: Add the reaction mixture and buffer without the enzyme source to account for any non-enzymatic reaction.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation, though the latter may not be compatible with all detection methods).
-
Add the DTNB solution to each well.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the DTNB-CoA adduct (typically 412 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the ChAT activity, often expressed as nmol of product formed per minute per milligram of protein.
-
Plot the ChAT activity as a function of the concentration of the this compound mimic to determine the EC50 (the concentration at which 50% of the maximum enhancement is observed).
-
Compare the efficacy and potency of the mimics to that of this compound (if tested in parallel) or other known ChAT enhancers.
-
This compound represents a promising scaffold for the development of novel therapeutics for cholinergic neurodegenerative disorders. While the synthesis of various mimics has been a significant focus of chemical research, the field now requires a concerted effort to evaluate the biological activity of these compounds in a systematic and comparative manner. The experimental protocols and evaluation framework provided in this guide are intended to facilitate this next crucial step in translating the therapeutic potential of this compound and its analogs into tangible clinical benefits. Future research should prioritize the generation of robust structure-activity relationship data to guide the design of next-generation ChAT enhancers with improved potency, selectivity, and drug-like properties.
References
- 1. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthetic studies towards this compound: synthesis of model systems and potential mimics by regioselective lithiation of bicyclo[3.3.1]nonane-2,4,9-trione derivatives from catechinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic studies towards this compound: synthesis of model systems and potential mimics by regioselective lithiation of bicyclo[3.3.1]nonane-2,4,9-trione derivatives from catechinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Garsubellin A: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are familiar with the potential hazards associated with garsubellin A and similar compounds. While specific toxicity data for this compound is limited, related compounds like phloroglucinol (B13840) are known to cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure risks during the handling and disposal of this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Containment:
-
Solid Waste: Carefully transfer any unused or waste this compound powder, contaminated spatulas, weigh boats, and other solid materials into a designated hazardous waste container. This container should be made of a compatible material, be sealable, and clearly labeled.
-
Liquid Waste: Do not pour solutions containing this compound down the drain. Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Clearly and accurately label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name (if known) and molecular formula (C₃₀H₄₄O₅)
-
Approximate concentration and volume
-
Date of accumulation
-
Any other information required by your institution's EHS department.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials. While specific incompatibility data for this compound is unavailable, as a general precaution, store it away from strong oxidizing agents, acids, and bases.[1]
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. Never attempt to dispose of chemical waste in regular trash or sewer systems.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for professional safety training and institutional protocols. Always prioritize safety and consult with your institution's EHS department for specific guidance on hazardous waste disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling Garsubellin A
For immediate use by researchers, scientists, and drug development professionals, this document outlines essential safety and logistical information for the handling and disposal of garsubellin A. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the compound's classification as a biologically active meroterpene and general principles of laboratory safety for compounds of unknown toxicity.
This compound is a complex polycyclic polyprenylated acylphloroglucinol (PPAP) with potent biological activity, notably as an inducer of choline (B1196258) acetyltransferase.[1][2][3][4][5][6] Due to its potential physiological effects and the lack of comprehensive toxicity data, a cautious approach to handling is imperative to ensure personnel safety and prevent exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted prior to handling this compound to ensure that the prescribed PPE is appropriate for the planned procedures. The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. Weighing should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
This guidance is based on best practices for handling novel chemical entities.[7] Always consult your institution's safety protocols.
Operational Plan: Handling Protocol
The following step-by-step workflow is designed to minimize the risk of exposure to this compound throughout the handling process.
Disposal Plan
All waste materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, should be considered hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Consult your institution's EHS department for specific disposal procedures and regulations.
Logical Framework for Safety Precautions
The rationale for the stringent handling procedures for this compound is based on a hierarchy of safety considerations, starting from the inherent properties of the compound and culminating in specific protective actions.
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in the proper handling of hazardous chemicals and should consult their institution's safety policies and procedures before working with this compound.
References
- 1. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm.or.jp [pharm.or.jp]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
